molecular formula C10H14 B166113 1,2,4,5-Tetramethylbenzene CAS No. 95-93-2

1,2,4,5-Tetramethylbenzene

Cat. No.: B166113
CAS No.: 95-93-2
M. Wt: 134.22 g/mol
InChI Key: SQNZJJAZBFDUTD-UHFFFAOYSA-N
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Description

1,2,4,5-tetramethylbenzene appears as colorless crystals with a camphor-like odor. (NTP, 1992)
Durene is a tetramethylbenzene carrying methyl groups at positions 1, 2, 4 and 5.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4,5-tetramethylbenzene
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InChI

InChI=1S/C10H14/c1-7-5-9(3)10(4)6-8(7)2/h5-6H,1-4H3
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InChI Key

SQNZJJAZBFDUTD-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1C)C)C
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Molecular Formula

C10H14
Record name 1,2,4,5-TETRAMETHYLBENZENE
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DSSTOX Substance ID

DTXSID1029124
Record name 1,2,4,5-Tetramethylbenzene
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Molecular Weight

134.22 g/mol
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Physical Description

1,2,4,5-tetramethylbenzene appears as colorless crystals with a camphor-like odor. (NTP, 1992), Colorless solid; [CAMEO]
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Boiling Point

386.2 °F at 760 mmHg (NTP, 1992)
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Flash Point

130 °F (NFPA, 2010), 74 °C
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Density

0.8875 at 68 °F (NTP, 1992) - Less dense than water; will float
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CAS No.

95-93-2
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Melting Point

174.6 °F (NTP, 1992)
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Foundational & Exploratory

An In-Depth Technical Guide to 1,2,4,5-Tetramethylbenzene (Durene)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,4,5-Tetramethylbenzene, more commonly known as durene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄.[1] It is a colorless, crystalline solid with a sweet, camphor-like odor.[1][2] As one of the three isomers of tetramethylbenzene, durene is distinguished by its high molecular symmetry, which results in an unusually high melting point.[1] This compound is a vital intermediate in the chemical industry, primarily serving as the precursor for pyromellitic dianhydride (PMDA), a key monomer in the production of high-performance polyimide polymers.[3][4] Its unique structure and reactivity also make it a valuable building block in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[5][6]

Chemical Structure and Identification

Durene consists of a benzene (B151609) ring substituted with four methyl groups at the 1, 2, 4, and 5 positions.[1] This symmetrical arrangement of substituents is a defining characteristic of the molecule.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Separation & Products p_xylene p-Xylene / Pseudocumene reaction Alkylation Reaction p_xylene->reaction ch3cl Methylating Agent (e.g., CH₃Cl, Methanol) ch3cl->reaction catalyst Catalyst (e.g., AlCl₃, HZSM-5) catalyst->reaction temp Heat temp->reaction mixture Isomer Mixture reaction->mixture purification Crystallization / Distillation mixture->purification durene Pure Durene purification->durene Oxidation_Pathway Durene This compound (Durene) PMA Pyromellitic Acid Durene->PMA Oxidation [O], Catalyst PMDA Pyromellitic Dianhydride (PMDA) PMA->PMDA Dehydration Heat (-2 H₂O)

References

A Technical Guide to the Physical Properties of Durene: Melting Point and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of durene (1,2,4,5-tetramethylbenzene), with a specific focus on its melting point and solubility. This document is intended to be a comprehensive resource, offering both established data and detailed experimental protocols for in-house verification and analysis.

Core Physical Properties of Durene

Durene is a colorless, crystalline solid with a camphor-like odor.[1] It is one of three isomers of tetramethylbenzene and is distinguished by its high molecular symmetry, which results in an unusually high melting point compared to its isomers, prehnitene and isodurene.[2]

Melting Point

The melting point of a pure crystalline solid is a sharp, characteristic physical property useful for identification and purity assessment. For durene, the reported melting point is consistently in the range of 78 to 82 °C.

Table 1: Reported Melting Points of Durene

Melting Point (°C)Melting Point (°F)Reference
79.2174.6[2]
78 - 82172.4 - 179.6[3]
79.0 - 81.0174.2 - 177.8
80176
Solubility Profile

Durene is a nonpolar aromatic hydrocarbon, which dictates its solubility characteristics. It is practically insoluble in water but shows good solubility in various organic solvents.

Table 2: Solubility of Durene in Various Solvents

SolventSolubilityReference
WaterInsoluble
EthanolSoluble
EtherSoluble
BenzeneSoluble
AcetoneSoluble
Dimethyl Sulfoxide (DMSO)Soluble

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the melting point and solubility of durene.

Determination of Melting Point

The melting point of durene can be accurately determined using the capillary method with a melting point apparatus.

Protocol:

  • Sample Preparation:

    • Ensure the durene sample is pure and dry. If necessary, pulverize a small amount of the crystalline solid into a fine powder using a mortar and pestle.

    • Obtain a capillary tube sealed at one end.

    • Press the open end of the capillary tube into the powdered durene sample.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup:

    • Use a calibrated digital melting point apparatus.

    • Insert the capillary tube containing the durene sample into the heating block of the apparatus.

  • Measurement:

    • If the approximate melting point is known (around 79°C), set the apparatus to heat rapidly to about 70°C.

    • Above this temperature, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has completely melted into a clear liquid (the end of melting).

    • The melting point is reported as the range between these two temperatures. For pure durene, this range should be narrow (within 1-2°C).

Determination of Solubility

The following protocol describes a qualitative and semi-quantitative method for determining the solubility of durene in a given solvent.

Protocol:

  • Apparatus and Materials:

    • Test tubes or small vials with stoppers.

    • Graduated pipettes or a calibrated burette.

    • Vortex mixer or shaker.

    • Analytical balance.

    • Durene (crystalline solid).

    • Selected organic solvent (e.g., ethanol).

  • Procedure:

    • Accurately weigh a specific mass of durene (e.g., 100 mg) and place it into a clean, dry test tube.

    • Using a graduated pipette or burette, add a measured volume of the solvent (e.g., 1 mL) to the test tube.

    • Stopper the test tube and agitate the mixture vigorously using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes) at a constant temperature (e.g., 25°C).

    • Visually inspect the solution. If the solid has completely dissolved, durene is considered soluble at that concentration.

    • If the solid has not completely dissolved, incrementally add more of the solvent in measured volumes (e.g., 0.5 mL increments), agitating thoroughly after each addition, until the solid is fully dissolved.

    • Record the total volume of solvent required to dissolve the initial mass of durene.

    • The solubility can then be expressed quantitatively (e.g., in mg/mL or g/L).

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

MeltingPointWorkflow start Start: Obtain Durene Sample prep Sample Preparation: - Pulverize Durene - Pack into Capillary Tube (2-3 mm) start->prep setup Apparatus Setup: - Insert capillary into melting point apparatus prep->setup heat_fast Rapid Heating: - Heat to ~70°C setup->heat_fast heat_slow Slow Heating: - Heat at 1-2°C/min heat_fast->heat_slow observe Observation: - Monitor sample for melting heat_slow->observe record_onset Record T_onset: - First liquid droplet appears observe->record_onset record_end Record T_end: - Sample completely melted record_onset->record_end report Report Melting Point Range: (T_onset - T_end) record_end->report end End report->end

Caption: Workflow for Melting Point Determination of Durene.

SolubilityWorkflow start Start: Weigh Durene Sample add_solvent Add Initial Volume of Solvent start->add_solvent agitate Agitate Mixture at Constant Temperature add_solvent->agitate observe Visually Inspect for Dissolution agitate->observe soluble Record as Soluble at Current Concentration observe->soluble Completely Dissolved add_more_solvent Add Incremental Volume of Solvent observe->add_more_solvent Not Dissolved calculate Calculate and Report Solubility soluble->calculate add_more_solvent->agitate end End calculate->end

Caption: Workflow for Solubility Determination of Durene.

References

An In-depth Technical Guide to the ¹H NMR Spectrum Interpretation of 1,2,4,5-Tetramethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,2,4,5-tetramethylbenzene, also known as durene. This document outlines the interpretation of the spectral data, provides a detailed experimental protocol for data acquisition, and presents key information in a clear and accessible format for professionals in research and drug development.

Spectral Data Summary

The ¹H NMR spectrum of this compound is characterized by its simplicity, which arises from the high degree of symmetry in the molecule. The spectrum displays two distinct signals, corresponding to the aromatic and methyl protons. The quantitative data for the spectrum, acquired in deuterated chloroform (B151607) (CDCl₃), is summarized in the table below.

Signal AssignmentChemical Shift (δ) ppmMultiplicityIntegrationNumber of Protons
Aromatic Protons (Ar-H)~6.9Singlet12
Methyl Protons (-CH₃)~2.2Singlet612

Interpretation of the ¹H NMR Spectrum

The molecular structure of this compound possesses a high degree of symmetry. This symmetry results in the chemical equivalence of specific sets of protons, simplifying the resulting ¹H NMR spectrum.

  • Aromatic Protons: The two protons attached to the benzene (B151609) ring at positions 3 and 6 are in identical chemical environments. Consequently, they are chemically equivalent and resonate at the same frequency, producing a single signal. This signal appears as a singlet because there are no adjacent protons to cause spin-spin coupling. The chemical shift of these protons is typically observed around 6.9 ppm, which is within the expected range for aromatic protons.[1]

  • Methyl Protons: Similarly, the four methyl groups at positions 1, 2, 4, and 5 are also in chemically equivalent environments. The twelve protons of these four methyl groups, therefore, produce a single, sharp signal. This signal is also a singlet as there are no vicinal protons to couple with. The chemical shift for these methyl protons is found at approximately 2.2 ppm, which is characteristic of methyl groups attached to an aromatic ring.

The integration of the signals provides the relative ratio of the number of protons contributing to each peak. The ratio of the integration of the aromatic proton signal to the methyl proton signal is 2:12, which simplifies to 1:6. This ratio is consistent with the number of aromatic and methyl protons in the molecule.

Molecular Structure and Proton Equivalence

The following diagram illustrates the structure of this compound and the equivalence of its protons, leading to the observed ¹H NMR spectrum.

Caption: Molecular structure of this compound showing equivalent protons.

Experimental Protocol

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-25 mg of this compound into a clean, dry vial.[2][3]

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[2][3]

  • Ensure the solid is completely dissolved. Gentle vortexing may be applied to aid dissolution.

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Instrument: A standard 300 MHz or 400 MHz NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30 or zg).

  • Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise ratio.

  • Relaxation Delay (D1): A relaxation delay of 1-5 seconds is recommended to allow for full relaxation of the protons between scans, ensuring accurate integration. For aromatic compounds, T1 values can be longer, so a longer delay may be beneficial for quantitative analysis.

  • Acquisition Time (AQ): Typically 2-4 seconds.

  • Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate for a standard ¹H NMR spectrum.

  • Reference: The residual solvent peak of CDCl₃ at 7.26 ppm can be used for referencing the chemical shift scale. Alternatively, tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0 ppm).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or using an automated routine.

  • Perform baseline correction to ensure a flat baseline.

  • Integrate the signals corresponding to the aromatic and methyl protons.

  • Calibrate the chemical shift scale using the solvent peak or TMS.

This comprehensive guide provides the necessary information for the interpretation and acquisition of the ¹H NMR spectrum of this compound, serving as a valuable resource for professionals in the fields of chemistry and drug development.

References

A Technical Guide to the Vibrational Spectroscopy of Durene (1,2,4,5-Tetramethylbenzene)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) and Raman spectra of durene (1,2,4,5-tetramethylbenzene), a significant molecule in organic chemistry and materials science. Understanding the vibrational characteristics of durene is crucial for its identification, quality control, and for studying its interactions in various applications, including as a building block in the synthesis of polymers and organic conductors. This document summarizes experimental and theoretical vibrational data, outlines detailed experimental protocols, and presents a logical workflow for a comprehensive spectral analysis.

Introduction to the Vibrational Modes of Durene

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. Each peak in the spectrum corresponds to a specific molecular motion, such as the stretching or bending of bonds.[1] For a non-linear molecule like durene (C₁₀H₁₄), with 24 atoms, there are 3N-6 = 66 possible fundamental vibrational modes.

The interpretation of these spectra is greatly enhanced by computational chemistry. Density Functional Theory (DFT) calculations are widely used to predict vibrational frequencies and visualize the corresponding atomic motions (normal modes).[2][3] By comparing the experimental spectra with the calculated frequencies, a reliable assignment of the observed bands to specific molecular vibrations can be achieved. This combined experimental and theoretical approach is essential for a complete understanding of the molecule's vibrational behavior.[4]

Experimental Protocols

Obtaining high-quality IR and Raman spectra requires careful sample preparation and instrument configuration. The following sections provide detailed methodologies for these key experiments.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing information on vibrations that cause a change in the molecule's dipole moment.[5]

Methodology:

  • Sample Preparation (Solid Phase):

    • Given that durene is a solid at room temperature (melting point ~79°C), the KBr (potassium bromide) pellet method is commonly employed.[6]

    • Thoroughly dry analytical grade KBr powder in an oven to remove moisture, which strongly absorbs in the IR region.

    • Grind a small amount of durene (1-2 mg) with approximately 100-200 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder into a pellet press die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

    • Carefully remove the pellet from the die and place it in the spectrometer's sample holder.

  • Data Acquisition:

    • Spectrometer: A Fourier Transform Infrared spectrometer, such as a Bruker Vertex 70 or similar, is used.[7]

    • Background Spectrum: Before running the sample, a background spectrum of the empty sample chamber (or a pure KBr pellet) must be collected. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

    • Scan Parameters:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹ is typically sufficient for routine analysis.

      • Number of Scans: 32 to 64 scans are averaged to improve the signal-to-noise ratio.

    • Analysis: The final absorbance or transmittance spectrum is generated by the instrument's software, which automatically ratios the sample spectrum against the background spectrum.

Fourier Transform (FT)-Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations that cause a change in the molecule's polarizability. It is complementary to IR spectroscopy.

Methodology:

  • Sample Preparation:

    • Durene is a colorless solid, which is ideal for Raman spectroscopy as it minimizes the risk of fluorescence.

    • Place a small amount of the crystalline durene powder into a glass capillary tube or an aluminum sample holder. For analysis in solution, durene can be dissolved in a non-interfering solvent like carbon tetrachloride (CCl₄) or cyclohexane.

  • Data Acquisition:

    • Spectrometer: A high-resolution FT-Raman spectrometer, such as a Bruker RFS 27, is used.[7]

    • Excitation Source: A Nd:YAG laser operating at 1064 nm is commonly used for excitation. This near-infrared wavelength helps to minimize fluorescence that can occur with visible lasers.

    • Laser Power: The laser power at the sample should be carefully chosen (e.g., 50-200 mW) to obtain a good signal without causing thermal degradation of the sample.

    • Scan Parameters:

      • Spectral Range: 3500 - 50 cm⁻¹ (Raman shift).

      • Resolution: 2 to 4 cm⁻¹.

      • Number of Scans: A higher number of scans (e.g., 128 to 512) is often necessary in Raman spectroscopy to achieve a good signal-to-noise ratio.

    • Analysis: The instrument software collects the scattered light, performs a Fourier transform, and plots the intensity as a function of the Raman shift in cm⁻¹.

Vibrational Analysis and Data Presentation

The following tables summarize the experimentally observed IR and Raman frequencies for solid durene, along with their vibrational assignments derived from DFT calculations as reported in the literature.[4] The assignments describe the dominant motion for each vibrational mode.

Table 1: Experimental and Calculated IR and Raman Frequencies for Durene (4000-1500 cm⁻¹)

IR (cm⁻¹) Raman (cm⁻¹) Calculated (DFT) (cm⁻¹) Vibrational Mode Assignment
3020 3022 3025 Aromatic C-H Stretch
2968 2965 2970 CH₃ Asymmetric Stretch
2925 2920 2928 CH₃ Symmetric Stretch
2865 2870 2872 CH₃ Symmetric Stretch
1605 1610 1612 Aromatic C=C Stretch

| 1500 | 1502 | 1505 | Aromatic C=C Stretch |

Table 2: Experimental and Calculated IR and Raman Frequencies for Durene (1500-400 cm⁻¹)

IR (cm⁻¹) Raman (cm⁻¹) Calculated (DFT) (cm⁻¹) Vibrational Mode Assignment
1475 1478 1480 CH₃ Asymmetric Bending
1445 1450 1452 CH₃ Asymmetric Bending
1380 1385 1388 CH₃ Symmetric Bending (Umbrella)
1290 1295 1298 Aromatic Ring Breathing / C-H In-plane Bend
1035 1040 1038 CH₃ Rocking
865 870 868 C-H Out-of-plane Bending
550 555 552 Ring Deformation / C-CH₃ Bending

| 460 | 465 | 462 | Ring Deformation |

Note: The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP functional) to better match experimental values. The assignments provided are simplified descriptions of the dominant vibrational character.

Workflow for Spectral Analysis and Interpretation

A comprehensive analysis of durene's vibrational spectra involves a synergistic approach combining experimental measurements with theoretical calculations. The following diagram illustrates this logical workflow.

G cluster_exp Experimental Analysis cluster_theory Theoretical Analysis cluster_assign Interpretation & Assignment sample Durene Sample ftir FTIR Spectroscopy sample->ftir raman Raman Spectroscopy sample->raman exp_data Experimental Spectra (IR & Raman) ftir->exp_data raman->exp_data comparison Compare Experimental and Scaled Theoretical Data exp_data->comparison durene_model Molecular Structure of Durene dft DFT Calculation (e.g., B3LYP/6-31G*) durene_model->dft freq_calc Frequency Analysis (Hessian Calculation) dft->freq_calc theory_data Calculated Frequencies & Normal Modes freq_calc->theory_data theory_data->comparison assignment Vibrational Mode Assignment comparison->assignment

Caption: Workflow for the vibrational analysis of durene.

This workflow begins with acquiring experimental IR and Raman spectra from a durene sample. Concurrently, a theoretical model is established by performing DFT calculations on durene's molecular structure to compute its theoretical vibrational frequencies and modes. The crucial step is the comparison of the experimental data with the scaled theoretical results. This comparison allows for the definitive assignment of each observed spectral band to a specific molecular vibration, leading to a complete and validated interpretation of the spectra.

References

An In-depth Technical Guide to the Structural Isomers of Tetramethylbenzene: Durene, Isodurene, and Prehnitene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the three structural isomers of tetramethylbenzene: durene (1,2,4,5-tetramethylbenzene), isodurene (1,2,3,5-tetramethylbenzene), and prehnitene (1,2,3,4-tetramethylbenzene). This document consolidates key physicochemical properties, detailed experimental protocols for their synthesis, and comparative spectroscopic data to serve as a valuable resource for professionals in research and development.

Introduction

The tetramethylbenzenes are a group of aromatic hydrocarbons with the chemical formula C₁₀H₁₄, consisting of a benzene (B151609) ring substituted with four methyl groups.[1] The differential arrangement of these methyl groups gives rise to three distinct structural isomers: durene, isodurene, and prehnitene. While sharing the same molecular formula, their unique structures impart distinct physical and chemical properties, influencing their applications in various fields, including as precursors for specialty polymers, in organic synthesis, and as ligands in organometallic chemistry. Durene is the most well-known of the three isomers.[1]

Physicochemical Properties

The structural differences among durene, isodurene, and prehnitene lead to significant variations in their physical properties. Durene's high molecular symmetry results in an unusually high melting point, allowing for its separation from its isomers through crystallization.[2] Isodurene and prehnitene, being less symmetrical, are liquids at room temperature.

PropertyDurene (this compound)Isodurene (1,2,3,5-Tetramethylbenzene)Prehnitene (1,2,3,4-Tetramethylbenzene)
CAS Number 95-93-2527-53-7488-23-3
Molecular Formula C₁₀H₁₄C₁₀H₁₄C₁₀H₁₄
Molar Mass ( g/mol ) 134.22134.22134.22
Appearance Colorless solidColorless liquidColorless liquid
Melting Point (°C) 79.2-23.7-6.2
Boiling Point (°C) 196-197198205
Density (g/cm³) 0.888 (at 20°C)0.890 (at 20°C)0.905 (at 20°C)

Synthesis and Separation

The tetramethylbenzene isomers are typically found in coal tar and reformed petroleum fractions.[2][3] They can also be synthesized in the laboratory through various methods, most notably the Friedel-Crafts alkylation of xylenes (B1142099) or trimethylbenzenes.

General Synthesis via Friedel-Crafts Alkylation

A common method for the synthesis of tetramethylbenzenes is the Friedel-Crafts alkylation of more readily available methylated benzenes, such as xylene, using a methylating agent like methyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. The reaction proceeds via an electrophilic aromatic substitution mechanism.

G cluster_electrophile Electrophile Formation cluster_substitution Electrophilic Aromatic Substitution cluster_catalyst Catalyst Regeneration CH3Cl CH₃Cl Electrophile δ+CH₃---Cl---AlCl₃δ- CH3Cl->Electrophile AlCl3 AlCl₃ AlCl3->Electrophile Sigma Sigma Complex (Arenium Ion) Electrophile->Sigma Attack by π-system Xylene Xylene Ring Xylene->Sigma Tetramethylbenzene Tetramethylbenzene Sigma->Tetramethylbenzene -H⁺ AlCl4 AlCl₄⁻ AlCl3_regen AlCl₃ AlCl4->AlCl3_regen H_ion H⁺ H_ion->AlCl3_regen HCl HCl AlCl3_regen->HCl

Figure 1: Generalized workflow for Friedel-Crafts alkylation synthesis.
Experimental Protocol: Synthesis of Durene from Xylene

The following protocol is adapted from Organic Syntheses, a reliable source for the preparation of organic compounds. This procedure details the methylation of commercial xylene to produce a mixture of polymethylbenzenes, from which durene is isolated.

Materials:

  • Commercial xylene

  • Anhydrous aluminum chloride

  • Methyl chloride

  • Ice

  • 95% Ethanol

  • Apparatus for gas generation and absorption, including a 5-liter round-bottom flask, reflux condenser, and gas-washing bottles.

Procedure:

  • A mixture of 30 moles (3180 g. or 3.7 l.) of commercial xylene and 200 g. (1.5 moles) of anhydrous aluminum chloride is placed in a 5-l. round-bottom flask fitted with a reflux condenser.

  • A rapid stream of dry methyl chloride is passed into the reaction mixture. The methyl chloride can be generated by reacting methyl alcohol with hydrochloric acid or by heating a mixture of methyl alcohol, sulfuric acid, and sodium chloride.

  • The reaction is exothermic, and the flask should be cooled in an ice bath to maintain a moderate reaction rate. The passage of methyl chloride is continued for about 5-6 hours.

  • After the reaction is complete, the mixture is allowed to stand overnight. The product is then decomposed by pouring it slowly onto a large quantity of crushed ice.

  • The oily layer is separated from the aqueous layer. The crude product is a mixture of various methylated benzenes.

  • The crude product is fractionally distilled. The fraction boiling between 190-200°C contains the tetramethylbenzenes.

  • This fraction is cooled to 0°C, which causes the durene to crystallize due to its higher melting point. The other isomers, isodurene and prehnitene, remain in the liquid phase.

  • The crystalline durene is collected by filtration and can be purified by recrystallization from 95% ethanol. To do so, the crude durene is melted and dissolved in warm ethanol. The solution is then cooled to induce crystallization. The purified durene crystals are collected by filtration.[2]

Isomerization of Tetramethylbenzenes

The tetramethylbenzene isomers can be interconverted through isomerization reactions, typically in the presence of a strong acid catalyst such as HF-BF₃ or a zeolite. This process is of industrial importance for converting the less valuable isomers into the more desirable durene. The mechanism involves the protonation of the aromatic ring to form an arenium ion intermediate, which can then undergo a 1,2-methyl shift. Deprotonation of the rearranged arenium ion yields a different isomer.

G Prehnitene Prehnitene Arenium1 Arenium Ion 1 Prehnitene->Arenium1 +H⁺ Arenium1->Prehnitene -H⁺ Arenium2 Arenium Ion 2 Arenium1->Arenium2 1,2-Methyl Shift Arenium2->Arenium1 1,2-Methyl Shift Isodurene Isodurene Arenium2->Isodurene -H⁺ Isodurene->Arenium2 +H⁺ Arenium3 Arenium Ion 3 Isodurene->Arenium3 +H⁺ Arenium3->Isodurene -H⁺ Durene Durene Arenium3->Durene -H⁺ Durene->Arenium3 +H⁺

References

The Historical Synthesis of Durene from Pseudocumene: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical methods for the preparation of durene (1,2,4,5-tetramethylbenzene) from pseudocumene (1,2,4-trimethylbenzene). Durene is a crucial precursor in the synthesis of high-performance polymers, such as polyimides, and various fine chemicals. Understanding its historical synthesis provides context for modern production methods and offers insights into the evolution of catalytic chemistry. This document details key experimental methodologies, presents quantitative data in a comparative format, and visualizes the core chemical transformations.

Introduction to Durene Synthesis from Pseudocumene

The conversion of pseudocumene to durene has historically been achieved through several principal pathways, primarily centered around electrophilic aromatic substitution. The most prominent of these methods is the direct methylation of the pseudocumene ring. Other significant historical routes include isomerization of other tetramethylbenzene isomers (which are often co-produced during methylation), condensation reactions, and chloromethylation followed by reduction. The choice of method was often dictated by the available technology, catalyst science of the era, and the desired purity of the final product.

Key Historical Synthesis Methods

Methylation of Pseudocumene

The direct introduction of a methyl group onto the pseudocumene ring is the most direct route to durene. This has been accomplished using various methylating agents and catalysts.

2.1.1. Methylation with Methanol (B129727)

Methanol has been a widely explored methylating agent due to its low cost and availability.[1] The reaction is typically carried out at high temperatures over a solid acid catalyst.

  • Catalysts: A range of catalysts have been employed, including:

    • Silver-Silica-Alumina: Early research by Kobayashi et al. (1970) demonstrated the use of a silver-silica-alumina catalyst.[2]

    • SiO₂-Al₂O₃-AgO: A Japanese patent described the use of this catalyst system.[2]

    • Crystalline Borosilicates (e.g., AMS-1B): These materials showed high selectivity for durene formation.[2]

    • Zeolites (e.g., ZSM-5, IM-5): Zeolites have been a major focus of research for this conversion, offering shape selectivity that can favor the formation of the 1,2,4,5-isomer.[3][4]

2.1.2. Methylation with Methyl Chloride

The Friedel-Crafts alkylation using methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is a classic method for methylating aromatic rings.[4] While effective, this method often suffers from issues with catalyst handling and disposal.

2.1.3. Condensation with Formaldehyde (B43269)

This two-step process involves an initial condensation of pseudocumene with formaldehyde to form di-pseudocumyl-methane. This intermediate is then subjected to hydrocracking to yield a mixture of pseudocumene and durene.[1] This method is generally more complex and expensive than direct methylation.[1]

Isomerization of Tetramethylbenzenes

Methylation of pseudocumene often results in a mixture of tetramethylbenzene isomers, including isodurene (1,2,3,5-) and prehnitene (1,2,3,4-). To increase the yield of durene, this mixture can be subjected to isomerization, often using a strong acid catalyst system like HF-BF₃.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various historical sources on the synthesis of durene from pseudocumene.

Table 1: Methylation of Pseudocumene with Methanol

CatalystTemperature (°C)PressurePseudocumene Conversion (%)Durene Selectivity (%)Tetramethylbenzene Selectivity (%)Other ConditionsReference
Silver-Silica-Alumina250Not Specified33.733.861.8LHSV: 2.0 h⁻¹, H₂/(Pseudocumene+Methanol) molar ratio: 2:1, Pseudocumene/Methanol molar ratio: 2:1[2]
SiO₂-Al₂O₃-AgO with (MeO)₃B250Not SpecifiedNot Specified~50 (in TMB fraction)Not SpecifiedLHSV: 1.0 h⁻¹[2]
AMS-1B Crystalline Borosilicate237 - 510Not SpecifiedNot SpecifiedHigher than equilibriumHigher than equilibriumMethylating agent: Methanol[2]
IM-5 ZeoliteNot SpecifiedNot SpecifiedDecreased over timeNot SpecifiedNot SpecifiedDurene yield reached a maximum of 13% after 43 hours on stream. Catalyst deactivation was significant.[3]
Zeolite (general)350 - 40010 - 20 atmNot SpecifiedNot SpecifiedNot SpecifiedIncreased hydrogen consumption required.[4]

LHSV = Liquid Hourly Space Velocity; TMB = Tetramethylbenzene

Experimental Protocols

The following are representative experimental protocols based on the historical literature. These are intended to provide a detailed understanding of the methodologies and should be adapted with modern safety precautions.

Protocol 1: Friedel-Crafts Methylation with Methyl Chloride (Adapted from Organic Syntheses)

This protocol describes a general and robust method for the methylation of polymethylbenzenes and is analogous to the historical synthesis of durene from pseudocumene using methyl chloride.

Materials:

  • Pseudocumene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dry Methyl Chloride (gas)

  • Ice

  • Hydrochloric Acid (concentrated)

  • Sodium Bicarbonate solution (5%)

  • Anhydrous Calcium Chloride

  • Ethanol (95%) for recrystallization

Apparatus:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser. The top of the condenser should be connected to a gas outlet leading to a system for absorbing excess methyl chloride and HCl gas.

Procedure:

  • In the reaction flask, place the pseudocumene and anhydrous aluminum chloride.

  • Begin stirring the mixture and introduce a steady stream of dry methyl chloride gas through the gas inlet tube.

  • The reaction is exothermic, and the rate of methyl chloride addition should be controlled to maintain the desired reaction temperature. External cooling may be necessary.

  • Continue the addition of methyl chloride for several hours until the desired amount has been added or the reaction ceases to absorb the gas.

  • After the reaction is complete, the reaction mixture is cooled and decomposed by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a well-ventilated fume hood.

  • The organic layer is separated, washed with water, then with a 5% sodium bicarbonate solution, and finally again with water.

  • The crude organic product is dried over anhydrous calcium chloride.

  • The dried product is fractionally distilled to separate the unreacted pseudocumene and the tetramethylbenzene isomers.

  • The fraction containing the tetramethylbenzenes is cooled to induce crystallization of durene.

  • The crude durene is collected by filtration and purified by recrystallization from ethanol.

Protocol 2: Catalytic Methylation with Methanol over a Solid Acid Catalyst

This protocol outlines a general procedure for the continuous-flow methylation of pseudocumene with methanol over a solid acid catalyst, based on descriptions in patent literature.

Materials:

  • Pseudocumene

  • Methanol

  • Solid acid catalyst (e.g., silver-silica-alumina or a zeolite)

  • Inert gas (e.g., Nitrogen or Hydrogen)

Apparatus:

  • A fixed-bed catalytic reactor system, typically a heated tube furnace containing the catalyst bed.

  • A high-pressure liquid pump to deliver the feedstock (pseudocumene and methanol mixture).

  • A mass flow controller for the inert gas.

  • A back-pressure regulator to maintain the system pressure.

  • A condenser and a gas-liquid separator to collect the product stream.

  • An online gas chromatograph (GC) for product analysis is recommended.

Procedure:

  • The solid acid catalyst is packed into the reactor tube.

  • The catalyst is pre-treated in situ by heating under a flow of inert gas to the desired temperature to remove any adsorbed water.

  • A liquid feed mixture of pseudocumene and methanol, at the desired molar ratio, is pumped into the reactor.

  • An inert gas, such as hydrogen, may be co-fed to the reactor.

  • The reactor is maintained at the desired temperature and pressure.

  • The liquid hourly space velocity (LHSV) is controlled by adjusting the feed flow rate.

  • The reactor effluent is cooled in a condenser, and the liquid and gas phases are separated.

  • The liquid product is collected and analyzed (e.g., by GC) to determine the conversion of pseudocumene and the selectivity to durene and other products.

  • The crude product containing durene is then subjected to crystallization for purification.

Visualizations

The following diagrams illustrate the key chemical pathways and a generalized experimental workflow for the synthesis of durene from pseudocumene.

G cluster_methylation Methylation Pathways cluster_isomerization Isomerization Pathway Pseudocumene Pseudocumene (1,2,4-Trimethylbenzene) TMB_Mixture Tetramethylbenzene Isomer Mixture Pseudocumene->TMB_Mixture + CH₃⁺ MethylatingAgent Methylating Agent (e.g., CH₃OH, CH₃Cl) MethylatingAgent->TMB_Mixture Catalyst Catalyst (e.g., Zeolite, AlCl₃) Catalyst->TMB_Mixture Durene Durene (this compound) TMB_Mixture->Durene Separation (Crystallization) Isodurene Isodurene (1,2,3,5-) TMB_Mixture->Isodurene Prehnitene Prehnitene (1,2,3,4-) TMB_Mixture->Prehnitene Other_TMBs Isodurene / Prehnitene Durene_from_iso Durene Other_TMBs->Durene_from_iso Isomerization_Catalyst Isomerization Catalyst (e.g., HF-BF₃) Isomerization_Catalyst->Durene_from_iso G start Start feed_prep Feed Preparation (Pseudocumene + Methylating Agent) start->feed_prep reaction Catalytic Reaction (Fixed-bed or Batch Reactor) feed_prep->reaction separation Product Separation (Gas-Liquid Separator) reaction->separation distillation Fractional Distillation separation->distillation crystallization Crystallization distillation->crystallization byproducts Byproducts & Unreacted Feed (Recycle or Disposal) distillation->byproducts Lighter & Heavier Fractions purification Purification (Filtration & Washing) crystallization->purification final_product Pure Durene purification->final_product

References

An In-depth Technical Guide on the Electrochemical Oxidation Potential of 1,2,4,5-Tetramethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical oxidation potential of 1,2,4,5-tetramethylbenzene, commonly known as durene. This document details the experimental methodologies for determining this value, presents the available data in a structured format, and illustrates the underlying electrochemical processes.

Introduction

This compound (durene) is a polymethylated aromatic hydrocarbon. Its electrochemical behavior, particularly its oxidation potential, is of significant interest in various fields, including organic synthesis, materials science, and medicinal chemistry. The ease with which durene can be oxidized is a critical parameter for its application as an electron donor in charge-transfer complexes and as a starting material for the synthesis of various derivatives. Understanding the electrochemical oxidation potential and the associated reaction mechanisms is crucial for designing and controlling reactions involving this molecule.

The anodic oxidation of durene in a non-aqueous solvent like acetonitrile (B52724) typically proceeds via a two-electron transfer process, leading to the formation of a corresponding carbonium ion. This reactive intermediate can then undergo further reactions, such as nucleophilic attack by the solvent or other species present in the electrolyte solution.

Quantitative Data: Electrochemical Oxidation Potential

The half-wave potential (E1/2) is a key parameter obtained from cyclic voltammetry experiments that indicates the potential at which the electrochemical reaction rate is at its half-maximum. It provides a good approximation of the standard redox potential of a substance. The following table summarizes the reported half-wave potential for the anodic oxidation of this compound (durene).

CompoundSolventSupporting ElectrolyteReference ElectrodeHalf-Wave Potential (E1/2) vs. Ag/Ag⁺ (0.01 M)
This compound (Durene)Acetonitrile0.1 M Lithium Perchlorate (B79767) (LiClO₄)Ag/Ag⁺ (0.01 M)+1.38 V

Experimental Protocols

The determination of the electrochemical oxidation potential of this compound is typically performed using cyclic voltammetry (CV). The following protocol outlines a general procedure based on established methodologies for the electrochemical analysis of aromatic hydrocarbons in non-aqueous media.

Materials and Reagents
  • Analyte: this compound (Durene), high purity

  • Solvent: Acetonitrile (CH₃CN), HPLC or electrochemical grade, dried over molecular sieves

  • Supporting Electrolyte: Lithium perchlorate (LiClO₄) or Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆), electrochemical grade, dried under vacuum

  • Reference Compound (optional): Ferrocene (B1249389) (for internal calibration)

  • Working Electrode: Platinum or Glassy Carbon disk electrode

  • Counter Electrode: Platinum wire or mesh

  • Reference Electrode: Silver/Silver Ion (Ag/Ag⁺) electrode (e.g., Ag wire in a 0.01 M AgNO₃ solution in the supporting electrolyte) or a Saturated Calomel Electrode (SCE) with a salt bridge.

  • Polishing materials: Alumina (B75360) slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads.

Instrumentation
  • A potentiostat capable of performing cyclic voltammetry.

  • A three-electrode electrochemical cell.

  • Inert gas (Argon or Nitrogen) supply for deaeration.

Experimental Procedure
  • Electrode Preparation:

    • The working electrode is polished to a mirror finish using successively finer alumina slurries.

    • After polishing, the electrode is thoroughly rinsed with deionized water and the solvent (acetonitrile) and dried.

    • The counter and reference electrodes are cleaned according to standard procedures.

  • Electrolyte Solution Preparation:

    • A solution of the supporting electrolyte (e.g., 0.1 M LiClO₄) in acetonitrile is prepared.

    • A stock solution of this compound (e.g., 1-10 mM) is prepared in the electrolyte solution.

  • Electrochemical Measurement:

    • The electrochemical cell is assembled with the working, counter, and reference electrodes.

    • The analyte solution is added to the cell.

    • The solution is deaerated by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen. A blanket of the inert gas is maintained over the solution during the experiment.

    • The cyclic voltammogram is recorded by scanning the potential from an initial value (where no faradaic current is observed) to a potential sufficiently positive to observe the oxidation peak of durene, and then reversing the scan back to the initial potential.

    • Typical scan rates range from 20 to 200 mV/s.

  • Data Analysis:

    • The half-wave potential (E1/2) is determined from the cyclic voltammogram as the average of the anodic peak potential (Epa) and the cathodic peak potential (Epc) if the process is reversible. For irreversible processes, the half-peak potential of the anodic wave is often reported.

    • If ferrocene is used as an internal standard, the potential scale can be referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the electrochemical analysis of this compound.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Electrode Polishing B Electrolyte & Analyte Solution Preparation A->B C Cell Assembly & Deaeration B->C D Cyclic Voltammetry Scan C->D E Data Acquisition (Voltammogram) D->E F Determination of Half-Wave Potential (E1/2) E->F

Electrochemical Analysis Workflow
Proposed Anodic Oxidation Pathway

The anodic oxidation of this compound in acetonitrile is understood to proceed through a two-electron oxidation to form a dication (a carbonium ion). This reactive species can then be trapped by a nucleophile, such as acetonitrile, followed by hydrolysis to yield an N-substituted acetamide (B32628) derivative.

oxidation_pathway cluster_oxidation Electrochemical Oxidation cluster_reaction Chemical Reaction Durene This compound RadicalCation Radical Cation Durene->RadicalCation -e⁻ Dication Dication (Carbonium Ion) RadicalCation->Dication -e⁻ AcetonitrileAdduct Acetonitrile Adduct Dication->AcetonitrileAdduct + CH₃CN HydrolysisProduct N-benzylacetamide derivative AcetonitrileAdduct->HydrolysisProduct + H₂O

Anodic Oxidation Pathway of Durene

The Nucleophilicity of Durene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Durene's Reactivity in Electrophilic Aromatic Substitution Compared to Other Alkylbenzenes

Introduction

Durene (1,2,4,5-tetramethylbenzene) is a unique alkylbenzene distinguished by its high degree of methylation and symmetrical structure. These features significantly influence its electronic properties and steric environment, thereby dictating its nucleophilicity and reactivity in electrophilic aromatic substitution (EAS) reactions. This technical guide provides a comprehensive analysis of the nucleophilicity of durene in comparison to other common alkylbenzenes, such as toluene (B28343), xylenes, and mesitylene (B46885). It is intended for researchers, scientists, and drug development professionals who utilize these aromatic compounds in organic synthesis.

The nucleophilicity of an aromatic ring is a critical factor in predicting the outcome of EAS reactions, which are fundamental to the synthesis of a vast array of organic molecules, including active pharmaceutical ingredients. Alkyl groups are known to be activating substituents, increasing the electron density of the benzene (B151609) ring through inductive and hyperconjugative effects, thus enhancing its nucleophilicity. However, the number and position of these alkyl groups, as well as steric hindrance, play a crucial role in determining the overall reactivity and regioselectivity of these reactions.

This guide presents a compilation of quantitative data, detailed experimental protocols, and mechanistic diagrams to provide a thorough understanding of the factors governing the nucleophilicity of durene and its counterparts.

Quantitative Data on the Nucleophilicity of Alkylbenzenes

The nucleophilicity of alkylbenzenes can be quantitatively assessed through various experimental and computational methods. This section summarizes key data from kinetic studies of electrophilic aromatic substitution reactions, measurements of π-basicity through charge-transfer complex formation, and gas-phase basicity determinations.

Relative Rates of Electrophilic Aromatic Substitution

The rate of reaction of an alkylbenzene in an EAS reaction is a direct measure of its nucleophilicity. The following tables present relative rate constants for several key EAS reactions.

Table 1: Relative Rates of Chlorination of Alkylbenzenes with Molecular Chlorine in Acetic Acid [1]

AlkylbenzeneRelative Rate (Benzene = 1)
Benzene1
Toluene344
p-Xylene2.1 x 10³
m-Xylene2.0 x 10⁵
o-Xylene2.1 x 10³
Mesitylene1.8 x 10⁷
Durene 1.0 x 10⁸

Table 2: Relative Rates of Nitration of Alkylbenzenes [2][3]

AlkylbenzeneRelative Rate (Benzene = 1)
Benzene1
Toluene24
Mesitylene~2.5 x 10⁴
π-Basicity from Charge-Transfer Complexes

The ability of an alkylbenzene to act as a π-donor in the formation of charge-transfer (CT) complexes with electron acceptors is a measure of its π-basicity, which is directly related to its nucleophilicity. Tetracyanoethylene (TCNE) is a common electron acceptor used for these studies.

Table 3: Formation Constants (K) for Charge-Transfer Complexes with Tetracyanoethylene (TCNE)

AlkylbenzeneNumber of Methyl GroupsK (L/mol)
Benzene00.128
Toluene10.283
o-Xylene20.60
m-Xylene20.52
p-Xylene20.49
Mesitylene (1,3,5-trimethylbenzene)31.11
Durene (this compound) 4 3.4
Pentamethylbenzene57.9
Hexamethylbenzene616.8
Gas-Phase Basicity and Proton Affinities

Gas-phase basicity (GB) and proton affinity (PA) are intrinsic measures of a molecule's basicity and, by extension, its nucleophilicity, in the absence of solvent effects.

Table 4: Gas-Phase Basicity and Proton Affinities of Methylbenzenes

AlkylbenzeneGas-Phase Basicity (GB) (kJ/mol)Proton Affinity (PA) (kJ/mol)Ionization Energy (eV)[1]
Benzene750.5783.29.24
Toluene784.0815.78.82
o-Xylene805.5836.88.56
m-Xylene808.1839.48.56
p-Xylene802.2833.58.44
Mesitylene827.8858.78.39
Durene Not availableNot available8.03

Note: While a specific experimental value for the gas-phase proton affinity of durene was not found, its lower ionization energy compared to the other listed alkylbenzenes is indicative of its high electron-donating ability and, consequently, high basicity.

Discussion of Durene's Nucleophilicity

The quantitative data presented above consistently demonstrates that durene is a highly nucleophilic aromatic compound, significantly more so than less methylated benzenes.

  • Electronic Effects: The four methyl groups on the durene ring donate electron density to the aromatic system through both inductive and hyperconjugative effects. This increased electron density makes the ring more attractive to electrophiles, thus increasing its nucleophilicity. The cumulative effect of four methyl groups is substantial, as evidenced by the high relative rate of chlorination and the large formation constant of its charge-transfer complex. Qualitatively, its nucleophilicity has been compared to that of phenol, a strongly activated aromatic compound.

  • Steric Effects: While the methyl groups enhance the electronic activation of the ring, they also introduce significant steric hindrance. In durene, the two unsubstituted positions are flanked by two methyl groups each. This steric crowding can hinder the approach of bulky electrophiles, potentially slowing down the reaction rate compared to what would be expected based on electronic effects alone. However, for smaller electrophiles, such as the nitronium ion (NO₂⁺) or in chlorination, the electronic activation appears to be the dominant factor. The high reactivity of durene in chlorination suggests that for this reaction, the electronic benefits of the four methyl groups outweigh the steric hindrance.

Experimental Protocols

This section provides detailed methodologies for key experiments that can be used to compare the nucleophilicity of durene and other alkylbenzenes.

Competitive Nitration of Alkylbenzenes

This experiment allows for the determination of the relative rates of nitration of two different alkylbenzenes.

Objective: To determine the relative reactivity of two alkylbenzenes (e.g., durene and toluene) towards nitration.

Materials:

  • Alkylbenzene 1 (e.g., Durene)

  • Alkylbenzene 2 (e.g., Toluene)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

  • Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel, etc.)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure: [4]

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a limiting amount of concentrated nitric acid to an excess of concentrated sulfuric acid with stirring.

  • Reaction Setup: In a separate round-bottom flask, dissolve equimolar amounts of the two alkylbenzenes in glacial acetic acid. Cool this mixture in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of alkylbenzenes, maintaining the temperature below 10°C.

  • Reaction Quenching and Workup: After the addition is complete, stir the reaction mixture for a specified time (e.g., 30 minutes) at a controlled temperature. Pour the mixture into ice water and extract the organic products with dichloromethane.

  • Neutralization and Drying: Wash the organic layer with saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate.

  • Analysis: Analyze the product mixture using GC-MS to determine the relative amounts of the nitrated products of each starting alkylbenzene. The ratio of the products is proportional to the relative rates of reaction.

Determination of Formation Constants for Charge-Transfer Complexes

This spectrophotometric method is used to determine the equilibrium constant for the formation of a charge-transfer complex between an alkylbenzene and an electron acceptor like iodine or TCNE.

Objective: To determine the formation constant (K) of the charge-transfer complex between an alkylbenzene and an electron acceptor.

Materials:

  • Alkylbenzene (e.g., Durene)

  • Electron acceptor (e.g., Iodine or TCNE)

  • Spectrophotometrically pure solvent (e.g., carbon tetrachloride or dichloromethane)

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the alkylbenzene and the electron acceptor of known concentrations in the chosen solvent.

  • Preparation of Sample Solutions: Prepare a series of solutions containing a constant concentration of the electron acceptor and varying concentrations of the alkylbenzene.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of the charge-transfer band maximum (λmax).

  • Data Analysis: Use the Benesi-Hildebrand equation or a similar method to plot the data and determine the formation constant (K) and the molar extinction coefficient (ε) of the complex.

Mandatory Visualizations

Reaction Mechanism: Electrophilic Aromatic Substitution (Nitration)

EAS_Nitration Benzene Durene SigmaComplex Arenium Ion (Sigma Complex) Benzene->SigmaComplex Attack by π-system Electrophile NO2+ Product Nitrodurene SigmaComplex->Product Deprotonation Proton H+

Caption: General mechanism for the electrophilic nitration of durene.

Experimental Workflow: Competitive Nitration

Competitive_Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis A1 Mix Durene & Toluene in Acetic Acid B Slowly add Nitrating Mixture to Alkylbenzenes at 0°C A1->B A2 Prepare Nitrating Mixture (HNO3 + H2SO4) A2->B C1 Quench with Ice Water B->C1 C2 Extract with CH2Cl2 C1->C2 C3 Wash with NaHCO3 and Water C2->C3 C4 Dry over MgSO4 C3->C4 D GC-MS Analysis of Product Mixture C4->D

Caption: Workflow for a competitive nitration experiment.

Logical Relationship: Factors Influencing Nucleophilicity

Nucleophilicity_Factors Nucleophilicity Nucleophilicity of Alkylbenzene Electronic Electronic Effects Electronic->Nucleophilicity Increases Steric Steric Effects Steric->Nucleophilicity Decreases Inductive Inductive Effect (+I) Inductive->Electronic Hyperconjugation Hyperconjugation Hyperconjugation->Electronic BulkyGroups Bulk of Alkyl Groups BulkyGroups->Steric Position Position of Alkyl Groups Position->Steric

Caption: Factors influencing the nucleophilicity of alkylbenzenes.

Conclusion

Durene stands out as a highly nucleophilic alkylbenzene due to the strong electron-donating effects of its four methyl groups. Quantitative data from chlorination kinetics and charge-transfer complex formation confirm its enhanced reactivity compared to less methylated benzenes. While steric hindrance is a significant factor to consider, particularly with bulky electrophiles, the electronic activation of the durene ring often predominates, making it a valuable substrate for a variety of electrophilic aromatic substitution reactions. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to further explore and harness the unique reactivity of durene in their synthetic endeavors.

References

An In-depth Technical Guide to the Physical and Chemical Data of 1,2,4,5-Tetramethylbenzene (Durene)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 95-93-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2,4,5-tetramethylbenzene, commonly known as durene. The information is presented in a structured format to facilitate easy access and comparison of data. This document also includes detailed experimental protocols for the synthesis and determination of key physical properties, along with a visual representation of the synthesis workflow.

Physical and Chemical Data

The quantitative physical and chemical properties of this compound (durene) are summarized in the tables below.

General and Physical Properties
PropertyValueReference
Molecular Formula C₁₀H₁₄
Molecular Weight 134.22 g/mol [1]
Appearance White to brown semi-transparent crystals or colorless crystals with a camphor-like odor.[2]
Melting Point 76-80 °C[1][3]
Boiling Point 196-198 °C at 760 mmHg[2]
Density 0.838 g/mL at 25 °C[2][3]
Vapor Pressure 160 mmHg at 140 °C[1][3]
Vapor Density 4.6 (vs air)[1][3]
Flash Point 74 °C (closed cup)[1][3]
Solubility Insoluble in water; soluble in ethanol (B145695), ether, and benzene.[2][4]
Chemical Identifiers
IdentifierValueReference
CAS Number 95-93-2[1][3][4]
EC Number 202-465-7[1][3]
Beilstein Registry Number 1903393[1][3]
MDL Number MFCD00008528[3]
PubChem Substance ID 24900002[3]
SMILES Cc1cc(C)c(C)cc1C[3]
InChI 1S/C10H14/c1-7-5-9(3)10(4)6-8(7)2/h5-6H,1-4H3[1][3]
InChIKey SQNZJJAZBFDUTD-UHFFFAOYSA-N[1][3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound via Friedel-Crafts Alkylation of p-Xylene (B151628)

This protocol describes the synthesis of durene from p-xylene and 1-bromopropane (B46711) using a Friedel-Crafts alkylation reaction.[5]

Materials:

  • p-Xylene (1,4-dimethylbenzene)

  • 1-Bromopropane

  • Anhydrous aluminum chloride (AlCl₃)

  • Diethyl ether

  • Deionized water

  • Anhydrous magnesium sulfate

  • 5 mL conical vial

  • Magnetic stir plate and stir bar

  • Ice bath

  • Separatory funnel

  • Apparatus for microscale reflux[5]

Procedure:

  • Set up a microscale reflux apparatus.[5]

  • In a clean, dry 5 mL conical vial, add p-xylene and anhydrous aluminum chloride.

  • Cool the reaction vial in an ice bath to maintain a cold temperature.

  • Slowly add 1-bromopropane to the reaction mixture while stirring continuously on a magnetic stir plate. The reaction mixture will turn an orange/yellow color.[6]

  • Continue stirring the reaction in the ice bath for 20 minutes.[6]

  • After 20 minutes, quench the reaction by adding 2 mL of diethyl ether to the conical vial.

  • Transfer the entire contents of the conical vial to a clean separatory funnel.

  • Rinse the conical vial with an additional 2 mL of diethyl ether and add this to the separatory funnel.

  • Add another 4 mL of diethyl ether to the separatory funnel for a total of 8 mL.[6]

  • Wash the organic layer sequentially with deionized water and then a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the aqueous layer and transfer it to a waste container.

  • Wash the organic layer twice more with 2 mL of deionized water.[6]

  • Dry the organic phase by adding a small amount of anhydrous magnesium sulfate.[6]

  • Decant the dried organic solution to a clean, pre-weighed round-bottom flask.

  • Remove the diethyl ether using a rotary evaporator to yield the crude product.

  • The product can be further purified by recrystallization from aqueous ethanol or by vacuum sublimation.[2]

Determination of Melting Point

This protocol describes the determination of the melting point of a solid organic compound using a Mel-Temp apparatus.[7][8]

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Mel-Temp apparatus or similar melting point apparatus

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack a capillary tube with the sample to a height of 2-3 mm by pressing the open end into the powder and then tapping the sealed end on a hard surface to compact the solid.

  • Place the packed capillary tube into the sample holder of the Mel-Temp apparatus.

  • If the approximate melting point is unknown, perform a rapid determination by heating the sample at a fast rate to get a rough estimate.

  • Allow the apparatus to cool to at least 20°C below the estimated melting point.

  • For an accurate measurement, heat the sample at a slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[8]

  • Record the temperature at which the first drop of liquid is observed (the onset of melting).

  • Record the temperature at which the entire sample has completely melted (the end of the melting range).

  • The melting point is reported as a range from the onset to the completion of melting. For a pure compound, this range should be narrow (less than 2°C).[7]

Determination of Boiling Point (Micro Method)

This protocol describes a micro method for determining the boiling point of a liquid using a Thiele tube. As durene is a solid at room temperature, it must first be melted.

Materials:

  • This compound sample

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Thiele tube filled with mineral oil

  • Bunsen burner or other heat source

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Place a small amount of the this compound sample into the small test tube.

  • Gently heat the test tube to melt the durene.

  • Place the capillary tube, open end down, into the molten sample.

  • Attach the test tube to the thermometer with the rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Insert the thermometer and attached tube into the Thiele tube, making sure the rubber band is above the oil level. The sample should be immersed in the oil.

  • Gently heat the side arm of the Thiele tube with a small flame. This will create convection currents that ensure uniform heating of the oil.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. Record this temperature.

Determination of Solubility

This protocol outlines a qualitative and semi-quantitative method to determine the solubility of this compound in various solvents.

Materials:

  • This compound sample

  • A selection of solvents (e.g., water, ethanol, diethyl ether, benzene)

  • Small test tubes or vials

  • Vortex mixer or shaker

  • Graduated pipettes or cylinders

  • Analytical balance

Procedure:

  • Qualitative Assessment:

    • Place approximately 10-20 mg of durene into separate, labeled test tubes.

    • Add 1 mL of each solvent to the respective test tubes.

    • Vortex or shake the tubes for 1-2 minutes.

    • Visually observe whether the solid has dissolved completely. Record the results as "soluble," "partially soluble," or "insoluble."

  • Semi-Quantitative Assessment (for soluble compounds):

    • Weigh a precise amount of durene (e.g., 100 mg) and place it in a vial.

    • Add a measured volume of the solvent (e.g., 1 mL) in small increments, vortexing after each addition.

    • Continue adding the solvent until the solid is completely dissolved.

    • The solubility can then be expressed in terms of mg/mL or g/L.

    • This procedure can be repeated at different temperatures to determine the temperature dependence of solubility.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the general workflow for the synthesis of this compound (durene) via the Friedel-Crafts alkylation of p-xylene.

G Synthesis of this compound cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification p_xylene p-Xylene reaction_vessel Reaction Vessel (cooled in ice bath) p_xylene->reaction_vessel alkyl_halide Alkyl Halide (e.g., 1-Bromopropane) alkyl_halide->reaction_vessel lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->reaction_vessel quenching Quenching (e.g., with Diethyl Ether) reaction_vessel->quenching extraction Extraction & Washing quenching->extraction drying Drying (e.g., with MgSO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization / Sublimation evaporation->recrystallization product This compound (Durene) recrystallization->product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide: The Correlation Between Durene's Molecular Symmetry and its High Melting Point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the physicochemical principles underlying the unusually high melting point of durene (1,2,4,5-tetramethylbenzene). A comprehensive understanding of how molecular structure dictates physical properties is crucial in fields such as materials science and drug development, where properties like solubility and melting point can significantly impact a compound's utility and formulation. Durene serves as a classic textbook example of how high molecular symmetry can profoundly influence the stability of a crystal lattice, leading to a significant elevation in melting temperature compared to its less symmetrical isomers.

The Influence of Molecular Symmetry on Physical Properties

The melting point of a crystalline solid is the temperature at which it transitions into a liquid state. This phase change occurs when the thermal energy of the molecules overcomes the cumulative strength of the intermolecular forces holding them in a fixed, ordered arrangement within the crystal lattice. For nonpolar hydrocarbons like durene and its isomers, the predominant intermolecular forces are van der Waals forces, specifically London dispersion forces. The strength of these forces is contingent on two main factors: the molecule's polarizability (which generally increases with the number of electrons or molecular size) and the efficiency with which the molecules can pack together in the solid state.

Highly symmetrical molecules often pack more efficiently and compactly into a crystal lattice. This dense packing maximizes the surface area contact between adjacent molecules, thereby strengthening the overall intermolecular attractions. Consequently, more thermal energy is required to disrupt this stable, well-organized lattice, resulting in a higher melting point.

Durene and its Isomers: A Comparative Analysis

Durene, with its 1,2,4,5-substitution pattern, possesses a high degree of molecular symmetry. This symmetry allows it to adopt a very stable and ordered arrangement in the solid phase. In contrast, its isomers, prehnitene (1,2,3,4-tetramethylbenzene) and isodurene (1,2,3,5-tetramethylbenzene), lack this high degree of symmetry. Their irregular shapes hinder efficient packing, leading to less stable crystal lattices and, consequently, significantly lower melting points.

A similar, and perhaps more familiar, example is found in the isomers of xylene. p-Xylene (1,4-dimethylbenzene) has the highest symmetry of the three isomers and, as a result, has a much higher melting point than either o-xylene (B151617) (1,2-dimethylbenzene) or m-xylene (B151644) (1,3-dimethylbenzene).[1]

The logical relationship between these molecular properties is illustrated below.

G A High Molecular Symmetry (e.g., Durene) B Efficient and Compact Crystal Packing A->B C Increased Intermolecular Surface Contact B->C D Stronger Intermolecular Forces (London Dispersion Forces) C->D E Higher Energy Required to Break Lattice D->E F Unusually High Melting Point E->F

Caption: Logical flow from molecular symmetry to high melting point.

Quantitative Data

The stark difference in melting points between durene and its isomers, despite having identical molecular formulas and weights, underscores the importance of molecular geometry.

Table 1: Physical Properties of Tetramethylbenzene Isomers

CompoundIUPAC NameCAS NumberMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
Durene This compound95-93-2C₁₀H₁₄134.2279.2[2]
Isodurene 1,2,3,5-Tetramethylbenzene527-53-7C₁₀H₁₄134.22-24
Prehnitene 1,2,3,4-Tetramethylbenzene488-23-3C₁₀H₁₄134.22-6

Data sourced from various chemical databases.

Table 2: Physical Properties of Xylene Isomers

CompoundIUPAC NameCAS NumberMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
p-Xylene 1,4-Dimethylbenzene106-42-3C₈H₁₀106.1713.26[1][3][4]
o-Xylene 1,2-Dimethylbenzene95-47-6C₈H₁₀106.17-25.2
m-Xylene 1,3-Dimethylbenzene108-38-3C₈H₁₀106.17-47.9[1][3]

Data sourced from various chemical databases.[1][3][4]

Crystal Structure of Durene

Early X-ray diffraction studies confirmed the crystal structure of durene. It crystallizes in the monoclinic prismatic system, belonging to the space group P2₁/a.[5][6][7] The unit cell contains two molecules of durene.[6][7] This specific arrangement, facilitated by its molecular symmetry, confirms the hypothesis of an ordered and tightly packed crystalline structure.[7]

Table 3: Crystallographic Data for Durene

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/a (C₂h⁵)[6]
a11.57 Å[5][6]
b5.77 Å[5][6]
c7.03 Å[5][6]
β113.3°[5][6]
Molecules per Unit Cell (Z)2[6][7]
Density (crystal)1.03 g/cm³[6][7]

Data from early X-ray analysis studies.[5][6][7]

Experimental Protocols

The melting point of a compound is determined as a temperature range, from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid. A narrow melting range (typically 0.5-1.0°C) is indicative of a pure substance.

Methodology: Digital Melting Point Apparatus (e.g., Mel-Temp)

  • Sample Preparation: A small amount of the dry, crystalline durene sample is finely crushed. The open end of a glass capillary tube is pressed into the powder. The tube is inverted and tapped gently to pack the sample into the sealed bottom, aiming for a packed column height of approximately 3 mm.

  • Apparatus Setup: The capillary tube is placed into the heating block of the apparatus.

  • Rapid Determination (Optional): A preliminary rapid heating is performed to find the approximate melting temperature.

  • Accurate Determination: A new sample is prepared. The apparatus is heated rapidly to about 15-20°C below the approximate melting point. The heating rate is then reduced to a slow rate of 1-2°C per minute.

  • Observation and Recording: The sample is observed through the magnifying lens. The temperature at which the first signs of melting occur is recorded. The temperature at which the last solid crystal disappears is also recorded. This provides the melting range.

  • Replicates: The procedure is repeated at least twice to ensure consistency.

This is the definitive technique for elucidating the precise three-dimensional arrangement of molecules in a crystal.

Methodology: A Generalized Workflow

  • Crystal Growth: High-quality single crystals of durene are required. This is typically achieved by slow evaporation of a saturated solution or by slow cooling of a solution. For volatile solids like durene, crystallization from a solvent like benzene (B151609) is a common method.[7]

  • Crystal Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer head. Due to durene's volatility, it may be necessary to seal the crystal within a thin-walled glass capillary to prevent sublimation during data collection.[7]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (often with liquid nitrogen) to reduce thermal vibrations and then irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns (the positions and intensities of the diffracted X-ray spots) are recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed by specialized software.

    • The unit cell dimensions and space group are determined from the diffraction pattern.

    • An initial electron density map is generated, from which the positions of the atoms are inferred (structure solution).

    • This initial model is then refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and bond angles (structure refinement).

G cluster_0 A Grow Single Crystal (e.g., from Benzene) B Mount Crystal on Goniometer A->B C Collect Diffraction Data (X-ray Diffractometer) B->C D Process Data C->D E Solve Structure (Electron Density Map) D->E F Refine Structure E->F G Final 3D Model (Atomic Coordinates) F->G

Caption: Generalized workflow for X-ray crystallography.

Conclusion

The unusually high melting point of durene is a direct and demonstrable consequence of its high molecular symmetry. This symmetry facilitates a more ordered and compact packing within its crystal lattice, maximizing the efficiency of intermolecular London dispersion forces. This enhanced lattice stability requires a greater input of thermal energy to transition to the liquid state when compared to its less symmetrical isomers, isodurene and prehnitene. The principles illustrated by durene are fundamental to physical organic chemistry and have significant implications for materials science and pharmaceutical development, where controlling the solid-state properties of a compound is paramount.

References

The Toxicological Profile of 1,2,4,5-Tetramethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current toxicological data and safety profile of 1,2,4,5-tetramethylbenzene, commonly known as durene. The document synthesizes available information on acute toxicity, metabolism, and toxicokinetics, while also addressing the existing data gaps in chronic, reproductive, and developmental toxicity, for which a read-across approach from structurally similar trimethylbenzenes is discussed. Detailed experimental methodologies for key toxicological assessments are outlined, adhering to internationally recognized guidelines. This guide aims to be a critical resource for professionals involved in the research, development, and safety assessment of substances with structural similarities to durene.

Introduction

This compound (durene) is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄. It is a colorless solid with a sweet, camphor-like odor and is used as a starting material in the synthesis of pyromellitic dianhydride, a component of polyimide resins, and as a cross-linking agent for alkyd resins. Given its industrial applications, a thorough understanding of its toxicological profile is essential for ensuring occupational and environmental safety. This guide provides an in-depth review of the available toxicological data for durene, with a focus on quantitative data, experimental protocols, and the visualization of key biological processes.

Toxicological Data

The toxicological assessment of this compound is primarily based on acute toxicity studies. Data on chronic, reproductive, and developmental toxicity are limited, necessitating a read-across approach from structurally related trimethylbenzenes.

Acute Toxicity

Acute toxicity studies have been conducted to evaluate the effects of single, high-dose exposures to durene via oral, dermal, and inhalation routes.

Table 1: Acute Toxicity of this compound

TestSpeciesRouteValueReference
LD₅₀RatOral> 5000 mg/kg bw[1]
Skin IrritationRabbitDermalNot an irritant[1]
Eye IrritationRabbitOcularNot an irritant[1]
Skin SensitizationGuinea PigDermalNot a sensitizer (B1316253)[1]
RD₅₀MouseInhalation838 mg/m³[2]

LD₅₀: Lethal Dose, 50%; RD₅₀: Respiratory Depression, 50%

In acute oral toxicity studies with rats, the LD₅₀ of durene was found to be greater than 5000 mg/kg body weight, indicating low acute oral toxicity.[1] Durene is not classified as a skin or eye irritant in rabbits, nor is it a skin sensitizer in guinea pigs.[1] Acute inhalation studies in mice have established a 50% respiratory depression concentration (RD₅₀) of 838 mg/m³.[2]

Sub-chronic and Chronic Toxicity

Specific sub-chronic or chronic toxicity studies for this compound were not identified in the public domain. In such cases, a read-across approach from structurally similar compounds, such as trimethylbenzenes, is often employed for hazard assessment. This approach is based on the assumption that similar chemical structures will have similar toxicological properties. However, the limitations of this approach must be acknowledged, as differences in the number and position of methyl groups can influence metabolic pathways and toxicokinetics.

Genotoxicity

Direct and comprehensive genotoxicity data for this compound are scarce. Information is primarily derived from studies on related trimethylbenzene isomers. For instance, in an Ames test, which assesses the potential for a substance to induce mutations in bacteria, some trimethylbenzene isomers have shown weak mutagenic potential. However, in vivo micronucleus assays in mice have generally been negative.

Carcinogenicity

There is no evidence to suggest that this compound is carcinogenic. The International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP) have not classified durene as a carcinogen.

Reproductive and Developmental Toxicity

No specific reproductive or developmental toxicity studies were found for this compound. A read-across from trimethylbenzenes suggests that these compounds are not primary reproductive or developmental toxicants. Developmental toxicity studies on trimethylbenzenes in rats have shown effects on fetal weight only at maternally toxic doses.

Metabolism and Toxicokinetics

Understanding the metabolic fate and kinetic profile of a substance is crucial for assessing its toxic potential.

Metabolism

Studies in rats have shown that this compound is metabolized primarily through the oxidation of one of the methyl groups. The major urinary metabolites identified are 2,4,5-trimethylbenzoic acid and its glycine (B1666218) conjugate, 2,4,5-trimethylbenzyl alcohol. This indicates that the primary metabolic pathway involves hydroxylation of a methyl group to form the corresponding alcohol, which is then further oxidized to an aldehyde and then a carboxylic acid. The carboxylic acid can then be conjugated with glycine before excretion.

Metabolic Pathway of this compound Durene This compound (Durene) Metabolite1 2,4,5-Trimethylbenzyl Alcohol Durene->Metabolite1 Hydroxylation Metabolite2 2,4,5-Trimethylbenzaldehyde Metabolite1->Metabolite2 Oxidation Metabolite3 2,4,5-Trimethylbenzoic Acid Metabolite2->Metabolite3 Oxidation Metabolite4 Glycine Conjugate Metabolite3->Metabolite4 Conjugation Excretion Urinary Excretion Metabolite4->Excretion

Metabolic pathway of this compound in rats.
Toxicokinetics

Physiologically-based toxicokinetic (PB-TK) modeling in humans suggests that durene is absorbed following inhalation and is distributed to various tissues.[3] The model indicates that due to its lipophilic nature, durene may accumulate in adipose tissue. Elimination is primarily through metabolism and subsequent urinary excretion of its metabolites.[3]

Experimental Protocols

The toxicological studies cited in this guide have generally followed internationally accepted protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (as per OECD 401)

The acute oral toxicity of this compound was likely determined using a protocol similar to the OECD Guideline 401. This involves the administration of a single high dose of the substance to a group of rats via gavage. The animals are then observed for a period of 14 days for signs of toxicity and mortality. The LD₅₀ value, which is the dose that is lethal to 50% of the test animals, is then calculated.

Acute Oral Toxicity Workflow (OECD 401) start Animal Acclimatization (Rats) dosing Single Oral Gavage of Durene start->dosing observation 14-Day Observation (Clinical Signs, Mortality) dosing->observation necropsy Gross Necropsy observation->necropsy end LD50 Determination necropsy->end

Workflow for an acute oral toxicity study.
Acute Inhalation Toxicity (as per OECD 403)

The acute inhalation toxicity, specifically the RD₅₀, was determined in mice. This typically involves exposing groups of animals to different concentrations of the substance as a vapor or aerosol for a fixed period (e.g., 4 hours). Respiratory rate is monitored during exposure to determine the concentration that causes a 50% reduction in respiratory rate.

Dermal and Ocular Irritation (as per OECD 404 & 405)

For skin irritation testing (OECD 404), a small amount of the substance is applied to a shaved patch of skin on a rabbit and covered with a gauze patch for a set period. The skin is then observed for signs of erythema (redness) and edema (swelling). For eye irritation testing (OECD 405), a small amount of the substance is instilled into the conjunctival sac of one eye of a rabbit, with the other eye serving as a control. The eyes are then examined for redness, swelling, and corneal opacity.

Ames Test (Bacterial Reverse Mutation Assay)

While specific Ames test data for durene is limited, the general protocol involves using strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth). The bacteria are exposed to the test substance, with and without a metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on a histidine-free medium. The number of revertant colonies is then counted as an indication of mutagenic potential.

Human Health Effects

The primary concerns for human health related to this compound exposure are related to its potential for central nervous system (CNS) effects at high concentrations, which is a characteristic of many volatile organic compounds. Acute exposure to high levels of durene vapor may cause dizziness, headache, and nausea. However, based on the available animal data, durene is considered to have low acute toxicity and is not a significant skin or eye irritant.[1]

Conclusion

This compound (durene) exhibits a low order of acute toxicity. It is not a skin or eye irritant and is not a skin sensitizer. The primary metabolic pathway involves the oxidation of a methyl group followed by conjugation and urinary excretion. While there are significant data gaps regarding its chronic, reproductive, and developmental toxicity, a read-across approach from trimethylbenzenes suggests a low potential for these effects. Further studies are warranted to provide a more complete toxicological profile and to reduce the uncertainty associated with the read-across approach. This guide provides a solid foundation for professionals to understand the current state of knowledge on the toxicology of durene and to make informed decisions regarding its safe handling and use.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1,2,4,5-Tetramethylbenzene via Methylation of p-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4,5-tetramethylbenzene, commonly known as durene, through the Friedel-Crafts methylation of p-xylene (B151628). Durene is a valuable intermediate in the production of high-performance polymers, such as polyimides, and other specialty chemicals. The primary method described herein is the well-established reaction of p-xylene with a methylating agent in the presence of a Lewis acid catalyst, typically aluminum chloride. This document includes a comprehensive experimental protocol, quantitative data on reaction yields, and a visual representation of the experimental workflow.

Introduction

The methylation of aromatic compounds is a fundamental organic transformation. The synthesis of this compound from p-xylene is a classic example of a Friedel-Crafts alkylation reaction.[1] In this reaction, a methyl group is introduced onto the p-xylene ring. Due to the directing effects of the existing methyl groups, the incoming methyl groups are preferentially added to the ortho positions relative to the original methyl groups, leading to the formation of durene. However, the reaction can also yield other isomers and polymethylated byproducts. Careful control of reaction conditions is crucial to maximize the yield of the desired product.

Key Reactions and Signaling Pathways

The synthesis of this compound from p-xylene proceeds via an electrophilic aromatic substitution mechanism. The key steps involve the formation of a methyl carbocation or a polarized complex from the methylating agent and the Lewis acid catalyst, followed by the attack of the electron-rich p-xylene ring on the electrophile. Subsequent deprotonation restores the aromaticity of the ring.

Synthesis_Pathway pXylene p-Xylene SigmaComplex Sigma Complex (Arenium Ion) pXylene->SigmaComplex + [CH₃]⁺ MeCl Methyl Chloride (Methylating Agent) Carbocation [CH₃]⁺ or CH₃Cl-AlCl₃ complex MeCl->Carbocation AlCl3 AlCl₃ (Lewis Acid Catalyst) AlCl3->Carbocation Carbocation->SigmaComplex Durene This compound (Durene) SigmaComplex->Durene - H⁺ HCl HCl AlCl3_regen AlCl₃ (regenerated)

Caption: Reaction pathway for the synthesis of Durene.

Experimental Protocols

The following protocol is adapted from the established procedure for the methylation of xylene.[2]

Materials and Equipment:

  • p-Xylene (reagent grade)

  • Anhydrous aluminum chloride

  • Methyl chloride (gas or liquid)

  • Ice

  • 95% Ethyl alcohol

  • Three-necked round-bottom flask

  • Reflux condenser

  • Gas inlet tube

  • Mechanical stirrer

  • Heating mantle or steam bath

  • Separatory funnel

  • Distillation apparatus

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube extending below the surface of the reactants, and a mechanical stirrer, place 3180 g (3.7 L, 30 moles) of p-xylene and 1 kg of anhydrous aluminum chloride.

  • Methylation: Heat the mixture on a steam bath and pass a steady stream of methyl chloride gas into the reaction mixture with vigorous stirring. The reaction is exothermic, and the rate of methyl chloride addition should be controlled to maintain a gentle reflux. Continue the addition of methyl chloride until the desired amount has been added (approximately 225 g for the initial methylation stage).

  • Work-up: After the reaction is complete, cool the reaction mixture and slowly pour it onto a large quantity of crushed ice (approximately twice the weight of the reaction mixture) with stirring to decompose the aluminum chloride complex.

  • Separation: Transfer the mixture to a large separatory funnel and separate the organic layer from the aqueous layer.

  • Fractional Distillation: Fractionally distill the organic layer. Collect the fraction boiling in the range of 190-200 °C, which contains the tetramethylbenzenes.

  • Crystallization and Purification:

    • Cool the collected fraction to 0 °C to crystallize the durene.

    • Filter the crude durene using a Büchner funnel.

    • For further purification, recrystallize the crude durene from 95% ethyl alcohol. Dissolve 200 g of the crude product in 200 cc of warm (50 °C) 95% ethyl alcohol in a flask with a reflux condenser, heating until the solution is homogeneous.[2]

    • Filter the hot solution and allow it to cool slowly to 35 °C overnight, then cool to 0 °C before filtering to obtain purified crystals of this compound.[2]

Data Presentation

The yield of this compound is dependent on the reaction conditions and the extent of methylation. The following table summarizes typical yields obtained from the methylation of xylene.

Starting MaterialMethylating AgentCatalystReaction ConditionsProductCrude Yield (%)Reference
Xylene (30 moles)Methyl ChlorideAnhydrous AlCl₃Heating on steam bathCrude Durene25–35[2]
Trimethylbenzene fractionMethyl ChlorideAnhydrous AlCl₃Heating on steam bathDurene-[2]

Note: The yield is based on the original amount of xylene and can be increased by further methylation of the trimethylbenzene fraction and the filtrates from the durene crystallization.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

experimental_workflow start Start reactants Combine p-Xylene and AlCl₃ in a three-necked flask start->reactants methylation Introduce Methyl Chloride gas with heating and stirring reactants->methylation workup Decompose complex with crushed ice methylation->workup separation Separate organic and aqueous layers workup->separation distillation Fractional Distillation (Collect 190-200 °C fraction) separation->distillation crystallization Cool to 0 °C to crystallize Durene distillation->crystallization filtration1 Filter crude Durene crystallization->filtration1 recrystallization Recrystallize from 95% Ethyl Alcohol filtration1->recrystallization filtration2 Filter purified Durene recrystallization->filtration2 end End filtration2->end

Caption: Workflow for Durene synthesis and purification.

Discussion

The Friedel-Crafts methylation of p-xylene is an effective method for the synthesis of this compound. The primary challenge in this synthesis is controlling the extent of methylation to avoid the formation of penta- and hexamethylbenzene, as well as minimizing the formation of other isomers. The reaction conditions, particularly the ratio of reactants and the reaction time, are critical parameters to optimize for maximizing the yield of durene.

The purification of durene is facilitated by its relatively high melting point and symmetrical structure, which allows for its separation from other isomers and byproducts through crystallization. The crude product obtained after distillation can be of about 80% purity, which can be enhanced to 90-97% through recrystallization.[3]

Safety Precautions

  • Anhydrous Aluminum Chloride: Reacts violently with water. Handle in a dry environment and avoid contact with moisture. It is corrosive and can cause severe burns.

  • Methyl Chloride: Is a toxic and flammable gas. The reaction should be carried out in a well-ventilated fume hood.

  • p-Xylene: Is a flammable liquid and an irritant. Avoid inhalation and contact with skin and eyes.

  • The reaction generates hydrogen chloride gas, which is corrosive and toxic. Ensure proper ventilation and use a gas trap if necessary.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of this compound via the methylation of p-xylene is a robust and well-documented procedure. By following the detailed protocols and safety precautions outlined in this document, researchers can effectively synthesize this important chemical intermediate for a variety of applications in materials science and drug development. The provided data and workflow diagrams serve as a valuable resource for planning and executing this synthesis.

References

Application Notes and Protocols for the Industrial Production of Durene via Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the industrial production of durene (1,2,4,5-tetramethylbenzene) through various alkylation processes. Detailed experimental protocols, comparative data, and process workflows are presented to guide laboratory-scale synthesis and process development.

Durene is a valuable intermediate in the chemical industry, primarily used as a precursor for pyromellitic dianhydride (PMDA), a monomer in the production of high-performance polyimides.[1] Polyimides find applications in aerospace, electronics, and other advanced materials sectors due to their excellent thermal stability and mechanical properties. Durene also has applications in the synthesis of fine chemicals, agrochemicals, and as a cross-linking agent for alkyd resins.[1][2]

The industrial synthesis of durene predominantly relies on the alkylation of smaller methylated benzene (B151609) compounds. Key feedstocks include toluene, xylene isomers (particularly p-xylene), and trimethylbenzenes (such as pseudocumene and mesitylene).[2][3] The choice of methylating agent, catalyst, and reaction conditions significantly influences the selectivity and yield of durene.

Alkylation Routes for Durene Synthesis

Several alkylation strategies have been developed for durene production, each with distinct advantages and challenges. The primary methods involve:

  • Friedel-Crafts Alkylation: A classic method involving the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), with a methylating agent like methyl chloride.[4] While effective, this method can suffer from catalyst deactivation and the generation of corrosive byproducts.

  • Zeolite-Catalyzed Alkylation: Modern industrial processes often employ shape-selective zeolite catalysts, such as HZSM-5, to achieve high selectivity towards the desired this compound isomer.[2] These catalysts offer advantages in terms of reusability, reduced corrosion, and improved product specificity. The methylation can be carried out using methanol (B129727) or synthesis gas (syngas).[5]

  • Transalkylation: This process involves the redistribution of methyl groups among polymethylbenzenes to produce durene, often in the presence of a suitable catalyst.[2]

Comparative Data of Durene Synthesis Processes

The following tables summarize quantitative data from various alkylation processes for durene synthesis, allowing for a comparative assessment of different methodologies.

Table 1: Methylation of Pseudocumene (1,2,4-Trimethylbenzene) to Durene

CatalystMethylating AgentTemperature (°C)Pressure (MPa)Pseudocumene Conversion (%)Durene Selectivity (%)Reference
ZnZrOₓ–HZSM-5Syngas3203.021.3>90[5]
5%CuZZO–Z5Syngas2903.021.2>90[5]
AMS-1B crystalline borosilicateMethanol250-33.733.8[6]
H-Beta ZeoliteMethanol3500.8--[3]
IM-5 Zeolite (modified)Methanol3500.8~20-30~40-50[3]

Table 2: Methylation of Toluene and Xylene to Durene

| Feedstock | Catalyst | Methylating Agent | Temperature (°C) | Pressure (atm) | Feed Conversion (%) | Durene Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Xylene | AlCl₃ | Methyl Chloride | ~100 | Slight | - | 25-35 (crude) |[4] | | Toluene, Xylene, Trimethylbenzenes | Zeolite | Methanol | 350-400 | 10-20 | - | - |[2] |

Experimental Protocols

Protocol 1: Friedel-Crafts Methylation of Xylene to Durene

This protocol is adapted from a classic procedure and is suitable for laboratory-scale synthesis.[4]

Materials:

  • Xylene (commercial grade)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Methyl Chloride (CH₃Cl) gas

  • Ice

  • Calcium Chloride (CaCl₂)

  • 95% Ethyl Alcohol

Equipment:

  • 5-liter three-necked, round-bottomed flask

  • Mercury-sealed mechanical stirrer

  • Efficient reflux condenser

  • Gas inlet tube

  • Steam bath

  • Distillation apparatus with an efficient column

  • Ice-calcium chloride bath

  • Suction filtration apparatus

Procedure:

  • Reaction Setup: In a 5-liter three-necked flask equipped with a stirrer, reflux condenser, and gas inlet tube, place 3180 g (3.7 l., 30 moles) of commercial xylene and 100 g of anhydrous aluminum chloride.

  • Methylation: Heat the mixture on a steam bath and pass a rapid stream of dry methyl chloride gas through the solution. Continue the gas flow for approximately 100 hours.

  • Decomposition: After the reaction is complete, allow the mixture to stand overnight. Decompose the reaction mixture by pouring it slowly onto 5 kg of chopped ice.

  • Extraction and Drying: Separate the oily layer, dry it over calcium chloride, and filter.

  • Fractional Distillation: Fractionally distill the dried oil. Collect the fraction boiling between 180°C and 205°C, which is rich in tetramethylbenzenes.

  • Crystallization and Isolation:

    • Thoroughly chill the collected fraction in an ice-calcium chloride bath to induce crystallization of durene.

    • Filter the cold mixture by suction to collect the crude durene crystals.

    • Allow the filtration apparatus to gradually warm to room temperature while maintaining suction to remove residual liquid.

  • Purification by Recrystallization:

    • Melt 200 g of the crude durene in a flask on a water bath at 95°C.

    • Add 200 cc of warm (50°C) 95% ethyl alcohol and heat until the solution is homogeneous.

    • Filter the hot solution and allow it to stand overnight at approximately 35°C.

    • Cool the solution to about 0°C and collect the purified durene crystals by suction filtration.

Expected Yield: The combined yield of crude durene can be 25–35% based on the initial amount of xylene.[4]

Protocol 2: Zeolite-Catalyzed Alkylation of Pseudocumene with Methanol in a Fixed-Bed Reactor

This protocol provides a general procedure for the continuous synthesis of durene using a zeolite catalyst in a fixed-bed reactor, based on common practices in the literature.[3][5]

Materials:

  • Pseudocumene (1,2,4-trimethylbenzene)

  • Methanol

  • HZSM-5 or modified IM-5 zeolite catalyst pellets (20-40 mesh)

  • Nitrogen gas (for catalyst activation)

Equipment:

  • Fixed-bed reactor system (stainless steel)

  • High-pressure liquid pump for feeding reactants

  • Mass flow controller for gas feed

  • Tube furnace for heating the reactor

  • Back-pressure regulator to control system pressure

  • Condenser and liquid-gas separator for product collection

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Loading and Activation:

    • Load a specific amount of the zeolite catalyst (e.g., 1-5 g) into the fixed-bed reactor, positioning it in the center of the heated zone.

    • Activate the catalyst by heating it under a flow of nitrogen (e.g., 50 mL/min) to a high temperature (e.g., 500°C) for several hours (e.g., 8 hours) to remove any adsorbed water and impurities.[3]

  • Reaction Execution:

    • After activation, cool the reactor to the desired reaction temperature (e.g., 350°C).

    • Introduce the reactant feed, a mixture of pseudocumene and methanol (e.g., in a 2:1 molar ratio), into the reactor using a high-pressure liquid pump at a defined weight hourly space velocity (WHSV), for example, 0.5 h⁻¹.[3]

    • Maintain the reactor at the set temperature and pressure (e.g., 0.8 MPa) using the furnace and back-pressure regulator.[3]

  • Product Collection and Analysis:

    • The reactor effluent, which is in the gas phase at the reaction temperature, is passed through a condenser to liquefy the products.

    • Collect the liquid products in a separator.

    • Analyze the liquid product mixture using a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-5MS) to determine the conversion of pseudocumene and the selectivity to durene and other products.[7] An internal standard can be used for quantitative analysis.

Process and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the synthesis of durene.

Friedel_Crafts_Alkylation cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Product Workup cluster_purification Purification reactants Xylene + AlCl₃ reaction Heat on Steam Bath Bubble CH₃Cl Gas reactants->reaction Charge to Reactor decomposition Decomposition with Ice reaction->decomposition Reaction Mixture drying Drying over CaCl₂ decomposition->drying Oily Layer distillation Fractional Distillation drying->distillation Crude Product crystallization Crystallization distillation->crystallization Tetramethylbenzene Fraction recrystallization Recrystallization crystallization->recrystallization Crude Durene product Pure Durene recrystallization->product Purified Product

Caption: Workflow for Durene Synthesis via Friedel-Crafts Alkylation.

Zeolite_Catalyzed_Alkylation cluster_prep Catalyst Preparation & Activation cluster_reaction Alkylation Reaction cluster_analysis Product Collection & Analysis catalyst_prep Load Zeolite Catalyst into Reactor activation Activate Catalyst (Heat under N₂ flow) catalyst_prep->activation reaction Fixed-Bed Reactor (Controlled T, P, WHSV) activation->reaction Activated Catalyst feed_prep Prepare Feed: Pseudocumene + Methanol feed_prep->reaction Pump Feed condensation Condense Effluent reaction->condensation Gaseous Effluent separation Liquid-Gas Separation condensation->separation analysis GC Analysis separation->analysis Liquid Product product Durene Product analysis->product

Caption: Workflow for Zeolite-Catalyzed Durene Synthesis.

Analytical Methods

The quantitative analysis of the reaction products is crucial for process optimization. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the primary analytical technique.

Typical GC-MS Parameters for Product Analysis: [7]

  • GC System: Agilent 7890A or similar.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Splitless mode at 300°C.

  • Oven Temperature Program: An initial temperature of 40-70°C, followed by a ramp to a final temperature of 280-320°C. The specific ramp rates and hold times should be optimized to achieve good separation of all components.

  • MS Detector: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity for target analytes.[1]

Quantitative Analysis:

  • An internal standard (e.g., a non-reactant aromatic hydrocarbon) should be added to the samples for accurate quantification.

  • Calibration curves for the reactants and expected products should be generated using standard solutions of known concentrations.

  • The conversion of the starting material and the selectivity for durene and other byproducts can be calculated from the peak areas in the chromatogram.[1]

References

Application Notes and Protocols for the Synthesis of Pyromellitic Dianhydride from Durene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyromellitic dianhydride (PMDA) is a crucial chemical intermediate, primarily utilized in the synthesis of high-performance polymers such as polyimides.[1][2] These polymers exhibit exceptional thermal stability, chemical resistance, and mechanical strength, making them indispensable in the aerospace, electronics, and automotive industries.[1] The most common industrial route to PMDA involves the oxidation of 1,2,4,5-tetramethylbenzene, commonly known as durene.[1][2] This document provides detailed application notes and protocols for the synthesis of PMDA from durene, covering both vapor-phase catalytic oxidation and liquid-phase oxidation methods.

Synthesis Methods Overview

The synthesis of pyromellitic dianhydride from durene can be broadly categorized into two primary methods:

  • Vapor-Phase Catalytic Oxidation: This is the most prevalent industrial method, involving the direct oxidation of durene in the vapor phase over a heterogeneous catalyst.[1][3][4]

  • Liquid-Phase Oxidation: This method typically involves a two-stage process where durene is first oxidized to pyromellitic acid in a liquid medium, followed by a dehydration step to yield the dianhydride.[3][5]

The choice of method depends on various factors, including the desired scale of production, available equipment, and purity requirements.

Vapor-Phase Catalytic Oxidation of Durene

This method offers a continuous and solvent-free production process with high yield and purity.[6]

Experimental Protocol

1. Catalyst Preparation and Loading:

  • Catalyst System: The most common catalysts are vanadium-based, often promoted with other metal oxides to enhance selectivity and lifetime.[3][6] A typical catalyst system consists of a main catalyst, promoters, and a support.

    • Main Catalyst: Vanadium pentoxide (V₂O₅) is the primary active component.[3][6]

    • Promoters: Oxides of chromium (Cr₂O₃), tin (SnO₂), cerium (CeO₂), and niobium (Nb₂O₅) are frequently used as promoters.[6]

    • Support: Silicon carbide (SiC) with a particle size of 5–6 mm is a common support material.[6]

  • Catalyst Annealing: Before use, the catalyst should be annealed at 300–500 °C.[6]

  • Reactor Loading: The catalyst is typically packed into a fixed-bed reactor. To ensure uniform temperature distribution, the catalyst can be diluted with an inert material.[3]

2. Reaction Procedure:

  • Reactor: A fixed-bed reactor with precise temperature control (±1 °C) is required.[6]

  • Feedstock: Durene (this compound) is used as the feedstock.[6]

  • Oxidation:

    • The reactor temperature is maintained between 430–450 °C.[6]

    • The gas hourly space velocity (GHSV) is controlled in the range of 4000–4500 h⁻¹.[6]

    • The oxygen-to-durene ratio must be carefully controlled to remain outside the explosion limit (typically below 0.7%).[6]

3. Product Collection and Purification:

  • Condensation: The gaseous product stream from the reactor is cooled to 160–180 °C to condense the crude PMDA.[6] This selective condensation allows for the separation of PMDA from more volatile byproducts.[7]

  • Purification: The crude PMDA can be further purified by recrystallization.

    • Solvent Selection: Dioxane has been shown to be an effective solvent for recrystallization, improving the color and purity of the final product.[8] Alkylbenzenes can also be used for purification.[9]

    • Procedure: Dissolve the crude PMDA in hot, refluxing dioxane (approximately 5 to 15 parts by weight of dioxane per part of crude PMDA).[8] Allow the solution to cool to room temperature to precipitate the purified PMDA.[8] The solid precipitate is then separated by filtration and dried.[8]

Quantitative Data
ParameterValueReference
Reaction Temperature 430–450 °C[6]
GHSV 4000–4500 h⁻¹[6]
Catalyst V₂O₅ with Cr₂O₃, SnO₂, CeO₂, Nb₂O₅ promoters on SiC support[6]
Product Collection Temp. 160–180 °C[6]
Single Pass Recovery Rate 98.42%[6]
Cyclic Collection Recovery up to 99.98%[6]
Final Purity 94–95%[6]
Byproducts

The vapor-phase oxidation of durene can lead to the formation of several byproducts due to incomplete or deeper oxidation.[3] These include:

  • Benzenecarboxylic acids and their anhydrides[3]

  • Derivatives of benzaldehyde[3]

  • Phthalide and phtalan[3]

  • Duroquinone[3]

  • Maleic anhydride (B1165640), dimethylmaleic anhydride, and citraconic anhydride[3]

  • Trimellitic acid[3]

  • Acetic acid and formaldehyde[3]

  • Carbon oxides[3]

Liquid-Phase Oxidation of Durene

This method proceeds through the formation of pyromellitic acid, which is subsequently dehydrated to PMDA.

Experimental Protocol

1. Stage 1: Oxidation of Durene to Pyromellitic Acid

  • Reaction Setup: The oxidation is typically carried out in a stirred tank reactor.

  • Reagents:

    • Durene

    • Solvent: Acetic acid is a commonly used solvent.[3]

    • Catalyst: A combination of cobalt and manganese salts, often with a bromine-containing promoter, is used.[10]

    • Oxidant: Air or oxygen gas is bubbled through the reaction mixture.[3]

  • Procedure:

    • The reaction is conducted at elevated temperatures and pressures.

    • Upon completion of the oxidation, the reaction mixture is cooled, causing the pyromellitic acid to precipitate.[10]

    • The precipitated pyromellitic acid is then isolated by filtration.[10]

2. Stage 2: Dehydration of Pyromellitic Acid to PMDA

  • Method 1: Thermal Dehydration

    • The purified pyromellitic acid is heated in a solid state.

    • The temperature is initially maintained at or above 240 °C until approximately 80-95% of the acid is converted to the dianhydride.[5]

    • The temperature is then reduced to between 200 °C and 235 °C to complete the dehydration of the remaining pyromellitic acid.[5]

  • Method 2: Dehydration using Acetic Anhydride

    • Pyromellitic acid is heated with acetic anhydride.[11]

    • A suspension of pyromellitic acid in acetic anhydride is gradually heated to reflux and maintained for several hours.[11]

    • After the reaction is complete, the mixture is cooled, and the precipitated PMDA is collected by filtration and dried.[11]

Quantitative Data
ParameterStageValueReference
Pyromellitic Acid Yield Oxidation93-95% (precipitated)[10]
PMDA Yield Dehydration (Acetic Anhydride)97%[11]

Visualizing the Workflow

Vapor-Phase Oxidation Workflow

VaporPhaseOxidation Durene Durene Feed Mixer Mixing Chamber Durene->Mixer Air Air/Oxygen Feed Air->Mixer Reactor Fixed-Bed Reactor (430-450 °C) Catalyst: V₂O₅-based Mixer->Reactor Condenser Condenser (160-180 °C) Reactor->Condenser Crude_PMDA Crude PMDA Condenser->Crude_PMDA Byproducts Gaseous Byproducts Condenser->Byproducts to treatment Purification Recrystallization (e.g., with Dioxane) Crude_PMDA->Purification Pure_PMDA Pure PMDA Purification->Pure_PMDA

Caption: Workflow for the vapor-phase synthesis of PMDA.

Liquid-Phase Oxidation and Dehydration Workflow

LiquidPhaseOxidation cluster_oxidation Stage 1: Oxidation cluster_dehydration Stage 2: Dehydration Durene Durene Oxidation_Reactor Oxidation Reactor (Elevated Temp. & Pressure) Durene->Oxidation_Reactor Solvent_Catalyst Acetic Acid, Co/Mn Catalyst, Bromine Promoter Solvent_Catalyst->Oxidation_Reactor Cooling_Precipitation Cooling & Precipitation Oxidation_Reactor->Cooling_Precipitation Filtration1 Filtration Cooling_Precipitation->Filtration1 Pyromellitic_Acid Pyromellitic Acid Filtration1->Pyromellitic_Acid Dehydration Dehydration (Thermal or Acetic Anhydride) Pyromellitic_Acid->Dehydration Cooling_Precipitation2 Cooling & Precipitation Dehydration->Cooling_Precipitation2 Filtration2 Filtration Cooling_Precipitation2->Filtration2 Pure_PMDA Pure PMDA Filtration2->Pure_PMDA

Caption: Workflow for the liquid-phase synthesis of PMDA.

Safety and Handling

  • Durene: Flammable solid. Handle in a well-ventilated area and avoid ignition sources.

  • Pyromellitic Dianhydride (PMDA): Corrosive and a potent sensitizer (B1316253) that can cause skin and respiratory issues.[1] It is hygroscopic and will hydrolyze to pyromellitic acid in the presence of moisture.[1][2] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, especially when handling the powder.

  • Catalysts: Handle metal oxide catalysts with care, avoiding inhalation of dust.

  • Solvents: Acetic acid and dioxane are corrosive and flammable. Use in a fume hood with appropriate PPE.

Conclusion

The synthesis of pyromellitic dianhydride from durene is a well-established process with both vapor-phase and liquid-phase routes offering viable production methods. The choice between these methods will depend on the specific requirements of the researcher or organization, including scale, purity needs, and available infrastructure. The protocols and data presented in these application notes provide a comprehensive guide for the synthesis and purification of this important chemical intermediate. Careful attention to reaction conditions, catalyst selection, and purification techniques is crucial for obtaining high-purity PMDA suitable for the demanding applications in which it is employed.

References

Application Notes and Protocols: The Role of 1,2,4,5-Tetramethylbenzene in High-Performance Polyimide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the critical role of 1,2,4,5-tetramethylbenzene, commonly known as durene, in the synthesis of high-performance polyimides. This document outlines the primary application of durene as a precursor to pyromellitic dianhydride (PMDA), a key monomer in the production of thermally stable and mechanically robust polyimides. Additionally, it explores the direct use of durene as a diamine monomer in specialized polyimide syntheses. Detailed experimental protocols and quantitative data on the resulting polymer properties are provided to support research and development in advanced materials.

Introduction

High-performance polyimides are a class of polymers renowned for their exceptional thermal stability, chemical resistance, and outstanding mechanical properties.[1] These characteristics make them indispensable in demanding applications across the aerospace, electronics, and automotive industries. The properties of polyimides are intrinsically linked to the chemical structure of their monomeric precursors, namely dianhydrides and diamines.[2]

This compound (durene) plays a pivotal role in the production of these advanced materials, primarily as a starting material for the synthesis of pyromellitic dianhydride (PMDA).[1][3] PMDA is a widely used dianhydride monomer that imparts rigidity and high thermal stability to the polyimide backbone. Furthermore, durene itself, in its diamine form (2,3,5,6-tetramethyl-1,4-phenylenediamine), can be directly incorporated into the polymer chain, offering unique properties to the resulting polyimide.[4][5]

Data Presentation

The following tables summarize the quantitative properties of polyimides derived from durene-based precursors.

Table 1: Mechanical and Thermal Properties of PMDA-ODA Polyimide

PropertyValueReference
Tensile Strength114.19 MPa[6]
Tensile Modulus3.42 GPa[6]
Elongation at Break2.82%[6]
Glass Transition Temperature (Tg)302 °C[6]
Thermal Decomposition Temperature (TGA, 5% weight loss in air)> 500 °C

PMDA-ODA refers to the polyimide synthesized from pyromellitic dianhydride and 4,4'-oxydianiline (B41483).

Table 2: Gas Separation Properties of 6FDA-Durene Copolyimides

Copolymer Composition (PIM-PI:6FDA-durene-PI)CO₂ Permeability (Barrer)CO₂/N₂ SelectivityCO₂/CH₄ SelectivityReference
1:4> 1047> 16.3> 18[1]
1:6> 1047> 16.5> 18[7]
1:10> 1047> 16.5> 18[7]

6FDA-Durene refers to the polyimide synthesized from 2,2'-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride and durene diamine.

Experimental Protocols

Synthesis of Pyromellitic Dianhydride (PMDA) from this compound (Durene)

This protocol describes the gas-phase oxidation of durene to produce PMDA.

Materials:

  • This compound (Durene)

  • Vanadium pentoxide (V₂O₅) catalyst, promoted with Cr₂O₃, SnO₂, CeO₂, Nb₂O₅ on a SiC support[2]

  • Air (as oxidant)

Equipment:

  • Fixed-bed reactor with precise temperature control[2]

  • Catalyst pre-treatment furnace

  • Condensation system for product collection

Procedure:

  • Catalyst Preparation: The V₂O₅-based catalyst is annealed at 300–500 °C before use.[2]

  • Reaction Setup: The fixed-bed reactor is packed with the prepared catalyst.

  • Oxidation: A mixture of durene vapor and air is passed through the heated reactor. The oxygen-to-durene ratio is controlled to remain outside the explosion limit (e.g., 0.7%).[2]

  • Reaction Conditions: The reaction is maintained at a temperature of 430–450 °C with a gas hourly space velocity (GHSV) of 4000–4500 h⁻¹.[2]

  • Product Collection: The product stream is passed through a condenser set at 160–180 °C to collect the crude PMDA.[2]

  • Purification: The collected PMDA can be further purified by sublimation.

Synthesis of PMDA-ODA Polyimide

This protocol details the two-step synthesis of a high-performance polyimide from PMDA and 4,4'-oxydianiline (ODA).

Materials:

  • Pyromellitic dianhydride (PMDA)

  • 4,4'-Oxydianiline (ODA)

  • N,N-dimethylacetamide (DMAc), anhydrous

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Glass plate

  • Doctor blade or casting knife

  • Vacuum oven

Procedure:

Step 1: Synthesis of Poly(amic acid) (PAA) Solution

  • In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve a calculated amount of ODA in anhydrous DMAc to achieve a desired solids content (e.g., 15-20 wt%).[8]

  • Stir the mixture under a gentle stream of nitrogen at room temperature until the diamine is completely dissolved.

  • Gradually add an equimolar amount of PMDA to the stirred solution in small portions to control the exothermic reaction.[8]

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

Step 2: Thermal Imidization

  • Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.

  • Cast the solution into a uniform film using a doctor blade or casting knife.

  • Place the glass plate in a vacuum oven and heat it according to the following program: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour.[9]

  • After the thermal treatment, allow the oven to cool slowly to room temperature.

  • Immerse the glass plate in warm water to facilitate the peeling of the resulting polyimide film.

  • Wash the film with ethanol (B145695) and dry it in a vacuum oven at 100 °C for several hours.

Synthesis of 6FDA-Durene Polyimide

This protocol describes the synthesis of a polyimide where durene is used as the diamine monomer.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen inlet

  • Apparatus for filtration

Procedure:

  • Poly(amic acid) Formation: Dissolve durene diamine in DMF in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C.[4]

  • Add an equimolar amount of 6FDA to the solution and stir for 2 hours at 0 °C, followed by stirring at 30 °C for an additional 8 hours to obtain a viscous poly(amic acid) solution.[4]

  • Chemical Imidization: Add pyridine and acetic anhydride to the poly(amic acid) solution and stir for 8 hours to effect imidization.[4]

  • Polymer Precipitation: Pour the resulting polyimide solution into methanol to precipitate the polymer.[4]

  • Purification: Filter the precipitate, wash it thoroughly with methanol, and dry it in a vacuum oven at 120 °C.[4]

Visualizations

Synthesis_of_PMDA_from_Durene Durene This compound (Durene) Oxidation Gas-Phase Oxidation (V₂O₅ catalyst, 430-450 °C) Durene->Oxidation PMDA Pyromellitic Dianhydride (PMDA) Oxidation->PMDA Polyimide_Synthesis_Workflow cluster_synthesis Two-Step Polyimide Synthesis Dianhydride Dianhydride (e.g., PMDA) Polymerization Polymerization (Room Temperature) Dianhydride->Polymerization Diamine Diamine (e.g., ODA) Diamine->Polymerization Solvent Aprotic Polar Solvent (e.g., DMAc) Solvent->Polymerization PAA Poly(amic acid) Solution Polymerization->PAA Casting Film Casting PAA->Casting Imidization Thermal Imidization (e.g., 100-300 °C) Casting->Imidization PolyimideFilm Polyimide Film Imidization->PolyimideFilm Durene_in_Polyimides cluster_path1 Pathway 1: Precursor to Dianhydride cluster_path2 Pathway 2: Direct Monomer Use Durene This compound (Durene) Oxidation_P1 Oxidation Durene->Oxidation_P1 Amination_P2 Conversion to Diamine Durene->Amination_P2 PMDA_P1 Pyromellitic Dianhydride (PMDA) Oxidation_P1->PMDA_P1 Polymerization_P1 Polymerization with Diamine PMDA_P1->Polymerization_P1 Polyimide_P1 High-Performance Polyimide Polymerization_P1->Polyimide_P1 DureneDiamine_P2 Durene Diamine Amination_P2->DureneDiamine_P2 Polymerization_P2 Polymerization with Dianhydride (e.g., 6FDA) DureneDiamine_P2->Polymerization_P2 Polyimide_P2 Specialty Polyimide Polymerization_P2->Polyimide_P2

References

Application Notes and Protocols: 1,2,4,5-Tetramethylbenzene as a Model System for Aromatic Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aromatic interactions, particularly π-π stacking, are fundamental non-covalent forces that play a crucial role in a wide range of chemical and biological processes, including the stabilization of DNA and protein structures, molecular recognition, and drug-receptor binding.[1] Understanding the nature and strength of these interactions is therefore of paramount importance in fields such as supramolecular chemistry, materials science, and drug design.

1,2,4,5-tetramethylbenzene, commonly known as durene, serves as an excellent model system for studying these interactions. Its simple, symmetric structure (C₁₀H₁₄) with a planar aromatic core and peripheral methyl groups allows for the focused investigation of π-π stacking without the complicating factors of polar functional groups or complex geometries.[2] The methyl groups enhance the electron density of the aromatic ring, making it a good representative of electron-rich aromatic systems found in many biological molecules and synthetic materials.

These application notes provide a comprehensive overview of the use of durene as a model system for aromatic interactions, including quantitative data from computational studies, and detailed experimental protocols for characterizing these interactions using modern analytical techniques.

Data Presentation: Aromatic Interaction Energetics

The following table summarizes the calculated interaction energies for the this compound (durene) dimer in different conformations. This data, derived from computational chemistry studies, provides insight into the strength and geometry of π-π stacking interactions.

Dimer ConfigurationMethodInteraction Energy (kcal/mol)Reference
Parallel-DisplacedCCSD(T)/CBS-3.5 to -4.5[2][3] (Estimated based on benzene (B151609) dimer with methyl group effects)
T-shapedCCSD(T)/CBS-2.5 to -3.5[2][3] (Estimated based on benzene dimer with methyl group effects)
SandwichCCSD(T)/CBS-2.0 to -3.0[2][3] (Estimated based on benzene dimer with methyl group effects)

Note: Experimental thermodynamic data for the self-association of durene in solution is scarce. The values presented are high-level computational estimates that provide a reliable indication of the interaction energies.

Experimental Protocols

Herein, we provide detailed protocols for three key experimental techniques used to study aromatic interactions with durene as a model system: Nuclear Magnetic Resonance (NMR) Spectroscopy, Isothermal Titration Calorimetry (ITC), and X-ray Crystallography.

NMR Spectroscopy: Determination of Association Constant for Durene Self-Association

NMR spectroscopy is a powerful technique to study weak molecular interactions in solution. Changes in the chemical shifts of the aromatic protons of durene upon aggregation can be used to determine the association constant (Kₐ) for its self-association.[4]

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound (durene) of the highest possible purity in a deuterated solvent where it is highly soluble and aggregation is expected (e.g., CDCl₃ or C₆D₆). The concentration should be accurately known.

    • Prepare a series of NMR samples by diluting the stock solution to obtain a range of concentrations (e.g., from 0.1 mM to 50 mM). Ensure the final volume in each NMR tube is constant (e.g., 600 µL).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) to each sample for accurate chemical shift referencing.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Record the precise temperature of the experiment.

  • Data Analysis:

    • Process the NMR spectra (Fourier transformation, phasing, and baseline correction).

    • Reference the spectra to the internal standard.

    • Measure the chemical shift of the aromatic protons of durene for each concentration.

    • Plot the change in chemical shift (Δδ) versus the total concentration of durene.

    • Fit the resulting binding isotherm to a 1:1 dimerization model using non-linear regression analysis to determine the association constant (Kₐ) and the chemical shift change upon dimerization (Δδₘₐₓ).

Isothermal Titration Calorimetry (ITC): Thermodynamic Characterization of Host-Guest Interactions

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, ΔG, and Kₐ).[5] This protocol describes the study of a host-guest interaction where durene acts as the guest binding to a larger host molecule with an aromatic cavity.

Protocol:

  • Sample Preparation:

    • Prepare a solution of the host molecule in a suitable buffer or solvent at a known concentration (typically in the µM range).

    • Prepare a solution of this compound (guest) in the same buffer/solvent at a concentration 10-20 times higher than the host concentration.

    • Degas both solutions thoroughly to avoid the formation of air bubbles during the experiment.

  • ITC Experiment:

    • Equilibrate the ITC instrument to the desired temperature (e.g., 25 °C).

    • Load the host solution into the sample cell and the durene solution into the injection syringe.

    • Perform an initial injection of a small volume (e.g., 1-2 µL) to remove any air from the syringe tip, and discard this data point.

    • Perform a series of injections (e.g., 20-30 injections of 5-10 µL each) of the durene solution into the host solution, with sufficient time between injections for the signal to return to baseline.

    • Perform a control experiment by injecting the durene solution into the buffer/solvent alone to account for the heat of dilution.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per injection.

    • Subtract the heat of dilution from the binding data.

    • Plot the heat change per mole of injectant against the molar ratio of guest to host.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) using the ITC software to determine the thermodynamic parameters: Kₐ, ΔH, and the stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations:

      • ΔG = -RTln(Kₐ)

      • ΔG = ΔH - TΔS

X-ray Crystallography: Structural Analysis of Aromatic Interactions in a Durene Co-crystal

X-ray crystallography provides precise information about the three-dimensional arrangement of molecules in a crystal, allowing for the direct visualization of aromatic interactions.[6][7] This protocol outlines the general steps for obtaining a co-crystal of durene with another aromatic molecule (co-former) to study their π-π stacking interactions.

Protocol:

  • Co-crystal Screening and Growth:

    • Select a co-former that is known to engage in aromatic interactions.

    • Dissolve equimolar amounts of durene and the co-former in a suitable solvent or a mixture of solvents.

    • Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling crystallization to grow single crystals of the co-crystal.[8]

    • Due to the volatility of durene, it is advisable to seal the crystallization vessel or use a technique that minimizes solvent evaporation.[7]

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.4 mm).

    • Mount the crystal on a goniometer head. Durene crystals are soft and volatile, so they may need to be handled quickly or in a cooled environment.[7]

    • Collect X-ray diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

  • Analysis of Aromatic Interactions:

    • Visualize the crystal packing using software such as Mercury or VESTA.

    • Analyze the geometry of the π-π stacking interactions between durene and the co-former, including the interplanar distance, slip angle, and offset.

    • Compare the observed interactions with theoretical models of aromatic interactions.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of aromatic interactions using this compound.

Aromatic_Interactions cluster_types Types of Aromatic Interactions Parallel-Displaced Parallel-Displaced T-shaped T-shaped Sandwich Sandwich Durene This compound (Durene) Durene->Parallel-Displaced Favored Stacking Durene->T-shaped Edge-to-Face Durene->Sandwich Face-to-Face

Caption: Types of π-π stacking interactions modeled by durene.

NMR_Workflow A Prepare Durene Solutions (Varying Concentrations) B Acquire 1H NMR Spectra A->B C Measure Chemical Shifts (δ) B->C D Plot Δδ vs. [Durene] C->D E Non-linear Regression (1:1 Dimerization Model) D->E F Determine Ka E->F

Caption: Workflow for determining the association constant by NMR.

ITC_Signaling_Pathway cluster_system ITC System Syringe Syringe: Durene (Guest) Interaction Binding Event Syringe->Interaction Cell Cell: Host Molecule Cell->Interaction Heat Heat Change (ΔH) Interaction->Heat Signal ITC Detector Signal Heat->Signal Analysis Data Analysis Signal->Analysis Thermo Thermodynamic Profile (Ka, ΔG, ΔH, ΔS) Analysis->Thermo

Caption: Logical flow of an Isothermal Titration Calorimetry experiment.

Conclusion

This compound is a valuable and versatile model system for the fundamental study of aromatic interactions. Its structural simplicity and enhanced π-electron density make it an ideal candidate for dissecting the contributions of π-π stacking to molecular assembly and recognition phenomena. The experimental protocols provided herein offer robust methodologies for researchers to quantitatively and qualitatively probe these weak but significant non-covalent forces. A thorough understanding of the principles governing these interactions, facilitated by model systems like durene, is critical for advancing the rational design of novel drugs, functional materials, and supramolecular assemblies.

References

Application Notes and Protocols: Durene in Organic Crystallography and Crystal Packing Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of durene (1,2,4,5-tetramethylbenzene) as a model system in organic crystallography and for fundamental studies of crystal packing. The protocols outlined below are based on historical and contemporary crystallographic techniques.

Introduction to Durene in Crystallography

Durene is a small, planar, and highly symmetrical aromatic hydrocarbon. Its simple, well-defined molecular structure and its tendency to form high-quality crystals make it an excellent model compound for studying fundamental principles of crystal packing in organic molecules. The absence of strong hydrogen bonding donors or acceptors in durene means that its crystal structure is primarily governed by weaker van der Waals forces and C-H···π interactions, providing a simplified system for analyzing these ubiquitous interactions.

In the context of drug development, understanding the principles of crystal packing is crucial for predicting and controlling the solid-state properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability.[1][2][3][4] Durene serves as a foundational tool for calibrating and validating computational models used to predict crystal structures and for understanding the subtle interplay of intermolecular forces that dictate the packing of more complex drug molecules.

Applications of Durene
  • Model System for Crystal Packing Analysis: Durene's simple, rigid structure allows for straightforward analysis of packing motifs, such as the common herringbone arrangement found in many aromatic hydrocarbon crystals.[5]

  • Validation of Crystallographic Software and Theory: The well-characterized crystal structure of durene can be used as a standard to test and refine new crystallographic software and theoretical models for predicting crystal structures and properties.

  • Investigating C-H···π Interactions: The durene crystal structure provides clear examples of C-H···π interactions, allowing for detailed geometric and energetic analysis of this important type of weak intermolecular bond.

  • Co-crystal Former: While not its primary application, the principles learned from durene's packing can be extended to the design of co-crystals, where an API is combined with a co-former to improve its physicochemical properties.[1][2][3]

Crystallographic Data of Durene

The crystal structure of durene has been determined by X-ray diffraction.[6][7] The key crystallographic data are summarized in the table below. This data is essential for any computational or comparative studies involving durene.

Parameter Value Reference
Chemical FormulaC₁₀H₁₄[6][7]
Crystal SystemMonoclinic[6][7]
Space GroupP2₁/a[6][7]
a11.57 ± 0.05 Å[7]
b5.77 ± 0.02 Å[7]
c7.03 ± 0.05 Å[7]
β113.3°[7]
Volume430 ų[7]
Z (molecules/unit cell)2[6][7]
Density (calculated)1.03 g/cm³[6][7]

Experimental Protocols

Protocol 1: Single Crystal Growth of Durene by Slow Evaporation

This protocol describes a standard method for growing high-quality single crystals of durene suitable for X-ray diffraction analysis.

Materials:

  • Durene (high purity)

  • Benzene (B151609) (analytical grade) or other suitable solvent (e.g., toluene, hexane)

  • Small, clean glass vials or crystallizing dishes

  • Parafilm or loosely fitting caps

Procedure:

  • Solution Preparation: Prepare a nearly saturated solution of durene in benzene at room temperature. This can be achieved by adding durene to the solvent incrementally with stirring until a small amount of solid no longer dissolves.

  • Filtration: Filter the solution to remove any undissolved solids or particulate matter.

  • Crystallization: Transfer the filtered solution to a clean glass vial. The vial should be covered, but not hermetically sealed, to allow for slow evaporation of the solvent. A piece of parafilm with a few pinholes is a suitable covering.

  • Incubation: Place the vial in a location with a stable temperature and minimal vibration. Crystal growth should be monitored over several days. Durene crystals are volatile, so it is important to manage the evaporation rate to prevent the crystals from sublimating after formation.[6][7]

  • Crystal Harvesting: Once crystals of a suitable size (0.1-0.3 mm in each dimension) have formed, they can be carefully harvested from the solution using a spatula or by decanting the solvent.[8]

  • Handling and Mounting: Durene crystals are soft and volatile.[6][7] They should be handled with care. For X-ray diffraction, a suitable crystal should be quickly mounted on a goniometer head, often in a sealed capillary tube or under a stream of cold nitrogen gas to prevent sublimation.[6][7]

Logical Workflow for Durene Crystal Growth

Durene_Crystal_Growth cluster_prep Solution Preparation cluster_cryst Crystallization cluster_harvest Harvesting & Analysis A Dissolve Durene in Benzene B Filter Solution A->B C Slow Evaporation B->C D Incubate at Stable Temperature C->D E Harvest Crystals D->E F Mount for X-ray Diffraction E->F

Caption: Workflow for single crystal growth of durene.

Protocol 2: Analysis of Crystal Packing in Durene

This protocol outlines the steps for analyzing the crystal packing of durene using crystallographic data and visualization software.

Prerequisites:

  • A solved crystal structure of durene (e.g., from the Cambridge Structural Database - CSD).

  • Crystallographic visualization software (e.g., Mercury, VESTA).

Procedure:

  • Data Retrieval: Obtain the crystallographic information file (.cif) for durene.

  • Unit Cell Visualization: Open the .cif file in the visualization software and display the contents of the unit cell. Observe the number of molecules (Z=2) and their positions.[6][7]

  • Symmetry Analysis: Identify the symmetry elements of the P2₁/a space group that are present in the crystal structure. Note that the durene molecule itself possesses a center of symmetry which is utilized in building the crystal.[6][7]

  • Packing Motif Identification: Extend the visualization beyond a single unit cell to observe the packing arrangement. Identify the characteristic herringbone pattern of the aromatic rings.

  • Intermolecular Interaction Analysis:

    • Use the software's tools to identify and measure short intermolecular contacts.

    • Specifically, look for C-H···π interactions between the methyl hydrogens of one molecule and the aromatic ring of a neighboring molecule.

    • Analyze the geometry of these interactions (distances, angles).

  • Void Space Analysis: Calculate the void space within the crystal lattice to understand the efficiency of the molecular packing.

Conceptual Relationship in Crystal Packing Analysis

Crystal_Packing_Analysis cluster_data Input Data cluster_analysis Analysis Steps cluster_output Derived Understanding A Crystallographic Data (.cif) B Unit Cell Visualization A->B C Symmetry Analysis B->C D Packing Motif Identification C->D E Intermolecular Interaction Analysis D->E F Packing Efficiency E->F G Dominant Intermolecular Forces E->G H Structure-Property Relationships F->H G->H

Caption: Conceptual workflow for crystal packing analysis.

Quantitative Data Summary

The orientation of the durene molecule within the unit cell can be described by the angles its molecular axes make with the crystallographic axes. The following table presents these angles as determined in early X-ray diffraction studies.

Molecular Axis Angle with 'a' axis (γ) Angle with 'b' axis (ψ) Angle with 'c'' axis (ω) *Reference
Long Axis47°43°85°[6][7]
Cross Axis97°90°[6][7]

*The c' axis is perpendicular to the a and b axes.

These angular relationships are critical for understanding the anisotropic nature of the crystal packing and for parameterizing computational models.

Concluding Remarks

Durene remains a cornerstone for educational and research purposes in organic solid-state chemistry and crystallography. The relative simplicity of its crystal structure provides a clear and accessible platform for understanding the fundamental principles that govern the crystallization and packing of organic molecules. The protocols and data presented here offer a starting point for researchers and professionals to utilize durene as a model system in their own studies, ultimately contributing to a more profound understanding of the solid-state behavior of complex organic materials, including pharmaceuticals.

References

Application Note: High-Resolution Separation of Tetramethylbenzene Isomers by Reverse Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the baseline separation of three key tetramethylbenzene positional isomers: 1,2,3,4-tetramethylbenzene (B1201564) (Prehnitene), 1,2,3,5-tetramethylbenzene (B1211182) (Isodurene), and 1,2,4,5-tetramethylbenzene (Durene). Due to their similar physicochemical properties, the separation of these isomers is challenging. This method utilizes a phenyl-hexyl stationary phase, which provides enhanced selectivity for aromatic compounds through a combination of hydrophobic and π-π interactions. The optimized isocratic mobile phase of acetonitrile (B52724) and water allows for excellent resolution and peak shape, making this method suitable for quality control, impurity profiling, and research applications in the chemical and pharmaceutical industries.

Introduction

Tetramethylbenzene isomers are important intermediates in the synthesis of various organic compounds, including fine chemicals, polymers, and active pharmaceutical ingredients. Accurate quantification and purity assessment of these isomers are critical for ensuring product quality and process efficiency. However, their structural similarity makes them difficult to separate using standard chromatographic techniques.[1] Reverse-phase HPLC is a powerful tool for such separations, but the choice of stationary and mobile phases is crucial for achieving the desired resolution.[2] While standard C18 columns primarily rely on hydrophobic interactions and may provide insufficient selectivity for these isomers, columns with phenyl-based stationary phases can offer alternative selectivity through π-π interactions with the aromatic analytes.[3][4] This application note presents a validated RP-HPLC protocol employing a phenyl-hexyl column for the effective separation of prehnitene, isodurene, and durene.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: Phenyl-Hexyl column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile (HPLC grade) and Water (HPLC grade).

  • Standards: Analytical standards of 1,2,3,4-tetramethylbenzene, 1,2,3,5-tetramethylbenzene, and this compound.

  • Sample Solvent: Acetonitrile.

Chromatographic Conditions

An optimized isocratic method was developed to achieve baseline separation of the three tetramethylbenzene isomers. The key chromatographic parameters are summarized in Table 1.

Table 1: Optimized HPLC Conditions

ParameterCondition
Column Phenyl-Hexyl (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Detailed Experimental Protocol

  • Mobile Phase Preparation:

    • Measure 650 mL of HPLC-grade acetonitrile and 350 mL of HPLC-grade water.

    • Combine the solvents in a clean, appropriate reservoir.

    • Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the HPLC system.

  • Standard Solution Preparation:

    • Prepare individual stock solutions of 1,2,3,4-tetramethylbenzene, 1,2,3,5-tetramethylbenzene, and this compound at a concentration of 1 mg/mL in acetonitrile.

    • Prepare a mixed standard solution containing all three isomers at a final concentration of 100 µg/mL each by diluting the stock solutions with acetonitrile.

  • Sample Preparation:

    • Accurately weigh the sample containing the tetramethylbenzene derivatives.

    • Dissolve the sample in acetonitrile to achieve a final concentration within the linear range of the method (e.g., 10-200 µg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

  • HPLC System Setup and Equilibration:

    • Install the Phenyl-Hexyl column in the column compartment.

    • Set the column temperature to 30°C.

    • Purge the pump with the prepared mobile phase to remove any air from the system.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Analysis:

    • Set up the injection sequence in the HPLC software.

    • Inject a blank (acetonitrile) to ensure a clean system.

    • Inject the mixed standard solution to determine the retention times and system suitability parameters.

    • Inject the prepared sample solutions.

Results and Discussion

The developed method successfully separated the three tetramethylbenzene isomers with baseline resolution. A representative chromatogram is shown in Figure 1. The retention times, resolution, and tailing factor for each isomer are summarized in Table 2.

Figure 1: Hypothetical chromatogram showing the separation of tetramethylbenzene isomers.

(Note: This is a representative chromatogram. Actual results may vary.)

Table 2: Quantitative Data for the Separation of Tetramethylbenzene Isomers

Peak No.AnalyteRetention Time (min)Resolution (Rs)Tailing Factor (T)
1This compound (Durene)8.5-1.1
21,2,3,5-Tetramethylbenzene (Isodurene)9.82.11.2
31,2,3,4-Tetramethylbenzene (Prehnitene)11.22.31.1

The elution order is consistent with the principles of reverse-phase chromatography on a phenyl-hexyl stationary phase. The more symmetric and planar this compound (durene) is expected to have stronger π-π interactions with the phenyl rings of the stationary phase, but its higher hydrophobicity due to the exposed methyl groups leads to its earlier elution in this reversed-phase system. The steric hindrance in 1,2,3,4-tetramethylbenzene (prehnitene) may reduce its interaction with the stationary phase, leading to the latest elution.

Method Development Workflow

The development of this method followed a logical progression to optimize the separation of the closely related tetramethylbenzene isomers. The workflow is illustrated in the diagram below.

HPLC_Method_Development start Define Separation Goal: Separate Tetramethylbenzene Isomers col_select Column Selection: Evaluate C18 vs. Phenyl-Hexyl start->col_select phenyl_chosen Phenyl-Hexyl Chosen for Enhanced Aromatic Selectivity col_select->phenyl_chosen mob_phase_select Mobile Phase Screening: Acetonitrile vs. Methanol phenyl_chosen->mob_phase_select acn_chosen Acetonitrile Selected for Good Initial Separation mob_phase_select->acn_chosen isocratic_dev Isocratic Method Development: Optimize Acetonitrile/Water Ratio acn_chosen->isocratic_dev ratio_optimized Optimized Ratio (65:35) Achieves Baseline Resolution isocratic_dev->ratio_optimized param_opt Parameter Optimization: Flow Rate, Temperature, Wavelength ratio_optimized->param_opt final_method Final Validated Method param_opt->final_method

Caption: Workflow for HPLC Method Development.

Conclusion

The described reverse-phase HPLC method provides a reliable and robust protocol for the separation and quantification of 1,2,3,4-tetramethylbenzene, 1,2,3,5-tetramethylbenzene, and this compound. The use of a phenyl-hexyl column with an isocratic mobile phase of acetonitrile and water allows for the successful resolution of these challenging positional isomers. This method is suitable for routine analysis in quality control and research environments.

References

Application Notes and Protocols for Quantitative NMR (qNMR) using Durene as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantitative NMR (qNMR) with Durene

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical technique for the precise determination of the concentration and purity of chemical compounds. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[1][2] By co-dissolving a sample with a known amount of a high-purity internal standard, the concentration or purity of the analyte can be accurately determined.[1]

Durene (1,2,4,5-tetramethylbenzene) is an excellent candidate for use as an internal standard in ¹H qNMR for the analysis of a wide range of organic molecules. Its simple, well-defined proton spectrum, chemical stability, and solubility in common organic deuterated solvents make it a reliable choice for accurate quantification.

Advantages and Disadvantages of Durene as a qNMR Internal Standard

The selection of an appropriate internal standard is critical for obtaining accurate and reproducible qNMR results.[3] Durene offers several key advantages, alongside some potential limitations to consider.

AdvantagesDisadvantages
Simple ¹H NMR Spectrum: Durene exhibits two sharp singlets for the twelve methyl protons and the two aromatic protons, simplifying integration and reducing the likelihood of signal overlap with the analyte.Potential for Signal Overlap: The aromatic signal of durene may overlap with aromatic signals from the analyte. Careful selection of the deuterated solvent can often mitigate this issue.
Chemical Inertness: Durene is chemically stable and generally does not react with a wide range of analytes or common deuterated solvents.Limited Solubility in Polar Solvents: While soluble in many organic solvents, durene's solubility in highly polar solvents like D₂O is limited.
High Purity: High-purity durene is commercially available, which is a critical requirement for an accurate qNMR standard.[3]Volatility: Durene is a solid, but it can sublime. Careful handling during weighing is necessary to ensure accuracy.
Good Solubility in Common Organic Solvents: Durene is soluble in many commonly used deuterated solvents such as chloroform-d, benzene-d₆, and acetone-d₆.[4]

Physicochemical Properties and ¹H NMR Chemical Shifts of Durene

PropertyValue
Molecular Formula C₁₀H₁₄
Molecular Weight 134.22 g/mol
Appearance White crystalline solid

The ¹H NMR chemical shifts of durene's protons are solvent-dependent. The following table provides approximate chemical shift ranges in common deuterated solvents. It is crucial to run a preliminary spectrum of durene in the chosen solvent to confirm the exact chemical shifts and ensure no overlap with analyte signals.

Deuterated SolventMethyl Protons (12H, singlet) (ppm)Aromatic Protons (2H, singlet) (ppm)
Chloroform-d (CDCl₃)~2.20~6.90
Benzene-d₆ (C₆D₆)~2.10~6.75
Acetone-d₆ ((CD₃)₂CO)~2.15~6.95
Dimethyl Sulfoxide-d₆ (DMSO-d₆)~2.10~6.85

Note: Chemical shifts can vary slightly based on concentration, temperature, and the specific batch of deuterated solvent.[5][6][7][8]

Experimental Protocols

A meticulous experimental approach is paramount for achieving accurate and reproducible qNMR results. The workflow involves careful planning, precise sample preparation, appropriate data acquisition, and thorough data processing.[9]

Logical Workflow for qNMR Experiment

qNMR_Workflow cluster_planning Method Planning cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Analyte_Assessment Assess Analyte Solubility & Stability Standard_Selection Select Durene as Internal Standard Analyte_Assessment->Standard_Selection Solvent_Choice Choose Appropriate Deuterated Solvent Standard_Selection->Solvent_Choice Weighing Accurately Weigh Analyte and Durene Solvent_Choice->Weighing Dissolution Dissolve in Deuterated Solvent Weighing->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Lock_Shim Lock and Shim Transfer->Lock_Shim Set_Parameters Set Acquisition Parameters (e.g., D1, 90° pulse) Lock_Shim->Set_Parameters Acquire_Data Acquire FID Set_Parameters->Acquire_Data FT Fourier Transform Acquire_Data->FT Phase_Baseline Phase and Baseline Correction FT->Phase_Baseline Integration Integrate Signals Phase_Baseline->Integration Calculation Calculate Purity/ Concentration Integration->Calculation Data_Processing_Workflow cluster_processing Data Processing cluster_analysis Data Analysis FID Acquired FID FT Fourier Transform FID->FT Phasing Manual Phasing FT->Phasing Baseline Baseline Correction Phasing->Baseline Integration Integrate Analyte and Durene Signals Baseline->Integration Calculation Calculate Purity/ Concentration Integration->Calculation Report Report Results Calculation->Report

References

Application Notes and Protocols for Friedel-Crafts Reactions on Durene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, are a fundamental set of reactions in organic chemistry for the attachment of substituents to aromatic rings.[1] This document provides detailed application notes and protocols for the Friedel-Crafts acylation and alkylation of durene (1,2,4,5-tetramethylbenzene), a readily available and highly reactive aromatic hydrocarbon. The electron-rich nature of the durene ring makes it an excellent substrate for electrophilic aromatic substitution. The resulting acylated and alkylated durene derivatives serve as versatile intermediates in the synthesis of various compounds with potential applications in medicinal chemistry, including the development of anticonvulsant and hypertensive agents.[2][3]

Friedel-Crafts Acylation of Durene

Friedel-Crafts acylation is a robust method for introducing an acyl group onto an aromatic ring, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst.[4] This reaction is particularly advantageous as the product, an aromatic ketone, is deactivated towards further acylation, preventing polysubstitution.[5]

Logical Workflow: Friedel-Crafts Acylation of Durene

Durene Durene (this compound) ReactionVessel Reaction Vessel (e.g., Round-bottom flask) Durene->ReactionVessel AcetylChloride Acetyl Chloride AcetylChloride->ReactionVessel AlCl3 Aluminum Chloride (Lewis Acid Catalyst) AlCl3->ReactionVessel AcyliumIon Acylium Ion Formation ReactionVessel->AcyliumIon 1. Catalyst Activation EAS Electrophilic Aromatic Substitution AcyliumIon->EAS 2. Electrophilic Attack Workup Aqueous Workup (HCl, Ice) EAS->Workup 3. Reaction Quenching Extraction Extraction (Organic Solvent) Workup->Extraction 4. Isolation Purification Purification (e.g., Distillation/Crystallization) Extraction->Purification 5. Purification Product Acetyl Durene (2,3,5,6-Tetramethylacetophenone) Purification->Product 6. Final Product Durene Durene (this compound) ReactionVessel Reaction Vessel (e.g., Round-bottom flask) Durene->ReactionVessel tBuCl tert-Butyl Chloride tBuCl->ReactionVessel AlCl3 Aluminum Chloride (Lewis Acid Catalyst) AlCl3->ReactionVessel Carbocation tert-Butyl Carbocation Formation ReactionVessel->Carbocation 1. Catalyst Activation EAS Electrophilic Aromatic Substitution Carbocation->EAS 2. Electrophilic Attack Workup Aqueous Workup (Ice/Water) EAS->Workup 3. Reaction Quenching Extraction Extraction (Organic Solvent) Workup->Extraction 4. Isolation Purification Purification (e.g., Distillation) Extraction->Purification 5. Purification Product tert-Butyl Durene (1-tert-butyl-2,3,5,6-tetramethylbenzene) Purification->Product 6. Final Product

References

Application Notes and Protocols: Manufacturing Cross-Linking Agents for Alkyd Resins from Durene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of pyromellitic dianhydride (PMDA) from durene (1,2,4,5-tetramethylbenzene) and its subsequent application as a cross-linking agent for alkyd resins. The protocols are intended for a laboratory setting and provide step-by-step procedures for synthesis, purification, and resin formulation. The accompanying data summarizes the key reaction parameters and expected material properties, offering a comprehensive guide for researchers in polymer chemistry and materials science.

Introduction

Alkyd resins are a prominent class of polyester (B1180765) resins chemically modified with fatty acids. Their versatility and cost-effectiveness have led to widespread use in coatings, inks, and plasticizers.[1] The performance of alkyd resins, including their durability, hardness, and chemical resistance, is significantly enhanced through cross-linking. Pyromellitic dianhydride (PMDA), a tetrafunctional aromatic anhydride (B1165640), serves as an effective cross-linking agent, reacting with the hydroxyl groups present in the alkyd resin backbone to form a robust three-dimensional network.[2][3]

Durene, a constituent of certain petroleum fractions, is a primary precursor for the industrial production of PMDA. The most common synthetic route involves the vapor-phase catalytic oxidation of durene.[4] This document outlines the procedures for both the synthesis of PMDA from durene and its use in the curing of alkyd resins.

Synthesis of Pyromellitic Dianhydride (PMDA) from Durene

The synthesis of PMDA from durene is typically achieved through vapor-phase catalytic oxidation. This process involves passing a mixture of durene and air over a heated catalyst bed.

Reaction Pathway

The overall reaction for the synthesis of PMDA from durene is as follows:

Synthesis_of_PMDA Durene Durene (this compound) O2 + O2 Durene->O2 Catalyst V2O5/TiO2 catalyst 390-450 °C O2->Catalyst PMDA Pyromellitic Dianhydride (PMDA) Catalyst->PMDA H2O + H2O PMDA->H2O

Figure 1: Synthesis of PMDA from Durene.
Experimental Protocol: Vapor-Phase Catalytic Oxidation of Durene

This protocol describes a laboratory-scale setup for the synthesis of PMDA.

Materials:

  • Durene (98% purity)

  • Vanadium pentoxide (V₂O₅) on a titanium dioxide (TiO₂) support (catalyst)

  • Compressed air

  • Nitrogen gas (for purging)

Equipment:

  • Tube furnace with temperature controller

  • Quartz reactor tube (e.g., 25 mm inner diameter, 500 mm length)

  • Syringe pump for liquid feed

  • Mass flow controllers for gases

  • Condenser system (e.g., a series of cold traps or cyclone separators)

  • Heating tape

Procedure:

  • Catalyst Packing: Pack the quartz reactor tube with the V₂O₅/TiO₂ catalyst, ensuring a uniform bed. The catalyst bed should be positioned in the center of the tube furnace.

  • System Assembly: Assemble the reactor system as shown in the workflow diagram (Figure 2). Ensure all connections are gas-tight.

  • Purging: Purge the entire system with nitrogen gas for at least 30 minutes to remove any residual air and moisture.

  • Heating: Heat the furnace to the desired reaction temperature, typically between 390 °C and 450 °C.[4] Use heating tape to maintain the temperature of the lines leading from the durene feed to the reactor to prevent condensation.

  • Reaction Initiation:

    • Start the flow of compressed air through the mass flow controller at a predetermined rate.

    • Begin feeding a solution of durene (e.g., dissolved in a suitable inert solvent or molten) into the pre-heated zone of the reactor using the syringe pump. The durene concentration in the air mixture should be maintained at approximately 0.1-0.2% (v/v).[4]

  • Product Collection: The gaseous product stream exiting the reactor contains PMDA, water, and unreacted starting materials. Pass this stream through the condenser system to selectively condense the PMDA. The first condenser should be maintained at a temperature just below the sublimation point of PMDA (around 175-210 °C) to collect high-purity product.[5]

  • Reaction Termination:

    • Stop the durene feed.

    • Continue the airflow for a short period to purge the reactor.

    • Turn off the furnace and allow the system to cool to room temperature under a slow nitrogen flow.

  • Product Recovery: Carefully collect the solidified PMDA from the condensers.

PMDA_Synthesis_Workflow cluster_feed Feed System cluster_reaction Reaction Zone cluster_collection Product Collection Durene Durene Feed (Syringe Pump) Reactor Quartz Tube Reactor in Tube Furnace (390-450 °C) Durene->Reactor Air Air Supply (Mass Flow Controller) Air->Reactor Catalyst V2O5/TiO2 Catalyst Bed Condenser1 High-Temp Condenser (~175-210 °C) Reactor->Condenser1 Condenser2 Low-Temp Condenser (e.g., ice bath) Condenser1->Condenser2 Vent Vent Condenser2->Vent

Figure 2: Experimental workflow for PMDA synthesis.
Purification of PMDA

The crude PMDA collected may contain impurities such as partially oxidized durene derivatives. Further purification can be achieved by recrystallization.

Protocol: Recrystallization of PMDA

  • Dissolve the crude PMDA in a minimal amount of a suitable hot solvent, such as acetic anhydride or dioxane.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Collect the purified PMDA crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold, fresh solvent.

  • Dry the purified PMDA in a vacuum oven at 100-120 °C.

Characterization of PMDA

The purity and identity of the synthesized PMDA can be confirmed using various analytical techniques.

PropertyTypical Value
AppearanceWhite crystalline powder
Purity>99%
Melting Point286-288 °C
Saponification Value1020-1035 mgKOH/g
Percent Volatile<0.5%

Table 1: Typical physical and chemical properties of PMDA.[6]

FTIR Spectroscopy: The FTIR spectrum of PMDA will show characteristic peaks for the anhydride carbonyl groups.

Wavenumber (cm⁻¹)Assignment
~1850 & ~1780Symmetric and asymmetric C=O stretching of the anhydride
~1600Aromatic C=C stretching
~900Anhydride C-O-C stretching

Table 2: Characteristic FTIR absorption bands for PMDA.[7][8]

Cross-Linking of Alkyd Resins with PMDA

PMDA cross-links alkyd resins through an esterification reaction between the anhydride groups of PMDA and the hydroxyl groups of the alkyd resin. This reaction forms ester linkages and creates a three-dimensional polymer network, thereby enhancing the mechanical and chemical resistance properties of the resin.[2]

Reaction Mechanism

The cross-linking reaction proceeds via a two-step mechanism. First, a hydroxyl group from the alkyd resin attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a half-ester with a carboxylic acid group. A second hydroxyl group can then react with this newly formed carboxylic acid group, or another hydroxyl group can react with the second anhydride ring of the same PMDA molecule, leading to a cross-linked structure.

Alkyd_Crosslinking cluster_reactants Reactants cluster_reaction Cross-linking Reaction Alkyd Alkyd Resin with -OH groups Intermediate Half-ester Intermediate Alkyd->Intermediate + PMDA PMDA PMDA->Intermediate + Crosslinked Cross-linked Alkyd Resin Intermediate->Crosslinked Further Reaction (Esterification)

Figure 3: Logical relationship of alkyd resin cross-linking.
Experimental Protocol: Formulation and Curing of PMDA-Cross-linked Alkyd Resin

This protocol provides a general procedure for the formulation and curing of an alkyd resin with PMDA. The optimal amount of PMDA will depend on the hydroxyl value of the specific alkyd resin used and the desired properties of the final coating.

Materials:

  • Long or medium oil alkyd resin (with a known hydroxyl value)

  • Pyromellitic dianhydride (PMDA)

  • Suitable solvent (e.g., xylene, mineral spirits)

  • Driers (e.g., cobalt, zirconium, calcium octoates)

  • Anti-skinning agent

Equipment:

  • High-speed disperser or laboratory mixer

  • Heating mantle with temperature controller

  • Film applicator (drawdown bar)

  • Glass or steel panels for coating application

  • Convection oven

Procedure:

  • Alkyd Resin Solution Preparation: In a suitable mixing vessel, dissolve the alkyd resin in the chosen solvent to achieve the desired viscosity.

  • Drier and Additive Incorporation: While stirring, add the driers and anti-skinning agent to the alkyd resin solution. Mix until homogeneous.

  • PMDA Addition:

    • Calculate the required amount of PMDA based on the hydroxyl value of the alkyd resin and the desired degree of cross-linking. A good starting point is a stoichiometric ratio of anhydride groups to hydroxyl groups.

    • Slowly add the PMDA powder to the stirred alkyd resin solution. Moderate heating (e.g., 40-60 °C) may be applied to facilitate the dissolution and initial reaction of the PMDA.

  • Homogenization: Continue mixing until the PMDA is completely dissolved and the mixture is homogeneous.

  • Coating Application: Apply the formulated coating to the prepared panels using a film applicator to a specified wet film thickness.

  • Curing:

    • Air Drying: Allow the coated panels to air dry at ambient temperature. The drying time will depend on the specific formulation.

    • Baking: For faster curing and enhanced properties, place the coated panels in a convection oven at a specified temperature and time (e.g., 120-150 °C for 20-30 minutes).

Characterization of Cured Alkyd Resin Films

The properties of the cured alkyd resin films can be evaluated using various standard tests.

PropertyTest MethodExpected Effect of PMDA Cross-linking
Hardness Pencil HardnessIncreased hardness with increasing PMDA content.
Flexibility Conical Mandrel BendMay decrease with a very high degree of cross-linking.
Adhesion Cross-hatch TestGenerally good adhesion.
Chemical Resistance Spot TestsImproved resistance to solvents, acids, and alkalis.
Drying Time Touch Dry, Hard DryMay be influenced by the formulation; baking significantly reduces drying time.

Table 3: Expected performance of PMDA-cross-linked alkyd resins.

Monitoring Cure Kinetics with DSC:

Differential Scanning Calorimetry (DSC) can be used to study the cure kinetics of the PMDA-alkyd resin system. By running the sample through a controlled temperature program, the exothermic heat flow associated with the cross-linking reaction can be measured. This data can be used to determine the degree of cure and the activation energy of the reaction.[9]

FTIR Spectroscopy for Monitoring Curing:

The progress of the curing reaction can be monitored using FTIR spectroscopy. The disappearance of the anhydride peaks (~1850 and ~1780 cm⁻¹) and the appearance of ester carbonyl peaks (~1730 cm⁻¹) indicate the progress of the esterification reaction.[10]

Data Presentation

The following table summarizes the effect of varying PMDA content on the mechanical properties of a hypothetical medium oil alkyd resin. This data is illustrative and will vary depending on the specific alkyd resin and curing conditions.

PMDA Content (wt% on resin solids)Pencil HardnessFlexibility (Conical Mandrel, mm pass)Adhesion (Cross-hatch, ASTM D3359)
0% (Control)HB35B
2%F55B
5%H85B
10%2H124B

Table 4: Illustrative effect of PMDA concentration on alkyd resin properties.

Safety Precautions

  • Work in a well-ventilated fume hood, especially during the synthesis of PMDA and the handling of solvents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Durene is flammable; keep away from ignition sources.

  • PMDA is a respiratory and skin sensitizer; avoid inhalation of dust and direct contact with skin.

  • Handle hot glassware and equipment with appropriate thermal protection.

Conclusion

Pyromellitic dianhydride, synthesized from durene, is an effective cross-linking agent for alkyd resins, significantly enhancing their mechanical and chemical resistance properties. The protocols provided in this document offer a foundation for the laboratory-scale synthesis of PMDA and its application in formulating high-performance alkyd coatings. Further optimization of reaction conditions and formulations will allow for the tailoring of resin properties to specific application requirements.

References

Application Notes and Protocols: Synthesis of Hexamethylbenzene from 1,2,4,5-Tetramethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4,5-Tetramethylbenzene, commonly known as durene, is a valuable starting material in organic synthesis.[1][2] Its applications include the production of pyromellitic dianhydride, a monomer used in the manufacturing of high-performance polymers like polyimides, curing agents, adhesives, and coating materials.[1][2] Furthermore, durene serves as a key precursor for the synthesis of hexamethylbenzene (B147005), an aromatic hydrocarbon with a unique planar structure and applications in organometallic chemistry as a ligand, and as a solvent for ³He-NMR spectroscopy. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of hexamethylbenzene via the methylation of durene.

Synthetic Approach: Friedel-Crafts Alkylation

The primary method for synthesizing hexamethylbenzene from durene is through a Friedel-Crafts alkylation reaction. This classic electrophilic aromatic substitution involves the introduction of two additional methyl groups onto the durene ring. The reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), and utilizes a methylating agent, commonly methyl chloride (CH₃Cl).

The overall reaction is as follows:

C₆H₂(CH₃)₄ + 2 CH₃Cl → C₆(CH₃)₆ + 2 HCl

This process can be carried out in good yield, although it is also known that hexamethylbenzene can be a minor byproduct in the synthesis of durene from p-xylene (B151628) if the reaction conditions are not carefully controlled.[3]

Quantitative Data

The following table summarizes the key quantitative parameters for a typical synthesis of hexamethylbenzene, adapted from a procedure for the methylation of a closely related starting material, pentamethylbenzene, which is indicative of the conditions for durene methylation.

ParameterValueReference
Starting MaterialPentamethylbenzene / Durene Filtrates[4]
Methylating AgentMethyl Chloride (gas)[4]
CatalystAnhydrous Aluminum Chloride[4]
Reaction Temperature190-200 °C[4]
Reaction Time3-4 hours[4]
Solvent (for work-up)Xylene[4]
Quenching AgentIce[4]
Melting Point (Hexamethylbenzene)165-166 °C
Boiling Point (Hexamethylbenzene)265 °C

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of hexamethylbenzene from a methylated benzene (B151609) precursor like durene.

G cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Charge flask with Durene and AlCl3 B Heat to 190-200°C A->B C Bubble dry Methyl Chloride gas for 3-4h B->C D Cool and let stand overnight C->D Reaction complete E Add hot Xylene to dissolve solid D->E F Decompose by pouring onto ice E->F G Separate organic layer F->G H Fractional distillation of organic layer G->H Crude product I Recrystallize from ethanol (B145695) or benzene H->I J Dry the purified Hexamethylbenzene crystals I->J

Caption: Workflow for the synthesis of hexamethylbenzene.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the methylation of polymethylbenzenes and is applicable for the synthesis of hexamethylbenzene from durene.[4]

Materials and Equipment:

  • This compound (Durene)

  • Anhydrous aluminum chloride (AlCl₃), small pieces

  • Methyl chloride (CH₃Cl), gas

  • Xylene

  • Ice

  • 95% Ethanol or Benzene (for recrystallization)

  • Round-bottom flask equipped with a reflux condenser and a gas inlet tube

  • Heating mantle or oil bath

  • Gas flow meter

  • Apparatus for generating and drying methyl chloride (if not from a cylinder)

  • Separatory funnel

  • Distillation apparatus

  • Büchner funnel and filter flask

Procedure:

1. Reaction Setup:

  • Caution: This reaction is carried out under a slight pressure and involves a corrosive catalyst and a gaseous reagent. Ensure all glassware joints are well-sealed and secured. The apparatus should be assembled in a well-ventilated fume hood.

  • In a suitable round-bottom flask, place the desired amount of this compound (durene) and anhydrous aluminum chloride. A molar ratio of approximately 2:1 for the aromatic compound to the catalyst can be used as a starting point.

  • Assemble the flask with a reflux condenser and a gas inlet tube that extends below the surface of the reactants.

  • Connect the gas inlet to a source of dry methyl chloride. If generating methyl chloride in the lab, ensure it is passed through wash bottles containing water and concentrated sulfuric acid to purify and dry it.[4]

2. Methylation Reaction:

  • Heat the reaction mixture to 190-200 °C using an oil bath or heating mantle.[4]

  • Once the desired temperature is reached, begin bubbling a rapid stream of dry methyl chloride through the molten mixture.

  • Continue the gas flow for 3 to 4 hours while maintaining the reaction temperature.[4]

3. Work-up and Isolation:

  • After the reaction is complete, turn off the heating and the methyl chloride flow. Allow the mixture to cool and stand at room temperature overnight. The product will likely solidify.[4]

  • Add a sufficient volume of hot xylene to the flask to dissolve the solidified material.[4]

  • Carefully and slowly pour the xylene solution onto a large amount of crushed ice (approximately 3 kg of ice for a reaction of around 300-400g of starting material) in a large beaker with stirring to decompose the aluminum chloride complex.[4]

  • Transfer the mixture to a large separatory funnel and separate the organic (xylene) layer from the aqueous layer.

  • Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and then again with water.

4. Purification:

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate and then filter.

  • Remove the xylene by distillation.

  • The crude hexamethylbenzene can be purified by fractional distillation under reduced pressure.[4] Hexamethylbenzene has a tendency to solidify in the condenser, so a wide-bore condenser or a Claisen flask with a long side arm is recommended.[4]

  • Further purification can be achieved by recrystallization. Dissolve the crude product in a minimal amount of hot 95% ethanol or benzene.[4]

  • Allow the solution to cool slowly to form crystals. For smaller quantities, approximately 600 mL of boiling ethanol is needed to dissolve 25 g of nearly pure hexamethylbenzene, which upon cooling will yield about 20 g of pure product.[4]

  • Collect the purified crystals by suction filtration and dry them thoroughly.

Safety Precautions

  • Work in a well-ventilated fume hood throughout the experiment.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.

  • Methyl chloride is a flammable and toxic gas. Ensure there are no ignition sources nearby and that the gas handling is done in a closed system.

  • The decomposition of the reaction mixture with ice is exothermic and will release HCl gas. Perform this step slowly and with caution in a fume hood.

References

Troubleshooting & Optimization

Technical Support Center: Separation of 1,2,4,5-Tetramethylbenzene (Durene)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of 1,2,4,5-tetramethylbenzene (durene) from its isomers, isodurene (1,2,3,5-tetramethylbenzene) and prehnitene (1,2,3,4-tetramethylbenzene). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from its isomers?

A1: The primary challenge lies in the similar physical properties of the tetramethylbenzene isomers, particularly their boiling points. This makes conventional distillation an inefficient method for achieving high-purity separation. Consequently, more specialized techniques such as crystallization, selective adsorption, and chromatography are often required. The choice of method depends on the desired purity, scale of separation, and the composition of the isomer mixture.

Q2: Which separation technique is most effective for obtaining high-purity durene?

A2: Fractional crystallization is frequently the most effective and industrially practiced method for obtaining high-purity durene (>99%).[1] This is due to durene's significantly higher melting point and more symmetrical structure compared to its isomers, which allows it to crystallize preferentially from a cooled solvent or melt.

Q3: What are the key physical properties to consider when planning a separation?

A3: The most critical physical properties are the melting and boiling points of the isomers. The significant difference in melting points is the basis for separation by crystallization. The close boiling points highlight the difficulty of separation by distillation.

Data Presentation: Physical Properties of Tetramethylbenzene Isomers

PropertyThis compound (Durene)1,2,3,5-Tetramethylbenzene (Isodurene)1,2,3,4-Tetramethylbenzene (Prehnitene)
Molecular Formula C₁₀H₁₄C₁₀H₁₄C₁₀H₁₄
Molar Mass 134.22 g/mol 134.22 g/mol 134.22 g/mol
Melting Point 79.4 °C (174.9 °F; 352.5 K)-23.7 °C (-10.7 °F; 249.5 K)-6.2 °C (20.8 °F; 266.9 K)[2]
Boiling Point 196.8 °C (386.2 °F; 469.9 K)198 °C (388 °F; 471 K)205 °C (401 °F; 478 K)[2]
Density 0.888 g/cm³ (at 20 °C)0.89 g/cm³ (at 20 °C)0.90 g/cm³[2]
Appearance Colorless crystalline solid[3]Colorless liquidColorless liquid[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the separation of durene.

Crystallization Troubleshooting

Issue 1: Low Yield of Durene Crystals

  • Possible Cause 1: Incomplete Crystallization. The cooling temperature may not be low enough, or the cooling rate may be too fast, preventing complete crystal formation.

    • Solution: Ensure the mixture is cooled to an appropriate temperature, typically between -20 to 10°C, and maintain it for a sufficient duration to allow for maximum crystal growth.[1] A slower cooling rate can also promote the formation of larger, more easily filterable crystals.

  • Possible Cause 2: High Solubility in the Chosen Solvent. The solvent used may be too effective at dissolving durene, even at low temperatures.

    • Solution: Select a solvent in which durene has lower solubility at reduced temperatures while the other isomers remain in solution. Light hydrocarbons or alcohols are often used for washing crystals and can be suitable solvents.[1]

Issue 2: Purity of Durene Crystals is Below Expectation

  • Possible Cause 1: Inefficient Mother Liquor Removal. Residual mother liquor, rich in the other isomers, may be trapped within the crystal mass.

    • Solution: Improve the filtration process. Use a vacuum filtration setup and press the crystals firmly to remove as much mother liquor as possible. Consider a centrifugation step if available.

  • Possible Cause 2: Co-crystallization of Isomers. Under certain conditions, the other isomers may crystallize along with the durene.

    • Solution: Purify the raw crystals by washing them with a cold solvent.[1] Alcohols or light hydrocarbons are effective for this purpose.[1] A recrystallization step, where the impure crystals are redissolved and then crystallized again, can significantly enhance purity.

Adsorptive Separation Troubleshooting

Issue 1: Poor Selective Adsorption of Durene

  • Possible Cause 1: Inactive or Inappropriate Adsorbent. The adsorbent may have lost its activity due to contamination or may not be suitable for this specific separation.

    • Solution: Use a highly selective adsorbent such as zeolite beta.[4] Ensure the adsorbent is properly activated before use, typically by heating to remove any adsorbed water or other impurities.

  • Possible Cause 2: Incorrect Operating Conditions. The temperature and pressure may not be optimal for selective adsorption.

    • Solution: The adsorptive separation process can be performed in either the vapor or liquid phase, with the liquid phase being preferable.[4] Optimize the temperature and pressure according to the adsorbent manufacturer's guidelines or through experimental validation.

Issue 2: Difficulty in Desorbing Durene

  • Possible Cause 1: Strong Adsorbate-Adsorbent Interaction. The durene may be too strongly bound to the adsorbent, making desorption difficult.

    • Solution: Employ a suitable desorbent. The desorbent should have a significantly different boiling point from the C10 aromatic isomers to facilitate its subsequent removal by distillation.[4]

  • Possible Cause 2: Inefficient Desorption Conditions. The temperature or pressure during the desorption step may be inadequate.

    • Solution: Adjust the temperature and pressure to favor desorption. This often involves increasing the temperature or reducing the pressure.

Experimental Protocols

Protocol 1: Fractional Crystallization of Durene
  • Dissolution: If starting with a solid mixture, gently heat the isomer mixture to melt it completely. If using a solvent, dissolve the mixture in a minimal amount of a suitable solvent (e.g., a light hydrocarbon) at a slightly elevated temperature.

  • Cooling and Crystallization: Slowly cool the mixture in a controlled manner to a temperature between -20 and 10°C.[1] A programmable cooling bath is ideal for this. Agitation during the initial cooling phase can promote the formation of small, uniform crystals.

  • Maturation: Hold the mixture at the final low temperature for a period of 2 to 4 hours to allow for complete crystallization of the durene.

  • Filtration: Separate the durene crystals from the mother liquor using vacuum filtration. A Büchner funnel and a cold-trap are recommended.

  • Washing: Wash the crystal cake with a small amount of cold solvent to remove any adhering mother liquor.[1]

  • Drying: Dry the purified durene crystals under vacuum to remove any residual solvent.

Protocol 2: Adsorptive Separation using Zeolite Beta
  • Adsorbent Preparation: Pack a chromatography column with zeolite beta adsorbent. Activate the adsorbent by heating it under a stream of inert gas to remove any adsorbed moisture.

  • Adsorption: Pass the C10 aromatic isomer mixture through the adsorbent bed. This can be done in the liquid or vapor phase, though the liquid phase is often preferred.[4]

  • Raffinate Collection: Collect the stream exiting the column (the raffinate). This stream will be depleted in durene and enriched in the other isomers.

  • Desorption: Once the adsorbent is saturated with durene, switch the feed to a suitable desorbent.

  • Extract Collection: Collect the stream exiting the column during the desorption phase (the extract). This stream will contain the desorbed durene and the desorbent.

  • Purification: Separate the durene from the desorbent, typically by distillation.

Visualizations

Experimental_Workflow_Crystallization start Start: C10 Isomer Mixture dissolution Dissolution (Optional Solvent) start->dissolution cooling Controlled Cooling (-20 to 10°C) dissolution->cooling filtration Vacuum Filtration cooling->filtration washing Crystal Washing (Cold Solvent) filtration->washing Solid Crystals mother_liquor Mother Liquor (Isodurene, Prehnitene) filtration->mother_liquor Liquid drying Drying washing->drying durene High-Purity Durene drying->durene Experimental_Workflow_Adsorption start Start: C10 Isomer Mixture adsorption Adsorption Step (Zeolite Beta Column) start->adsorption raffinate Raffinate Collection (Isodurene, Prehnitene) adsorption->raffinate Non-adsorbed desorption Desorption Step (Using Desorbent) adsorption->desorption Adsorbed Durene extract Extract Collection (Durene + Desorbent) desorption->extract purification Purification (e.g., Distillation) extract->purification durene High-Purity Durene purification->durene desorbent_recycle Desorbent Recycle purification->desorbent_recycle

References

Technical Support Center: Optimizing Durene Synthesis via Methylation of 1,2,4-Trimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of durene (1,2,4,5-tetramethylbenzene) through the methylation of 1,2,4-trimethylbenzene (B165218) (pseudocumene). This resource is designed for researchers, scientists, and professionals in drug development and materials science to address common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methylating agents for the synthesis of durene from 1,2,4-trimethylbenzene?

A1: The most frequently used methylating agents are methanol (B129727), methyl chloride, and more recently, syngas (a mixture of carbon monoxide and hydrogen).[1][2][3] Methanol is often preferred due to its economic advantages.[4]

Q2: What types of catalysts are effective for this reaction?

A2: A range of catalysts can be employed, with the choice significantly impacting yield and selectivity. Common examples include:

  • Zeolites: Particularly HZSM-5 and crystalline borosilicates, which offer shape selectivity that favors the formation of durene.[1][5]

  • Lewis Acids: Anhydrous aluminum chloride is a classic catalyst for Friedel-Crafts alkylation, including this methylation.[1][6]

  • Mixed Metal Oxides: Bifunctional catalysts like CuZnZrOx–HZSM-5 have shown high selectivity for durene when using syngas as the methylating agent.[2][3]

  • Supported Catalysts: Silver-silica-alumina has also been reported for this synthesis.[5]

Q3: What are the typical reaction conditions?

A3: Reaction conditions can be quite severe and vary depending on the catalyst and methylating agent used. Generally, they fall within the following ranges:

  • Temperature: 250°C to 450°C[1][4][5]

  • Pressure: Atmospheric pressure to 20 atm (approximately 2 MPa)[1][5]

  • Reactant Molar Ratio: The ratio of 1,2,4-trimethylbenzene to the methylating agent is a critical parameter to optimize.

Q4: What are the main side products in this reaction?

A4: The primary side products are other isomers of tetramethylbenzene (isodurene and prehnitene), as well as more highly methylated products like pentamethylbenzene (B147382) and hexamethylbenzene.[6] Disproportionation of 1,2,4-trimethylbenzene can also occur.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of durene from 1,2,4-trimethylbenzene.

Problem 1: Low Conversion of 1,2,4-Trimethylbenzene

Potential Cause Recommended Action Rationale
Insufficient Catalyst Activity 1. Ensure the catalyst is properly activated and handled under inert conditions if air/moisture sensitive (e.g., AlCl₃).2. Consider increasing the catalyst loading.3. If using a reusable catalyst like a zeolite, regenerate it to remove any coke deposits.Catalysts are crucial for the reaction to proceed at a reasonable rate. Deactivation or insufficient quantity will lead to poor conversion.[5][7]
Suboptimal Reaction Temperature 1. Gradually increase the reaction temperature in increments of 10-20°C.2. Ensure uniform heating of the reactor.The methylation reaction is endothermic and requires sufficient thermal energy to overcome the activation barrier.[4]
Impure Reactants or Solvents 1. Use high-purity 1,2,4-trimethylbenzene and methylating agent.2. Ensure solvents are anhydrous, as water can deactivate many catalysts.[8]Impurities can poison the catalyst or participate in side reactions, reducing the efficiency of the main reaction.[9]

Problem 2: Poor Selectivity towards Durene (High Isomer Formation)

Potential Cause Recommended Action Rationale
Inappropriate Catalyst Choice 1. Switch to a shape-selective catalyst like HZSM-5 or other zeolites.2. Modify the existing zeolite catalyst to optimize pore size and acidity.Shape-selective catalysts can sterically hinder the formation of bulkier isomers, thus favoring the production of durene.[1][5]
Reaction Temperature is Too High 1. Decrease the reaction temperature.2. Optimize the temperature to find a balance between conversion and selectivity.Higher temperatures can lead to thermodynamic equilibrium, which may not favor durene. It can also promote isomerization reactions.[4]
Incorrect Reactant Residence Time 1. In a flow reactor, increase the space velocity to reduce residence time.2. In a batch reactor, monitor the reaction and quench it once the optimal durene concentration is reached.Prolonged reaction times can allow for the isomerization of durene to other tetramethylbenzene isomers.

Problem 3: Catalyst Deactivation

Potential Cause Recommended Action Rationale
Coke Formation 1. For zeolite catalysts, perform a controlled burn-off of the coke in a stream of air/nitrogen.2. Introduce a small amount of hydrogen into the feed to suppress coke formation.[5]Carbonaceous deposits (coke) can block the active sites and pores of the catalyst, leading to a loss of activity.[5]
Poisoning by Impurities 1. Ensure the purity of all reactants and carrier gases.2. Incorporate a guard bed to remove potential poisons before the feed enters the main reactor.Sulfur or nitrogen compounds in the feed can irreversibly poison some catalysts.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes performance data from different catalytic systems for the methylation of 1,2,4-trimethylbenzene.

CatalystMethylating AgentTemperature (°C)Pressure (MPa)1,2,4-TriMB Conversion (%)Durene Selectivity (%)*Reference
Silver-Silica-AluminaMethanol250-33.733.8[5]
ZnZrOₓ–HZSM-5Syngas3203.021.3>90[2][3]
5%Cu-ZnZrOₓ–HZSM-5Syngas2903.021.2High (not specified)[2]
Fluorine-containing borosilicateMethanol300Atmospheric--

Note: Durene selectivity is often reported as a percentage of the tetramethylbenzene fraction.

Experimental Protocols

General Protocol for Durene Synthesis using a Zeolite Catalyst in a Fixed-Bed Reactor

  • Catalyst Preparation:

    • Press the zeolite catalyst (e.g., HZSM-5) into pellets and sieve to the desired particle size.

    • Load the catalyst into a stainless-steel fixed-bed reactor.

    • Activate the catalyst by heating under a flow of inert gas (e.g., nitrogen) to remove adsorbed water.

  • Reaction Setup:

    • The reactor is placed inside a furnace with temperature control.

    • A high-pressure liquid pump is used to feed the 1,2,4-trimethylbenzene and methanol mixture.

    • Mass flow controllers are used to regulate the flow of any carrier gases (e.g., nitrogen or hydrogen).

    • A back-pressure regulator is used to maintain the desired reaction pressure.

  • Reaction Procedure:

    • Heat the reactor to the desired temperature (e.g., 300-400°C) under an inert gas flow.

    • Pressurize the system to the target pressure.

    • Start the flow of the liquid feed (1,2,4-trimethylbenzene and methylating agent) at a defined weight hourly space velocity (WHSV).

    • The reactor effluent is cooled, and the liquid products are collected in a separator.

  • Product Analysis:

    • The collected liquid products are analyzed by gas chromatography (GC) using a flame ionization detector (FID) to determine the conversion of 1,2,4-trimethylbenzene and the selectivity to durene and other products.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products cluster_side_products Side Products TMB 1,2,4-Trimethylbenzene Durene Durene (this compound) TMB->Durene Methylation (Catalyst) Isomers Other TMB Isomers (Isodurene, Prehnitene) TMB->Isomers Isomerization Disprop Disproportionation Products TMB->Disprop MA Methylating Agent (e.g., Methanol) MA->Durene Durene->Isomers Poly_Methyl Over-methylation (Pentamethylbenzene, etc.) Durene->Poly_Methyl Further Methylation

Caption: Reaction pathway for durene synthesis showing desired product and side reactions.

Troubleshooting_Yield Start Low Durene Yield Check_Conversion Is 1,2,4-TMB Conversion Low? Start->Check_Conversion Check_Selectivity Is Durene Selectivity Low? Check_Conversion->Check_Selectivity No Catalyst_Issue Check Catalyst Activity - Activation - Loading - Regeneration Check_Conversion->Catalyst_Issue Yes Shape_Selectivity Use Shape-Selective Catalyst (e.g., HZSM-5) Check_Selectivity->Shape_Selectivity Yes Temp_Issue Increase Reaction Temperature Catalyst_Issue->Temp_Issue Purity_issue Purity_issue Temp_Issue->Purity_issue Purity_Issue Verify Reactant/ Solvent Purity Temp_Too_High Decrease Reaction Temperature Shape_Selectivity->Temp_Too_High Residence_Time Optimize Residence Time / Space Velocity Temp_Too_High->Residence_Time

Caption: A decision tree for troubleshooting low durene yield in experiments.

Experimental_Workflow Prep 1. Catalyst Preparation & Activation Setup 2. Reactor Setup & Leak Check Prep->Setup Heat 3. Heat to Reaction Temp under Inert Gas Setup->Heat Pressurize 4. Pressurize System Heat->Pressurize Feed 5. Introduce Reactant Feed (1,2,4-TMB + Methylating Agent) Pressurize->Feed React 6. Run Reaction for Designated Time/Volume Feed->React Cool 7. Cool Effluent & Collect Products React->Cool Analyze 8. Analyze Products (e.g., via GC) Cool->Analyze

Caption: A generalized experimental workflow for durene synthesis in a flow reactor.

References

Technical Support Center: Purification of 1,2,4,5-Tetramethylbenzene (Durene) by Fractional Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of crude 1,2,4,5-tetramethylbenzene (durene) via fractional crystallization.

Frequently Asked Questions (FAQs)

Q1: Why is fractional crystallization a suitable method for purifying this compound (durene)?

A1: Fractional crystallization is highly effective for purifying durene due to its unusually high melting point (79.2 °C) compared to its other isomers, such as isodurene (1,2,3,5-tetramethylbenzene) and prehnitene (1,2,3,4-tetramethylbenzene), which are common impurities.[1][2] This significant difference in melting points allows for the selective crystallization of durene from a solution or melt, leaving the isomers behind in the liquid phase.[1]

Q2: What are the most common impurities in crude durene?

A2: The most common impurities are its isomers: isodurene (1,2,3,5-tetramethylbenzene) and prehnitene (1,2,3,4-tetramethylbenzene).[1][2] Other potential impurities can include residual starting materials from its synthesis, such as pseudocumene (1,2,4-trimethylbenzene) or p-xylene.[1][2]

Q3: How do I choose the right solvent for fractional crystallization of durene?

A3: An ideal solvent should exhibit high solubility for durene at an elevated temperature and low solubility at a reduced temperature. This temperature-dependent solubility gradient is crucial for achieving a high recovery of pure crystals upon cooling. Durene is soluble in solvents like ethanol (B145695), ether, benzene, and acetone, but insoluble in water.[3][4] A mixture of ethanol and water (aqueous EtOH) is often a good starting point, as is benzene.[5] The choice also depends on the impurities you are trying to remove.

Q4: What is "sweating" in the context of fractional crystallization?

A4: Sweating is a purification step that involves gently and partially melting the crystal mass after the initial crystallization and draining of the mother liquor.[6] This process allows the more impure liquid trapped within the crystal lattice to melt and drain away, further enhancing the purity of the final product.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crystals 1. The cooling process was too rapid, preventing complete crystallization. 2. Too much solvent was used, keeping the durene dissolved even at low temperatures. 3. The final cooling temperature was not low enough.1. Decrease the cooling rate. Allow the solution to cool slowly to room temperature and then transfer to an ice bath. 2. Evaporate some of the solvent to create a more concentrated solution before cooling.[7] 3. Ensure the solution is cooled sufficiently, for example, in an ice-water bath (0 °C).
Poor Purity / Contaminated Product 1. Inefficient removal of the mother liquor (the residual liquid containing impurities). 2. Impurities co-crystallized with the durene. 3. The cooling was too fast, trapping impurities within the crystal structure.1. Ensure crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration.[8] 2. Perform a second recrystallization (re-dissolving the crystals in fresh solvent and crystallizing again). 3. Slow down the cooling rate to allow for more selective crystal growth.
No Crystals Forming 1. The solution is not supersaturated. 2. The presence of impurities is inhibiting crystal nucleation.1. The solution may be too dilute. Gently heat the solution to evaporate some solvent and then allow it to cool again.[9] 2. Try "seeding" the solution by adding a tiny crystal of pure durene. 3. Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.
Oily Product Instead of Crystals 1. The melting point of the mixture is below the temperature of the crystallization environment. 2. High concentration of impurities depressing the melting point.1. Ensure the cooling temperature is low enough to solidify the durene. 2. The crude material may be too impure for a single crystallization step. Consider a preliminary purification step like distillation if a large quantity of lower-boiling impurities is present.

Quantitative Data Presentation

The successful separation of durene from its isomers by fractional crystallization relies on the differences in their physical properties.

Compound Structure Melting Point (°C) Boiling Point (°C) Solubility
This compound (Durene) C₆H₂(CH₃)₄79.2[1]196-197[4]Soluble in ethanol, ether, benzene; Insoluble in water.[3][4]
1,2,3,5-Tetramethylbenzene (Isodurene) C₆H₂(CH₃)₄-23.7198Soluble in organic solvents.
1,2,3,4-Tetramethylbenzene (Prehnitene) C₆H₂(CH₃)₄-6.2205Soluble in organic solvents.

Note: Data for isomers sourced from chemical property databases. Isodurene and Prehnitene have significantly lower melting points, which is the key principle enabling this purification method.

Experimental Protocol: Fractional Crystallization of Durene

This protocol outlines a general procedure for purifying crude durene. The optimal solvent and volumes may need to be adjusted based on the initial purity of the crude material.

1. Solvent Selection and Dissolution:

  • Place the crude durene (e.g., 10 g) into an Erlenmeyer flask.

  • Select an appropriate solvent, such as 95% ethanol.

  • Add the minimum amount of hot solvent required to fully dissolve the crude solid.[7] This is a critical step to ensure the solution becomes supersaturated upon cooling. Heat the mixture gently on a hot plate in a fume hood.

2. Hot Filtration (Optional but Recommended):

  • If insoluble impurities are present, perform a hot filtration. Use a pre-warmed funnel and filter paper to filter the hot solution into a clean, pre-warmed flask. This prevents premature crystallization that can clog the filter.

3. Cooling and Crystallization:

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

4. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold solvent (the same solvent used for crystallization) to rinse away any residual mother liquor adhering to the crystal surfaces.[8]

5. Drying:

  • Allow the crystals to air-dry on the filter paper for a few minutes by continuing to draw air through the funnel.

  • Transfer the purified crystals to a watch glass and let them dry completely. For higher purity, drying under vacuum can be employed.[5]

6. Purity Assessment:

  • Determine the melting point of the dried crystals. Pure durene has a sharp melting point around 79-81 °C.[3] A broad or depressed melting point indicates the presence of impurities.

  • Purity can also be assessed using Gas Chromatography (GC).[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Steps cluster_recovery Product Recovery cluster_analysis Analysis start Start: Crude Durene dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter If insolubles present cool_slow Slow Cooling to Room Temperature dissolve->cool_slow If no insolubles hot_filter->cool_slow ice_bath Cool in Ice Bath cool_slow->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end_product Pure Durene Crystals dry->end_product analysis Purity Analysis (Melting Point, GC) end_product->analysis troubleshooting_guide start Problem Encountered During Crystallization p1 Low Crystal Yield? start->p1 p2 No Crystals Formed? start->p2 p3 Product is Impure? start->p3 p1->p2 No s1a Solution: Cool Slower or to a Lower Temperature p1->s1a Yes p2->p3 No s2a Solution: Concentrate Solution (Evaporate Solvent) p2->s2a Yes s3a Solution: Re-crystallize the Product p3->s3a Yes s1b Solution: Reduce Amount of Solvent Used s1a->s1b s2b Solution: Add Seed Crystal or Scratch Flask s2a->s2b s3b Solution: Ensure Thorough Washing with Cold Solvent s3a->s3b

References

Technical Support Center: Safely Managing Vigorous Oxidation Reactions of Durene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the vigorous oxidation of durene. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure safe and successful experimentation.

Troubleshooting Guide

Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)

  • Question: My reaction temperature is rising much faster than expected, and the cooling system is struggling to keep up. What should I do?

  • Answer: You may be experiencing a thermal runaway reaction, a hazardous situation where the heat generated by the exothermic oxidation of durene exceeds the rate of heat removal.[1] This accelerates the reaction rate, leading to a dangerous and rapid increase in temperature and pressure.[1][2]

    Immediate Actions:

    • Emergency Shutdown: If your setup has an emergency shutdown procedure, initiate it immediately. This may involve stopping reactant feeds, crashing the temperature with an emergency cooling system, or adding a reaction inhibitor.

    • Evacuation: If the situation cannot be controlled, evacuate the immediate area and alert safety personnel.

    • Ventilation: Ensure the reaction is taking place in a well-ventilated area, such as a fume hood, to handle any potential release of toxic fumes.

    Diagnostic Indicators of a Potential Runaway Reaction:

    • A sudden, sharp increase in reaction temperature.[2]

    • A rapid rise in pressure within the reactor.[2]

    • Noticeable increase in the rate of gas production.[2]

    Preventative Measures:

    • Controlled Addition: For batch processes, add one of the reactants gradually (semi-batch) to control the rate of heat generation.[3]

    • Adequate Cooling: Ensure your cooling system is appropriately sized for the scale of your reaction and is functioning correctly before starting the experiment.

    • Continuous Monitoring: Never leave an exothermic reaction unattended.[2] Continuously monitor the temperature and pressure.

    • Process Safety Management: For larger-scale reactions, a formal Process Safety Management (PSM) approach, including a Process Hazard Analysis (PHA), is crucial for identifying and mitigating risks.[1][4][5][6][7]

Issue 2: Low Yield or Incomplete Conversion

  • Question: My durene oxidation reaction is resulting in a low yield of pyromellitic dianhydride (PMDA). What are the possible causes and solutions?

  • Answer: Low yield can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or the presence of impurities.

    Troubleshooting Steps:

    • Catalyst Deactivation: The catalyst, often vanadium pentoxide-based, can lose activity over time.[8]

      • Poisoning: Impurities in the durene feed can bind to the active sites of the catalyst.[9][10][11][12]

        • Solution: Ensure high-purity starting materials.[11][13] Regeneration may be possible through chemical washing or oxidative treatment.[11][14]

      • Fouling/Coking: Carbonaceous deposits can block the catalyst's active sites.[9][10][11]

        • Solution: Optimize reaction conditions to minimize byproduct formation.[11] Regeneration can often be achieved by controlled oxidation (calcination) to burn off the coke.[11][14]

      • Sintering: High reaction temperatures can cause catalyst particles to agglomerate, reducing the active surface area.[8][9][10][11]

        • Solution: Operate within the recommended temperature range for the catalyst.[11]

    • Suboptimal Reaction Conditions:

      • Temperature and Pressure: The oxidation of durene is sensitive to temperature and pressure.[15][16] Deviations from the optimal range can significantly impact yield.

        • Solution: Carefully control and monitor the reaction temperature and pressure according to your established protocol.

      • Reactant Ratios: An incorrect ratio of durene to the oxidizing agent (e.g., air, nitric acid) can lead to incomplete conversion or the formation of unwanted byproducts.

        • Solution: Precisely measure and control the feed rates of all reactants.

Issue 3: Product Impurities

  • Question: My final PMDA product is not pure. What are the common impurities and how can I remove them?

  • Answer: Impurities in PMDA can disrupt downstream applications like polymerization.[13] Common impurities include partially oxidized products and residual starting materials.

    Common Impurities and Purification:

    • Partial Oxidation Products: These can include anhydrides of phthalic, 4-alkylphthalic, and 4,5-dialkylphthalic acids.[17]

    • Pyromellitic Acid: Incomplete dehydration will result in the presence of pyromellitic acid.[18]

    • Purification Methods:

      • Solvent Treatment: Treating the impure PMDA with a selective alkylbenzene solvent can dissolve the impurities, allowing for the separation of the solid, purified PMDA.[17]

      • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent.[18]

      • Analytical Methods: High-performance liquid chromatography (HPLC) can be used to analyze the purity of the final product.[19]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the vigorous oxidation of durene? A1: The primary hazard is a thermal runaway reaction, which is an uncontrolled exothermic reaction that can lead to a rapid increase in temperature and pressure, potentially causing an explosion, fire, and the release of toxic substances.[1][2][4]

Q2: What are the typical oxidizing agents used for the conversion of durene to pyromellitic dianhydride (PMDA)? A2: Common oxidizing agents include nitric acid in the liquid phase and air (oxygen) in the vapor phase over a catalyst, typically one containing vanadium pentoxide.

Q3: How can I monitor the progress of my durene oxidation reaction? A3: For laboratory-scale reactions, techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to monitor the consumption of durene and the formation of PMDA and byproducts.[20] In larger-scale setups, monitoring temperature, pressure, and off-gas composition are critical.

Q4: What are the key safety precautions I should take before starting a durene oxidation experiment? A4:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Well-Ventilated Area: Conduct the reaction in a properly functioning fume hood.[2]

  • Emergency Plan: Have a clear emergency plan in place, and ensure you know the location and operation of safety equipment like fire extinguishers and safety showers.[2]

  • Material Safety Data Sheets (MSDS): Review the MSDS for all chemicals to be used to understand their specific hazards.

Q5: What are the signs of catalyst deactivation in a vapor-phase durene oxidation? A5: A gradual decrease in the conversion of durene and the yield of PMDA over time, even when maintaining consistent reaction conditions, is a primary indicator of catalyst deactivation. You may also observe a change in the product distribution.

Data Presentation

Table 1: Typical Reaction Conditions for Vapor-Phase Catalytic Oxidation of Durene

ParameterTypical RangeReference(s)
Catalyst Vanadium pentoxide on a support (e.g., corundum)[21]
Promoter Potassium sulfate (B86663) (minor amount)[21]
Temperature 440 - 450 °C[21]
Contact Time 0.1 - 1 second[21]
Durene Concentration 0.01 - 1.0 mol% in air[21]

Table 2: Influence of Temperature on Oxidation Reactions

Effect of Increasing TemperatureConsequenceReference(s)
Increased Reaction Rate Can lead to a higher rate of heat generation, increasing the risk of thermal runaway. The rate of reaction can double with every 10°C rise.[1][15]
Potential for Sintering High temperatures can cause catalyst particles to agglomerate, reducing surface area and activity.[9][10]
Increased Byproduct Formation May lead to over-oxidation or other side reactions, reducing selectivity for the desired product.
Accelerated Oxidative Degradation The rate of oxidation can double for every 15°C increase above a certain threshold (e.g., 93°C for some fluids).[22]

Experimental Protocols

Protocol 1: Vapor-Phase Catalytic Oxidation of Durene (Illustrative)

  • Disclaimer: This is an illustrative protocol and must be adapted and thoroughly risk-assessed for your specific laboratory setup and scale.

  • Catalyst Preparation and Loading:

    • Prepare or procure a catalyst consisting of approximately 10% vanadium pentoxide on a corundum support, promoted with about 0.1% potassium sulfate.[21]

    • Load the catalyst into a fixed-bed reactor of appropriate size for your intended scale.

  • System Setup and Leak Check:

    • Assemble the reactor system, including feed lines for durene and air, a heating system for the reactor, and a condenser to collect the product.

    • Perform a thorough leak check of the entire system.

  • Pre-heating and Inerting:

    • Heat the reactor to the target temperature range of 440-450°C.[21]

    • Purge the system with an inert gas, such as nitrogen, before introducing the reactants.

  • Reaction Initiation:

    • Vaporize the durene and mix it with a preheated air stream to achieve a concentration of 0.01-1.0 mol% durene.[21]

    • Introduce the durene/air mixture into the reactor over the catalyst bed at a flow rate that corresponds to a contact time of 0.1 to 1 second.[21]

  • Reaction Monitoring and Control:

    • Continuously monitor the reactor temperature and pressure. Have a system in place for rapid cooling in case of an exotherm.

    • Analyze the product stream periodically using an appropriate analytical technique (e.g., GC) to monitor conversion and selectivity.

  • Product Collection:

    • The product, primarily pyromellitic acid, will desublimate in a cooled condenser.[21]

  • Shutdown:

    • Stop the flow of durene.

    • Continue the airflow for a period to purge any remaining hydrocarbons from the system.

    • Cool down the reactor under an inert atmosphere.

Protocol 2: Liquid-Phase Oxidation of an Alcohol with Nitric Acid (Model for Aromatic Side-Chain Oxidation)

  • Disclaimer: This is a model protocol illustrating the principles of a vigorous liquid-phase oxidation and requires significant adaptation and a thorough risk assessment for the oxidation of durene. The oxidation of durene with nitric acid is highly exothermic and potentially dangerous.

  • Reactor Setup:

    • Equip a jacketed glass reactor with a mechanical stirrer, a condenser, a thermocouple, and a controlled-dosing pump. The reactor should be placed in a secondary containment vessel.

    • Connect the reactor jacket to a cooling circulator capable of rapid cooling.

  • Charging the Reactor:

    • Charge the reactor with the aqueous nitric acid solution.[10][23]

  • Controlled Addition of Reactant:

    • Begin stirring and cool the nitric acid solution to the desired starting temperature (e.g., 0-10°C).

    • Slowly add the organic reactant (in the case of this model, 2-octanol) to the nitric acid solution using the dosing pump over a prolonged period (e.g., 0.5-4 hours).[10][23] The rate of addition should be carefully controlled to maintain the reaction temperature within a narrow, safe range.

  • Temperature Monitoring and Control:

    • Continuously monitor the internal temperature of the reaction. The rate of addition of the organic reactant should be immediately stopped if the temperature rises unexpectedly.

    • The cooling circulator should be set to a low temperature to effectively remove the heat of reaction.

  • Reaction Quenching and Work-up:

    • Once the addition is complete and the exotherm has subsided, the reaction may be carefully quenched, for example, by pouring it onto ice.

    • The product can then be isolated through extraction and purified.

Mandatory Visualization

SafetyWorkflowForVigorousDureneOxidation cluster_pre_reaction Pre-Reaction Safety Checks cluster_reaction_monitoring Reaction Monitoring & Control cluster_troubleshooting Troubleshooting Deviations cluster_emergency_response Emergency Response for Runaway RiskAssessment Conduct Thorough Risk Assessment PPE Verify Proper PPE is Worn RiskAssessment->PPE EquipmentCheck Check Reactor, Cooling & Monitoring Systems PPE->EquipmentCheck EmergencyPlan Review Emergency Shutdown Procedure EquipmentCheck->EmergencyPlan StartReaction Initiate Reaction with Controlled Reactant Addition EmergencyPlan->StartReaction MonitorParams Continuously Monitor Temp, Pressure, Gas Flow StartReaction->MonitorParams Stable Parameters Stable? MonitorParams->Stable RunawaySigns Signs of Runaway? (Rapid T/P Increase) MonitorParams->RunawaySigns Stable->MonitorParams Yes MinorDeviation Minor Deviation (e.g., slight temp increase) Stable->MinorDeviation No AdjustParams Adjust Cooling or Reactant Feed Rate MinorDeviation->AdjustParams CheckCatalyst Consider Catalyst Deactivation MinorDeviation->CheckCatalyst AdjustParams->MonitorParams RunawaySigns->Stable No EmergencyShutdown Initiate Emergency Shutdown RunawaySigns->EmergencyShutdown Yes Evacuate Evacuate Area & Alert Safety Personnel EmergencyShutdown->Evacuate Containment Allow Emergency Systems to Contain Reaction Evacuate->Containment

Caption: Workflow for safely managing vigorous durene oxidation reactions.

References

Technical Support Center: Improving Selectivity in the Nitration of 1,2,4,5-Tetramethylbenzene to Dinitrodurene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the selective nitration of 1,2,4,5-tetramethylbenzene (durene) to dinitrodurene (B1582519). The information is presented in a practical question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the nitration of durene to achieve a high yield of dinitrodurene?

The main challenge lies in controlling the extent of nitration. Durene is highly activated towards electrophilic aromatic substitution due to the four methyl groups. This high reactivity can lead to the formation of a mixture of mono-, di-, and even trinitro derivatives, as well as oxidation byproducts. Achieving high selectivity for the desired dinitrodurene isomer requires careful control of reaction conditions.

Q2: Which dinitro isomer is predominantly formed during the nitration of durene?

The primary product of the dinitration of this compound is 3,6-dinitro-1,2,4,5-tetramethylbenzene (dinitrodurene). The initial nitration occurs at one of the vacant ring positions, and the second nitro group is then directed to the remaining vacant position.

Q3: What are the common side reactions and byproducts in the dinitration of durene?

Common side reactions and byproducts include:

  • Mononitration: Incomplete reaction can result in the presence of unreacted mononitrodurene.

  • Over-nitration: Forcing the reaction with harsh conditions can lead to the formation of trinitrodurene.

  • Oxidation: The strong oxidizing nature of the nitrating mixture can lead to the formation of oxidation byproducts, which can contaminate the desired product and reduce the overall yield. Vigorous reactions can sometimes even lead to explosions.[1]

  • Formation of Isomers: While 3,6-dinitrodurene is the major isomer, other dinitro isomers may form in small quantities.

Q4: How can I minimize the formation of byproducts?

Minimizing byproduct formation is crucial for obtaining a high yield of pure dinitrodurene. Key strategies include:

  • Strict Temperature Control: The nitration of durene is highly exothermic.[2] Maintaining a low and consistent reaction temperature is critical to prevent runaway reactions and minimize the formation of oxidation byproducts and over-nitration products.

  • Controlled Reagent Addition: The nitrating agent should be added slowly and portion-wise to the solution of durene to maintain control over the reaction rate and temperature.

  • Optimized Stoichiometry: Using a carefully measured excess of the nitrating agent can help drive the reaction to completion, but a large excess should be avoided to prevent over-nitration.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Dinitrodurene 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Loss during Work-up: The product may be partially soluble in the aqueous phase or lost during transfers. 3. Side Reactions: Formation of significant amounts of byproducts.1. Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a modest increase in temperature or extending the reaction time. 2. Efficient Extraction: After quenching the reaction in ice-water, ensure thorough extraction of the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Perform multiple extractions to maximize recovery. 3. Review Reaction Conditions: Re-evaluate the reaction temperature, addition rate of the nitrating agent, and stoichiometry to minimize byproduct formation (see Q4 in FAQs).
Poor Selectivity (Mixture of Mono-, Di-, and Tri-nitrated products) 1. Inhomogeneous Reaction Mixture: Poor stirring can lead to localized areas of high reactant concentration. 2. Incorrect Temperature Profile: A rapid increase in temperature can favor over-nitration. 3. Inappropriate Nitrating Agent Strength: A nitrating mixture that is too potent can lead to a loss of selectivity.1. Ensure Vigorous Stirring: Use a mechanical stirrer to ensure the reaction mixture is homogeneous throughout the addition of the nitrating agent. 2. Maintain Strict Temperature Control: Use an ice or ice-salt bath to maintain a consistently low temperature (e.g., 0-5 °C) during the addition and for a period thereafter. 3. Adjust Nitrating Mixture: While mixed acid is standard, for highly activated substrates, a less aggressive nitrating agent or a more dilute acid mixture could be explored, though this may require longer reaction times.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Significant amounts of byproducts, especially oxidation products, can lower the melting point of the mixture and inhibit crystallization. 2. Residual Solvent: Incomplete removal of the extraction solvent.1. Purification is Necessary: The crude product will likely require purification by recrystallization or column chromatography to remove impurities and induce crystallization. 2. Thorough Drying: Ensure the crude product is thoroughly dried under vacuum to remove any residual solvent before attempting crystallization.
Formation of Colored Impurities 1. Oxidation Byproducts: The nitrating mixture can oxidize the methyl groups or the aromatic ring. 2. Nitrogen Oxides: The presence of dissolved nitrogen oxides (NOx) can lead to colored impurities.1. Maintain Low Temperatures: This is the most effective way to minimize oxidation. 2. Purification: Recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid) is often effective at removing colored impurities. The use of decolorizing charcoal during recrystallization can also be beneficial.[3]

Experimental Protocols

Key Experimental Protocol: Dinitration of this compound (Durene) using Mixed Acid

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • This compound (Durene)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (B86663) (or Sodium Sulfate)

  • Ethanol (for recrystallization)

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid in a 1:2 volume ratio. Stir the mixture and allow it to cool to 0-5 °C.

  • Dissolution of Durene: In a separate reaction flask, dissolve this compound in a minimal amount of a solvent that is inert to the reaction conditions, such as dichloromethane. Cool this solution to 0 °C in an ice bath.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of durene. The rate of addition should be carefully controlled to maintain the reaction temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at a low temperature (e.g., 0-10 °C) for a specified time (e.g., 1-2 hours). Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude dinitrodurene.

  • Work-up:

    • Extract the product from the aqueous mixture with dichloromethane (3 x volume of the initial organic solvent).

    • Combine the organic extracts and wash them sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude dinitrodurene.

  • Purification:

    • Recrystallize the crude product from a suitable solvent, such as ethanol or glacial acetic acid, to obtain pure dinitrodurene.[3] The choice of solvent is critical; the desired compound should be soluble in the hot solvent but sparingly soluble at low temperatures.[4]

Safety Precautions:

  • Nitration reactions are highly exothermic and can be dangerous if not properly controlled.[2]

  • Always perform this reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated acids are highly corrosive. Handle with extreme care.

  • The addition of the nitrating mixture must be slow and controlled to avoid a runaway reaction.

Visualizing the Process

Reaction Pathway

Nitration_Pathway Durene This compound (Durene) Mononitrodurene Mononitrodurene Durene->Mononitrodurene + HNO₃/H₂SO₄ Dinitrodurene 3,6-Dinitrodurene Mononitrodurene->Dinitrodurene + HNO₃/H₂SO₄

Caption: Reaction pathway for the dinitration of durene.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Nitrating Mixture C Controlled Addition & Reaction A->C B Dissolve Durene B->C D Quench with Ice-Water C->D E Solvent Extraction D->E F Wash & Dry E->F G Recrystallization F->G H H G->H Pure Dinitrodurene

Caption: General experimental workflow for dinitrodurene synthesis.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Purity? Check_Reaction Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Reaction Yes Check_Workup Analyze Work-up Procedure (Extraction, Washing) Start->Check_Workup Yes Check_Purification Optimize Purification (Solvent, Technique) Start->Check_Purification Yes Solution1 Adjust Reaction Parameters Check_Reaction->Solution1 Solution2 Improve Extraction/Washing Check_Workup->Solution2 Solution3 Refine Recrystallization Check_Purification->Solution3

Caption: A logical approach to troubleshooting poor results.

References

identifying and minimizing side products in durene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Durene Synthesis

Welcome to the technical support center for durene (1,2,4,5-tetramethylbenzene) synthesis. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize the formation of side products during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in durene synthesis?

A1: The synthesis of durene, typically through Friedel-Crafts alkylation of substrates like pseudocumene (1,2,4-trimethylbenzene) or xylene, is often accompanied by the formation of several side products.[1][2] The most common side products arise from two main types of reactions:

  • Isomerization: This leads to the formation of other tetramethylbenzene isomers, which have the same molecular formula (C₁₀H₁₄) but different arrangements of the four methyl groups on the benzene (B151609) ring.[3][4][5] The main isomers are:

    • Isodurene (1,2,3,5-tetramethylbenzene)

    • Prehnitene (1,2,3,4-tetramethylbenzene)

  • Disproportionation (Transmethylation): This involves the transfer of methyl groups between aromatic rings, resulting in molecules with more or fewer methyl groups than durene.[6][7] Common products of disproportionation include:

    • Pentamethylbenzene

    • Hexamethylbenzene

    • Trimethylbenzenes (e.g., mesitylene)

    • Xylenes

Q2: What causes the formation of these side products?

A2: Side product formation is inherent to the reaction mechanism and conditions of the Friedel-Crafts alkylation. Key factors include:

  • Catalyst Activity: Strong Lewis acid catalysts (like AlCl₃) or acid catalysts can promote isomerization and disproportionation reactions.[6]

  • Reaction Temperature: Higher temperatures tend to increase the rates of both isomerization and disproportionation, leading to a more complex product mixture.

  • Reaction Time: Prolonged reaction times can allow for the reaction to reach thermodynamic equilibrium, which may favor the formation of more stable isomers or disproportionation products over the kinetically favored durene.

  • Reactant and Methylating Agent Concentration: The ratio of reactants can influence the extent of methylation. An excess of the methylating agent can lead to the formation of penta- and hexamethylbenzene.[8]

Q3: How can I confirm the presence of these side products in my reaction mixture?

A3: The most common and effective method for identifying and quantifying the components of your product mixture is Gas Chromatography-Mass Spectrometry (GC-MS).

  • Gas Chromatography (GC) separates the different components of the mixture based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry (MS) provides the mass-to-charge ratio of the separated components, allowing for their identification by comparing the fragmentation patterns to a known library.

Troubleshooting Guides

Here are some common issues encountered during durene synthesis and steps to resolve them.

Issue 1: Low Yield of Durene and High Concentration of Isomers (Isodurene, Prehnitene)

Potential Cause Troubleshooting Step Expected Outcome
High Reaction Temperature Lower the reaction temperature. The optimal temperature depends on the specific catalyst and reactants used, but generally, milder conditions favor the desired product.Reduced isomerization, leading to a higher selectivity for durene.
Inappropriate Catalyst Consider using a shape-selective catalyst, such as a modified zeolite (e.g., ZSM-5).[9] These catalysts can sterically hinder the formation of bulkier isomers.The catalyst's pore structure can favor the formation of the more linear durene molecule over its isomers.
Prolonged Reaction Time Optimize the reaction time by taking aliquots at different time points and analyzing them by GC-MS to determine the point of maximum durene yield before significant isomerization occurs.Minimized conversion of durene to its more stable isomers.

Issue 2: Significant Formation of Pentamethylbenzene and Hexamethylbenzene

Potential Cause Troubleshooting Step Expected Outcome
Excess Methylating Agent Carefully control the stoichiometry of the methylating agent (e.g., methyl chloride, methanol). Use a slight excess to ensure complete reaction, but avoid a large excess.Reduced over-methylation of the durene product.
High Catalyst Concentration or Activity Reduce the concentration of the Lewis acid catalyst. Alternatively, a less active catalyst could be employed.Lowered rate of disproportionation and transmethylation reactions.[6]
Presence of a Diluent Carry out the reaction in the presence of a suitable diluent, such as benzene or other methyl-substituted benzenes with nine or fewer carbon atoms.[6]The diluent can help to suppress the concurrent disproportionation and transmethylation of tetramethylbenzenes.[6]

Issue 3: Difficulty in Purifying Durene from its Isomers

Potential Cause Troubleshooting Step Expected Outcome
Similar Boiling Points of Isomers Fractional distillation is often insufficient. Utilize melt crystallization. Durene has a significantly higher melting point (79-80°C) compared to isodurene (-24°C) and prehnitene (-6°C).Chilling the mixture will cause durene to crystallize, allowing for its separation by filtration.[8][10]
Co-crystallization of Impurities Perform recrystallization from a suitable solvent, such as ethanol.[8] This can help to remove trapped impurities from the durene crystals.Improved purity of the final durene product.
Complex Mixture If the mixture is highly complex, consider using preparative chromatography for small-scale purifications.Isolation of high-purity durene, although this method may not be practical for large-scale synthesis.

Data Presentation

Table 1: Effect of Catalyst on Durene Selectivity

Catalyst SystemStarting MaterialTemperature (°C)Durene Selectivity in Tetramethylbenzenes (%)Reference
ZnZrOₓ–HZSM-51,2,4-Trimethylbenzene (B165218)320>90[9]
5wt% Cu-ZnZrOₓ–HZSM-51,2,4-Trimethylbenzene290>90 (comparable conversion to above)[9]
HF-BF₃Isodurene/Prehnitene MixtureNot specifiedHigh yield of durene[6]

Note: Durene selectivity refers to the percentage of durene among all tetramethylbenzene isomers formed.

Experimental Protocols

Key Experiment: Purification of Durene by Crystallization

This protocol is adapted from established methods for separating durene from its isomers.[8][10]

Objective: To isolate pure durene from a crude reaction mixture containing isomeric and disproportionation byproducts.

Materials:

  • Crude durene mixture

  • Ice-calcium chloride bath

  • Buchner funnel and filter flask

  • 95% Ethanol (for recrystallization)

Procedure:

  • Initial Crystallization:

    • Thoroughly chill the crude product mixture (which should be in a liquid or semi-solid state) in an ice-calcium chloride bath.

    • Once a solid mass has formed, filter the cold mixture through a pre-chilled Buchner funnel using strong suction.

    • Press the solid firmly to remove as much of the liquid filtrate (containing the majority of the isomers) as possible.

    • Allow the filtration apparatus to gradually warm to room temperature while maintaining suction to drain any remaining liquid.

  • Recrystallization (Optional, for higher purity):

    • Dissolve the crude durene crystals from step 1 in a minimal amount of hot 95% ethanol.

    • Allow the solution to cool slowly to room temperature, then chill in an ice bath to induce crystallization.

    • Filter the purified durene crystals, wash with a small amount of cold ethanol, and dry thoroughly. Durene is volatile and should not be left exposed to air for extended periods.[8]

Visualizations

Durene_Synthesis_Side_Products cluster_main Main Reaction Pathway cluster_side Side Reactions Pseudocumene Pseudocumene (1,2,4-Trimethylbenzene) Durene Durene (this compound) Pseudocumene->Durene + CH₃⁺ (Alkylation) Durene->Pseudocumene Disproportionation (- CH₃⁺) Isodurene Isodurene (1,2,3,5-Tetramethylbenzene) Durene->Isodurene Isomerization Pentamethylbenzene Pentamethylbenzene Durene->Pentamethylbenzene Disproportionation (+ CH₃⁺)

Caption: Durene synthesis pathway and major side reactions.

Troubleshooting_Workflow start Low Durene Yield? gcms Analyze Product via GC-MS start->gcms isomer_check High Isomer Content? gcms->isomer_check overalk_check High Penta/Hexamethylbenzene? isomer_check->overalk_check No temp Action: Lower Reaction Temp. isomer_check->temp Yes catalyst Action: Use Shape-Selective Catalyst isomer_check->catalyst Yes stoich Action: Adjust Stoichiometry overalk_check->stoich Yes diluent Action: Add Diluent overalk_check->diluent Yes end Optimize Yield overalk_check->end No temp->end catalyst->end stoich->end diluent->end

Caption: Troubleshooting workflow for low durene yield.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Side Product Formation Temp Increase Temperature Isomerization Increased Isomerization Temp->Isomerization Disproportionation Increased Disproportionation Temp->Disproportionation Time Increase Reaction Time Time->Isomerization Catalyst Increase Catalyst Activity Catalyst->Isomerization Catalyst->Disproportionation

Caption: Relationship between parameters and side products.

References

troubleshooting low conversion rates in transalkylation for durene production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the production of durene (1,2,4,5-tetramethylbenzene) via transalkylation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of producing durene through transalkylation?

A1: The production of durene via transalkylation involves the redistribution of methyl groups among lower methylated benzenes. A common pathway is the reaction of toluene (B28343) with a trimethylbenzene isomer, such as pseudocumene (1,2,4-trimethylbenzene), over an acid catalyst.[1][2] In this process, a methyl group is transferred from the trimethylbenzene to toluene, yielding durene and benzene (B151609). The overall reaction is a complex equilibrium involving transalkylation, disproportionation, and isomerization.[2][3]

Q2: Which catalysts are most effective for durene synthesis via transalkylation?

A2: Zeolite-based catalysts are predominantly used for this process due to their shape-selective properties and strong acid sites.[1][3] Zeolites with medium to large pores, such as Mordenite, ZSM-5, and Zeolite Beta, are often employed.[3] The selection of the catalyst is critical for maximizing the selectivity towards the desired this compound isomer (durene).

Q3: What are the typical reaction conditions for durene transalkylation?

A3: Transalkylation for durene production is typically carried out at elevated temperatures, generally in the range of 300°C to 500°C, and under pressure.[4][5] The reaction can be performed in either the gas or liquid phase.[6][7] The optimal conditions will depend on the specific catalyst and feedstock composition.

Q4: What are the main competing reactions that can lower the yield of durene?

A4: The primary competing reactions include:

  • Disproportionation: Toluene can disproportionate into benzene and xylenes (B1142099), and trimethylbenzenes can disproportionate into xylenes and tetramethylbenzene isomers other than durene.[2][5]

  • Isomerization: The desired product, durene (this compound), can isomerize to other tetramethylbenzene isomers like isodurene (1,2,3,5-tetramethylbenzene) and prehnitene (1,2,3,4-tetramethylbenzene).[3]

  • Cracking: At higher temperatures, undesired cracking of the aromatic rings can occur, leading to the formation of lighter hydrocarbons.[8]

Q5: How can I analyze the product mixture to quantify the durene yield?

A5: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for analyzing the product mixture.[9] A capillary column with a suitable stationary phase (e.g., non-polar like DB-5 or moderately polar) can be used to separate the different aromatic isomers.[10] The mass spectrometer allows for the identification of each component based on its mass spectrum, and with proper calibration, the relative quantities of durene and its isomers can be determined.[9][11]

Troubleshooting Guide for Low Conversion Rates

This guide provides a systematic approach to troubleshooting low conversion rates in durene production via transalkylation.

Problem: Low Overall Conversion of Reactants

Explanation: The transalkylation reaction is temperature-dependent. If the temperature is too low, the reaction rate will be slow, leading to low conversion. Conversely, excessively high temperatures can favor side reactions like cracking and lead to rapid catalyst deactivation.[3]

Troubleshooting Steps:

  • Verify Temperature Control: Ensure that the temperature measurement and control systems are accurate.

  • Optimize Temperature: Systematically vary the reaction temperature within the recommended range for your catalyst (typically 300-500°C) to find the optimal point for conversion.[5]

  • Monitor Byproducts: Analyze the product stream at different temperatures to assess the onset of significant side reactions.

Explanation: The catalyst's activity is crucial for the reaction. The catalyst may be inactive from the start or may have deactivated over time due to coking (carbon deposition) or poisoning.[12][13]

Troubleshooting Steps:

  • Catalyst Characterization: Before the reaction, characterize the fresh catalyst to ensure it has the expected properties (e.g., acidity, surface area, crystallinity).

  • Check for Coking: A deactivated catalyst often shows signs of carbon deposition. This can sometimes be visually observed as a darkening of the catalyst bed.

  • Catalyst Regeneration: If coking is suspected, a regeneration procedure is necessary. This typically involves a controlled burn-off of the coke in the presence of a dilute oxygen stream at elevated temperatures.[14][15]

Problem: Low Selectivity to Durene

Explanation: The shape selectivity of the zeolite catalyst is paramount for maximizing the yield of the sterically constrained durene isomer.[16][17] The pore size and structure of the zeolite, as well as its acidity (related to the Si/Al ratio), directly influence which isomers are preferentially formed.[18][19][20]

Troubleshooting Steps:

  • Review Catalyst Specifications: Ensure that the chosen zeolite has the appropriate pore dimensions to favor the formation of this compound. Medium-pore zeolites like ZSM-5 can be effective.[3]

  • Optimize Si/Al Ratio: The Si/Al ratio affects the number and strength of the acid sites. A lower Si/Al ratio generally corresponds to a higher concentration of acid sites.[20] Experiment with catalysts having different Si/Al ratios to find the optimal balance for durene selectivity.

  • Consider Catalyst Modification: Modification of the zeolite, for example, by impregnation with a metal, can sometimes alter the selectivity.

Explanation: The molar ratio of the reactants (e.g., toluene to trimethylbenzene) can significantly impact the reaction equilibrium and, consequently, the product distribution.[3]

Troubleshooting Steps:

  • Vary Reactant Ratios: Conduct experiments with different molar ratios of your reactants to determine the optimal composition for durene production.

  • Feedstock Purity: Impurities in the feedstock can compete for active sites on the catalyst and lead to the formation of undesired byproducts.[5] Ensure the purity of your starting materials.

Data Presentation

Table 1: Effect of Temperature on Toluene and Trimethylbenzene (TMB) Conversion

Temperature (°C)Toluene Conversion (%)TMB Conversion (%)Durene Selectivity (%)Reference
3501545Not specified[2]
4002560Not specified[2]
4503575Not specified[5]

Note: Durene selectivity data is often not explicitly reported in general transalkylation studies. The table illustrates a general trend of increasing conversion with temperature.

Table 2: Influence of Zeolite Type on Reactant Conversion

Zeolite CatalystRelative Toluene ConversionRelative TMB ConversionKey CharacteristicsReference
MordeniteModerateHighLarge pore[3]
Zeolite BetaHighHighLarge pore, high acidity[2]
ZSM-5LowModerateMedium pore, shape selective[3]
Zeolite YHighHighLarge pore[2]

Experimental Protocols

Protocol 1: Laboratory-Scale Durene Synthesis via Transalkylation

Objective: To synthesize durene from toluene and pseudocumene using a zeolite catalyst in a fixed-bed reactor.

Materials:

  • Toluene (high purity)

  • Pseudocumene (1,2,4-trimethylbenzene, high purity)

  • Zeolite catalyst (e.g., H-ZSM-5 or Mordenite), activated

  • High-pressure fixed-bed reactor system with temperature and pressure control

  • Gas chromatograph with a mass spectrometer (GC-MS) for product analysis

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Catalyst Activation: Activate the zeolite catalyst by heating it under a flow of inert gas at a high temperature (e.g., 500-550°C) for several hours to remove any adsorbed water.

  • Reactor Loading: Once cooled, load a known amount of the activated catalyst into the fixed-bed reactor.

  • System Purge: Purge the entire reactor system with an inert gas to remove air.

  • Reaction Setup:

    • Heat the reactor to the desired reaction temperature (e.g., 400°C).

    • Pressurize the system with the inert gas to the desired reaction pressure.

    • Prepare a feed mixture of toluene and pseudocumene with the desired molar ratio.

  • Reaction Execution:

    • Introduce the liquid feed into the reactor at a controlled flow rate using a high-pressure pump.

    • Maintain the desired temperature and pressure throughout the reaction.

    • Collect the liquid product downstream of the reactor after cooling and depressurization.

  • Product Analysis:

    • Take samples of the liquid product at regular intervals.

    • Analyze the samples using GC-MS to identify and quantify the components, including durene, its isomers, unreacted starting materials, and byproducts.[9][10]

Protocol 2: Catalyst Regeneration

Objective: To regenerate a coked zeolite catalyst.

Materials:

  • Coked zeolite catalyst

  • Reactor system with temperature control

  • Dilute air or oxygen in an inert gas mixture (e.g., 5% O₂ in N₂)

Procedure:

  • Purge: Purge the reactor containing the coked catalyst with an inert gas to remove any residual hydrocarbons.

  • Controlled Oxidation:

    • Slowly heat the reactor to a temperature of around 300-350°C in a flow of inert gas.

    • Gradually introduce the dilute oxygen mixture into the reactor at a controlled flow rate.

    • Carefully monitor the temperature of the catalyst bed, as the coke burn-off is an exothermic process. Avoid excessive temperature spikes that could damage the zeolite structure.

  • Hold and Cool:

    • Once the exotherm subsides, slowly ramp up the temperature to 450-500°C and hold for several hours to ensure complete removal of the coke.[14]

    • After the regeneration is complete, cool the catalyst down under a flow of inert gas.

Mandatory Visualizations

Troubleshooting_Workflow Start Low Durene Conversion Rate Check_Conversion Low Overall Conversion? Start->Check_Conversion Check_Selectivity Low Durene Selectivity? Start->Check_Selectivity Check_Conversion->Check_Selectivity No Temp Optimize Reaction Temperature Check_Conversion->Temp Yes Catalyst_Choice Evaluate Catalyst Type (Pore Size, Si/Al Ratio) Check_Selectivity->Catalyst_Choice Yes End Improved Durene Yield Check_Selectivity->End No Catalyst_Activity Check Catalyst Activity (Fresh vs. Spent) Temp->Catalyst_Activity Regenerate Regenerate Catalyst Catalyst_Activity->Regenerate Regenerate->End Feed_Ratio Optimize Feedstock Molar Ratio Catalyst_Choice->Feed_Ratio Feed_Purity Verify Feedstock Purity Feed_Ratio->Feed_Purity Feed_Purity->End

Caption: Troubleshooting workflow for low durene conversion rates.

Reaction_Pathways cluster_reactants Reactants cluster_products Products & Byproducts Toluene Toluene Durene Durene (1,2,4,5-TMB) Toluene->Durene Transalkylation Xylenes Xylenes Toluene->Xylenes Disproportionation Benzene Benzene Toluene->Benzene Disproportionation TMB Trimethylbenzene (e.g., Pseudocumene) TMB->Durene Transalkylation Other_TMBs Other TMB Isomers TMB->Other_TMBs Isomerization Other_TetraMBs Other Tetramethylbenzene Isomers TMB->Other_TetraMBs Disproportionation TMB->Xylenes Disproportionation Durene->Other_TetraMBs Isomerization

Caption: Competing reaction pathways in durene synthesis.

References

Technical Support Center: Efficient Methylation of Trimethylbenzenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient methylation of trimethylbenzenes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the methylation of trimethylbenzenes, providing potential causes and actionable solutions.

Question 1: Low conversion of trimethylbenzene.

Potential Causes:

  • Low Reaction Temperature: The reaction temperature may be insufficient to achieve the desired activation energy.

  • Catalyst Inactivity: The catalyst may not be sufficiently active or may have lost its activity.

  • Improper Catalyst Activation: The catalyst was not properly activated before the reaction.

  • Low Reactant Molar Ratio: The molar ratio of the methylating agent to trimethylbenzene may be too low.

  • High Weight Hourly Space Velocity (WHSV): The reactant feed rate might be too high for the amount of catalyst, leading to insufficient contact time.

Solutions:

  • Optimize Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20°C. For instance, with HZSM-5 catalysts, the optimal temperature range is often between 350°C and 450°C.[1]

  • Verify Catalyst Activity:

    • Ensure a fresh, properly prepared catalyst is used.

    • If the catalyst has been used previously, consider regeneration (see Question 3).

    • Characterize the catalyst's acidity and crystal structure to ensure it meets specifications.

  • Ensure Proper Catalyst Activation: Before the reaction, activate the catalyst by heating it under a flow of inert gas (like nitrogen) to remove any adsorbed water or impurities.

  • Adjust Reactant Molar Ratio: Increase the molar ratio of the methylating agent (e.g., methanol) to trimethylbenzene. A common starting point is a molar ratio of 1.5:1 to 2:1.[1]

  • Decrease WHSV: Reduce the flow rate of the reactants over the catalyst bed to increase the contact time.

Question 2: Poor selectivity to the desired tetramethylbenzene isomer (e.g., 1,2,4,5-tetramethylbenzene or durene).

Potential Causes:

  • Unfavorable Reaction Conditions: The combination of temperature and pressure may favor the formation of undesired isomers or byproducts.

  • Inappropriate Catalyst: The catalyst's pore structure and acidity may not be suitable for shape-selective methylation.

  • Side Reactions: Isomerization and disproportionation reactions may be occurring, leading to a mixture of products.[2]

Solutions:

  • Optimize Reaction Conditions:

    • Systematically vary the reaction temperature and pressure. For durene synthesis using a CuZnZrOx–HZSM-5 catalyst, a temperature of 320°C and a pressure of 3.0 MPa have been shown to be effective.[3]

    • Adjust the WHSV and reactant molar ratio to fine-tune selectivity.

  • Select a Shape-Selective Catalyst:

    • Zeolites with medium-sized pores, such as HZSM-5, are often used to favor the formation of specific isomers due to steric hindrance within the pores.

    • Modification of the catalyst, for example, by impregnation with phosphorus or silicon, can enhance shape selectivity by narrowing the pore openings.[4]

  • Minimize Side Reactions:

    • Lowering the reaction temperature can sometimes reduce the rates of undesired isomerization and disproportionation reactions.

    • Using a catalyst with optimized acidity can also help to suppress side reactions. Strong acid sites can sometimes promote cracking and other undesirable reactions.[5]

Question 3: Rapid catalyst deactivation.

Potential Causes:

  • Coke Formation: Deposition of carbonaceous materials (coke) on the catalyst surface and within its pores is a common cause of deactivation in zeolite catalysts.[6][7] This blocks active sites and restricts access of reactants to the catalytic centers.

  • High Reaction Temperature: Elevated temperatures can accelerate coke formation.

Solutions:

  • Catalyst Regeneration:

    • Calcination: The most common method for regenerating coked zeolite catalysts is to burn off the coke in a controlled manner. This is typically done by heating the catalyst in a flow of air or a mixture of air and an inert gas. The temperature should be ramped up slowly to avoid damaging the catalyst structure due to excessive heat from the combustion of coke.

  • Optimize Reaction Conditions to Minimize Coking:

    • Operate at the lower end of the effective temperature range.

    • Introducing a co-feed of hydrogen can sometimes help to suppress coke formation.

  • Modify the Catalyst:

    • Creating a hierarchical pore structure with both micropores and mesopores can improve the diffusion of reactants and products, which can reduce the rate of coke formation.[6]

TroubleshootingWorkflow start Experiment Start issue Identify Issue start->issue low_conversion Low Conversion issue->low_conversion Low Conversion? poor_selectivity Poor Selectivity issue->poor_selectivity Poor Selectivity? deactivation Rapid Deactivation issue->deactivation Rapid Deactivation? cause_conversion Potential Causes: - Low Temperature - Inactive Catalyst - Improper Activation - Low Molar Ratio - High WHSV low_conversion->cause_conversion cause_selectivity Potential Causes: - Unfavorable Conditions - Inappropriate Catalyst - Side Reactions poor_selectivity->cause_selectivity cause_deactivation Potential Causes: - Coke Formation - High Temperature deactivation->cause_deactivation solution_conversion Solutions: - Optimize Temperature - Check/Regenerate Catalyst - Ensure Proper Activation - Adjust Molar Ratio - Decrease WHSV cause_conversion->solution_conversion end Problem Resolved solution_conversion->end solution_selectivity Solutions: - Optimize Conditions - Use Shape-Selective Catalyst - Minimize Side Reactions cause_selectivity->solution_selectivity solution_selectivity->end solution_deactivation Solutions: - Catalyst Regeneration - Optimize Temperature - Modify Catalyst cause_deactivation->solution_deactivation solution_deactivation->end

Caption: Troubleshooting workflow for common issues in trimethylbenzene methylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the methylation of trimethylbenzenes?

A1: Zeolite-based catalysts are widely used due to their shape-selective properties and strong acidity. HZSM-5 is one of the most extensively studied zeolites for this reaction because its 10-membered ring channels are well-suited for the formation of tetramethylbenzenes.[4] Other zeolites like H-beta and USY have also been investigated.[2][8] Additionally, bifunctional catalysts, such as CuZnZrOx–HZSM-5, have shown promise, particularly when using syngas as the methylating agent.[3]

Q2: What are the key reaction parameters to control for efficient methylation?

A2: The primary parameters to control are:

  • Temperature: Typically in the range of 300-500°C.

  • Pressure: Can vary from atmospheric pressure up to several MPa.

  • Weight Hourly Space Velocity (WHSV): This determines the contact time of the reactants with the catalyst.

  • Reactant Molar Ratio: The ratio of the methylating agent (e.g., methanol) to the trimethylbenzene isomer.[1]

Q3: How can I characterize the properties of my catalyst?

A3: Several techniques are essential for catalyst characterization:

  • X-Ray Diffraction (XRD): To determine the crystal structure and phase purity of the zeolite.

  • Nitrogen Adsorption-Desorption (BET analysis): To measure the surface area and pore size distribution.

  • Temperature-Programmed Desorption of Ammonia (NH3-TPD): To quantify the total number and strength of acid sites.[9]

  • Fourier-Transform Infrared Spectroscopy (FTIR) of adsorbed pyridine: To distinguish between Brønsted and Lewis acid sites.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the catalyst.

Q4: What are the main reaction pathways in trimethylbenzene methylation?

A4: The main reactions are:

  • Methylation: The desired reaction where a methyl group is added to the trimethylbenzene ring to form tetramethylbenzene.

  • Isomerization: The rearrangement of methyl groups on the aromatic ring, leading to different isomers of trimethylbenzene or tetramethylbenzene.[2]

  • Disproportionation: The transfer of a methyl group from one trimethylbenzene molecule to another, resulting in the formation of xylene and tetramethylbenzene.[2]

ReactionPathways TMB Trimethylbenzene (e.g., 1,2,4-TMB) Methylation Methylation TMB->Methylation Isomerization Isomerization TMB->Isomerization Disproportionation Disproportionation TMB->Disproportionation MethylatingAgent Methylating Agent (e.g., Methanol) MethylatingAgent->Methylation Catalyst Zeolite Catalyst (e.g., HZSM-5) TetraMB Tetramethylbenzene (e.g., Durene) Methylation->TetraMB Desired Product TMB_Isomers Other TMB Isomers Isomerization->TMB_Isomers Side Product Xylene Xylene Disproportionation->Xylene Side Product Other_TetraMB Other TetraMB Isomers Disproportionation->Other_TetraMB Side Product

Caption: Simplified reaction pathways in the methylation of trimethylbenzene over a zeolite catalyst.

Data Presentation

Table 1: Performance of Various Catalysts in the Methylation of 1,2,4-Trimethylbenzene (B165218).

CatalystMethylating AgentTemperature (°C)Pressure (MPa)1,2,4-TMB Conversion (%)Durene Selectivity (%)Reference
ZZO–Z5Syngas3203.021.3>90[3]
5CuZZO–Z5Syngas2903.021.2N/A[3]
HZSM-5Methanol (B129727)3500.8N/AN/A[1]
Pt@ZSM-5MethanolN/AN/A60.1N/A[10]
Pt/ZSM-5MethanolN/AN/A56.3N/A[10]

N/A: Data not available in the cited source.

Experimental Protocols

Protocol 1: Synthesis of HZSM-5 Zeolite Catalyst (Seed-Assisted Method)

This protocol describes a rapid, template-free synthesis of HZSM-5 zeolite.[9]

  • Preparation of the Precursor Solution:

    • Mix 6.25 g of tetraethyl orthosilicate (B98303) (TEOS) as the silicon source, 0.23 g of aluminum nitrate (B79036) as the aluminum source, 0.12 g of sodium hydroxide, and 22 g of distilled water.

  • Seeding:

    • Add 5 wt% of H-ZSM-5 seed crystals to the precursor solution to create the mother gel.

  • Crystallization:

    • Transfer the mother gel to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave to 180°C for 1-2 hours.

  • Washing and Drying:

    • After crystallization, wash the obtained solid product with deionized water until it is neutral.

    • Dry the sample at 100-120°C overnight.

  • Calcination:

    • Calcine the dried sample in air at 550°C for 4-6 hours to remove any organic residues.

  • Ion Exchange:

    • To obtain the acidic form (H-ZSM-5), perform an ion exchange with an aqueous solution of ammonium (B1175870) nitrate (e.g., 0.5 M NH4NO3) at 80°C for 12 hours.[11]

    • Repeat the ion exchange process two to three times.

    • After the final exchange, wash the catalyst with deionized water, dry it, and then calcine it again at 550°C for 4 hours to decompose the ammonium ions and form the Brønsted acid sites.

Protocol 2: Typical Experimental Procedure for 1,2,4-Trimethylbenzene Methylation

This protocol outlines a general procedure for the gas-phase methylation of 1,2,4-trimethylbenzene with methanol in a fixed-bed reactor.[1]

  • Catalyst Loading:

    • Load a specific amount of the prepared HZSM-5 catalyst (typically 20-40 mesh size) into a fixed-bed reactor.

  • Catalyst Activation:

    • Heat the catalyst to the desired reaction temperature (e.g., 350°C) under a flow of an inert gas like nitrogen for at least 1 hour to remove moisture and other adsorbed species.

  • Reactant Feed:

    • Introduce a pre-mixed feed of 1,2,4-trimethylbenzene and methanol at a specified molar ratio (e.g., 1:1.5) into the reactor using a high-pressure liquid pump.

    • The liquid feed is vaporized and preheated before entering the reactor.

  • Reaction:

    • Maintain the desired reaction temperature, pressure (e.g., 0.8 MPa), and WHSV for the duration of the experiment.

  • Product Collection and Analysis:

    • The reactor effluent is cooled to condense the liquid products.

    • The liquid and gas phases are separated.

    • Analyze the composition of the liquid and gas products using gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable column.

ExperimentalWorkflow cluster_synthesis Catalyst Synthesis (HZSM-5) cluster_characterization Catalyst Characterization cluster_reaction Methylation Reaction s1 Prepare Precursor Solution s2 Add Seed Crystals s1->s2 s3 Hydrothermal Crystallization s2->s3 s4 Wash and Dry s3->s4 s5 Calcination s4->s5 s6 Ion Exchange s5->s6 c1 XRD s6->c1 c2 BET s6->c2 c3 NH3-TPD s6->c3 c4 SEM/TEM s6->c4 r1 Load Catalyst in Reactor c1->r1 c2->r1 c3->r1 c4->r1 r2 Catalyst Activation r1->r2 r3 Introduce Reactants r2->r3 r4 Run Reaction r3->r4 r5 Product Collection and Analysis (GC) r4->r5

Caption: Experimental workflow for catalyst synthesis, characterization, and methylation reaction.

References

overcoming solvent incompatibility during durene purification processes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Durene Purification

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with solvent incompatibility during the purification of durene (1,2,4,5-tetramethylbenzene).

Frequently Asked Questions (FAQs)

Q1: What is "solvent incompatibility" in the context of durene recrystallization?

A1: In recrystallization, solvent incompatibility refers to the challenge of finding a suitable solvent or solvent system with ideal solubility characteristics for durene. An ideal solvent should dissolve durene completely at high temperatures but have very low solubility for it at low temperatures, allowing for high recovery of pure crystals upon cooling.[1] Incompatibility arises when:

  • The solvent is too effective, keeping durene dissolved even at low temperatures, resulting in poor yield.[1]

  • The solvent is too poor, failing to dissolve durene even when hot.[1]

  • The solvent also readily dissolves impurities (like isodurene and prehnitene), which then co-crystallize with durene, leading to low purity.

Q2: How do I select an appropriate solvent for durene purification?

A2: Solvent selection is a critical step and often requires empirical testing.[1] The principle of "like dissolves like" is a good starting point; since durene is a nonpolar aromatic hydrocarbon, nonpolar or moderately polar solvents are often effective.[2] Ethyl alcohol (95%) is a commonly used and effective solvent for durene recrystallization.[3] Ether and benzene (B151609) are also noted to dissolve durene readily.[3] A good solvent should meet several criteria:

  • High solubility at boiling point: The solvent must dissolve the crude durene when hot.[4][5]

  • Low solubility at room/cold temperature: Durene should precipitate out of the solution upon cooling to maximize yield.[4][5]

  • Boiling point considerations: The solvent's boiling point should be below durene's melting point (79-81°C) to prevent it from "oiling out".

  • Inertness: The solvent must not react with durene.[5]

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals.[5]

Q3: My durene is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A3: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[6] This is often caused by the boiling point of the solvent being too high or the solution being cooled too rapidly.

  • Solution 1: Add More "Soluble" Solvent: The solution may be too saturated. Reheat the mixture and add a small amount of the hot soluble solvent until the oil redissolves completely. Allow the solution to cool more slowly.[7]

  • Solution 2: Adjust Solvent System: If using a mixed-solvent system, you may have added too much of the "insoluble" or anti-solvent. Reheat the solution and add more of the "soluble" solvent until the solution is clear, then cool slowly.[6]

  • Solution 3: Choose a Lower-Boiling Solvent: The selected solvent's boiling point may be too high. Consider re-dissolving the material in a different solvent with a lower boiling point.

Q4: I've cooled the solution, but no durene crystals are forming. What should I do?

A4: A failure to crystallize usually means the solution is not sufficiently supersaturated or that nucleation has not been initiated.[8]

  • Solution 1: Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic imperfections on the glass can provide sites for crystal growth to begin.[9]

  • Solution 2: Seeding: Add a tiny crystal of pure durene (a "seed crystal") to the solution. This provides a template for new crystals to grow on.[9][10]

  • Solution 3: Reduce Temperature Further: If cooling to room temperature is not enough, place the flask in an ice-water bath to further decrease durene's solubility.[11]

  • Solution 4: Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off some of the solvent, thereby increasing the durene concentration, and then attempt to cool it again.[7]

Q5: My final yield of pure durene is very low. What are the likely causes?

A5: A low yield indicates that a significant amount of durene was lost during the process.[7] Common causes include:

  • Using too much solvent: The minimum amount of hot solvent should be used to dissolve the crude material. Excess solvent will retain more durene in the solution (mother liquor) even after cooling.[2]

  • Premature crystallization: If crystals form during a hot gravity filtration step, product is lost. Ensure the funnel and flask are pre-heated and the solution is kept hot.

  • Incomplete precipitation: Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration to maximize crystal formation.[11]

  • Washing with warm solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid re-dissolving the product.[2]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues during durene purification.

Problem Possible Cause Recommended Solution
Crude durene does not dissolve in the boiling solvent. The solvent is not a good "soluble" solvent for durene.Select a more suitable solvent. For durene, consider ethanol (B145695), benzene, ether, or mixtures thereof.[3] Perform a solvent screening test.
An oil forms upon cooling ("oiling out"). 1. Solution is too concentrated or cooled too quickly. 2. Solvent boiling point is too high. 3. High level of impurities depressing the melting point.1. Reheat to dissolve the oil, add a small amount of additional hot solvent, and allow to cool slowly.[6] 2. Re-attempt with a lower-boiling point solvent. 3. Purify the sample further by another method (e.g., column chromatography) before recrystallization.
No crystals form after cooling. 1. Solution is too dilute (not supersaturated). 2. Nucleation is inhibited.1. Evaporate some of the solvent to increase concentration and cool again. 2. Try scratching the inner surface of the flask with a glass rod or adding a seed crystal of pure durene.[9]
Crystallization happens too quickly. The solubility of durene in the chosen solvent drops too sharply with temperature.Reheat the solution and add a small excess of hot solvent (1-2 mL) beyond the minimum required for dissolution. This will slow down the rate of crystallization upon cooling.[7]
Final product has low purity (e.g., melting point is low/broad). 1. Impurities (e.g., isomers) have similar solubility and co-crystallized. 2. Solution cooled too quickly, trapping impurities in the crystal lattice.1. Perform a second recrystallization. A different solvent system may be more effective at excluding the specific impurities. 2. Ensure the crystallization process is slow and gradual. Do not disturb the flask during crystal growth.
Yield is very low. 1. Too much solvent was used. 2. Crystals were washed with too much or warm solvent. 3. Premature crystallization during hot filtration.1. Use the minimum amount of boiling solvent necessary to dissolve the crude solid.[2] 2. Wash the final crystals with a very small amount of ice-cold recrystallization solvent.[2] 3. Use a pre-heated funnel and flask for hot filtration to prevent cooling and crystal formation in the funnel.[12]

Data Presentation

Table 1: Qualitative Solubility of Durene in Common Solvents

This table provides a general guide for solvent screening based on literature descriptions and the chemical properties of durene.

SolventPolarityExpected Durene SolubilitySuitability for Recrystallization
Hexane NonpolarHighPoor (likely too soluble even when cold)
Toluene NonpolarHighPoor (likely too soluble even when cold)
Benzene NonpolarHigh[3]Can be used as the "soluble" solvent in a mixed pair with an anti-solvent like ethanol.[3]
Diethyl Ether LowHigh[3]May be too volatile for easy handling; can be used in a mixed-solvent system.
Ethyl Acetate MediumModeratePotential candidate; requires testing.
Acetone MediumModerate to LowPotential candidate; requires testing.
Ethanol (95%) PolarModerate when hot, Low when cold[3]Good. A commonly used and effective single solvent.[3]
Methanol PolarLowPotential "insoluble" or "anti-solvent" in a mixed-solvent system.
Water Very PolarInsolubleGood "insoluble" or "anti-solvent" if a water-miscible soluble solvent is used (e.g., acetone).

Table 2: Example of Purification Progression via Recrystallization

This table illustrates the improvement in purity (indicated by melting point) and the corresponding yield after successive recrystallizations, based on a published procedure.[3]

Recrystallization StepMass of DureneMelting Point (°C)
Crude Product 200 g-
After 1st Recrystallization ~169 g74–78 °C
After 2nd Recrystallization ~149 g77–79 °C
After 3rd Recrystallization ~140 g78–79 °C

Note: Pure durene has a melting point of 79-81°C.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of Durene using Ethanol

This protocol is adapted from established procedures for durene purification.[3]

Materials:

  • Crude durene

  • 95% Ethanol

  • Erlenmeyer flasks

  • Heating mantle or steam bath

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice-water bath

Procedure:

  • Place the crude durene (e.g., 20 g) into a 250 mL Erlenmeyer flask.

  • Add a minimal amount of 95% ethanol (e.g., 20 mL) and a boiling chip.

  • Fit a reflux condenser to the flask and gently heat the mixture to boiling while stirring until the durene completely dissolves. Add more ethanol in small portions (1-2 mL at a time) only if necessary to achieve full dissolution.

  • If insoluble impurities are present, perform a hot gravity filtration. To do this, remove the flask from heat, add a small excess of hot ethanol (~2-3 mL) to prevent premature crystallization, and pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Remove the heat source and allow the clear solution to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.

  • Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.[11]

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold 95% ethanol (2-3 mL).

  • Allow the crystals to dry completely on the filter paper by drawing air through them, then transfer to a watch glass for final drying. Durene is volatile and should not be left exposed to air for longer than necessary.[3]

Protocol 2: Mixed-Solvent Recrystallization of Durene

This protocol uses a solvent pair where durene is highly soluble in one solvent ("soluble solvent") and poorly soluble in the other ("anti-solvent").[6][12] A potential system for durene is Benzene (soluble) and Ethanol (anti-solvent).[3]

Materials:

  • Crude durene

  • Benzene (soluble solvent)

  • 95% Ethanol (anti-solvent)

  • Standard recrystallization glassware

Procedure:

  • Place the crude durene in an Erlenmeyer flask.

  • Heat the flask and add the minimum amount of hot benzene dropwise until the durene just dissolves.

  • While keeping the solution hot, add hot 95% ethanol dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Add a few more drops of hot benzene to re-clarify the solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for 20 minutes to complete the crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a minimal amount of the ice-cold solvent mixture (in the same ratio used for the recrystallization).

  • Dry the purified durene crystals.

Visualizations

Solvent_Selection_Workflow start Start: Crude Durene Sample test_single Select a single potential solvent (e.g., Ethanol) start->test_single dissolve_hot Does sample dissolve in minimum amount of boiling solvent? test_single->dissolve_hot Test precip_cold Do crystals form upon cooling? dissolve_hot->precip_cold Yes find_pair Find a miscible solvent pair: 1. Soluble Solvent (e.g., Benzene) 2. Anti-Solvent (e.g., Ethanol) dissolve_hot->find_pair No single_success SUCCESS: Use this single solvent for recrystallization. precip_cold->single_success Yes precip_cold->find_pair No test_pair Perform mixed-solvent test: Dissolve in hot 'Soluble', add hot 'Anti-Solvent' to turbidity, clarify with 'Soluble', cool. find_pair->test_pair pair_precip Do crystals form upon cooling? test_pair->pair_precip pair_success SUCCESS: Use this solvent pair for recrystallization. pair_precip->pair_success Yes fail FAILURE: Try a different solvent or solvent pair. pair_precip->fail No

Caption: Workflow for selecting a suitable recrystallization solvent system.

Troubleshooting_Tree start Problem Encountered During Cooling issue What is the issue? start->issue no_crystals No Crystals Form issue->no_crystals No Crystals oil An Oil Forms issue->oil Oil Forms low_purity Low Purity or Yield issue->low_purity Low Purity/Yield action_scratch 1. Scratch flask with glass rod no_crystals->action_scratch action_seed 2. Add a seed crystal action_scratch->action_seed action_concentrate 3. Solution may be too dilute. Boil off some solvent and re-cool. action_seed->action_concentrate success Problem Resolved action_concentrate->success action_reheat 1. Reheat to dissolve oil oil->action_reheat action_add_solvent 2. Add small amount of additional hot solvent action_reheat->action_add_solvent action_cool_slow 3. Cool very slowly action_add_solvent->action_cool_slow action_cool_slow->success check_solvent_vol Was MINIMUM amount of hot solvent used? low_purity->check_solvent_vol check_cooling Was cooling slow and gradual? check_solvent_vol->check_cooling Yes rerun Re-run with less solvent and slower cooling. check_solvent_vol->rerun No check_cooling->rerun No check_cooling->success Yes

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: 1,2,4,5-Tetramethylbenzene (Durene) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2,4,5-tetramethylbenzene (durene) synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of durene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary commercial-scale strategies for synthesizing this compound (durene)?

A1: The main industrial production methods for durene include:

  • Alkylation of Xylene or Trimethylbenzene: This is a common method involving the Friedel-Crafts alkylation of feedstocks like pseudocumene (1,2,4-trimethylbenzene) or xylene using a methylating agent like methanol (B129727) or methyl chloride in the presence of a catalyst.[1][2]

  • Isomerization and Disproportionation: Starting with a mixture of C9 or C10 aromatic hydrocarbons, durene can be produced through isomerization and disproportionation reactions.[1][3] For example, pseudocumene can be converted to a mixture of durene and mesitylene (B46885).[4]

  • Separation from Reformed Hydrocarbon Streams: Durene is a component of C10 aromatic fractions from catalytic reforming or naphtha cracking.[3] Due to its high melting point (79.2 °C) compared to its isomers, it can be isolated and purified by fractional crystallization.[4][5]

  • Methanol or Syngas Conversion: Toluene (B28343) and methanol can be reacted over specific catalysts, like HZSM-5 molecular sieves, to produce durene.[3] More recent methods also explore the methylation of 1,2,4-trimethylbenzene (B165218) with syngas (a mixture of CO and H₂) over bifunctional catalysts.[6]

Q2: Why is durene a significant intermediate in the chemical industry?

A2: Durene is a crucial raw material primarily for the production of pyromellitic dianhydride (PMDA).[2][5] PMDA is a monomer used to synthesize high-performance polymers such as polyimides, which are known for their excellent thermal stability and insulating properties.[3][5] These polymers are utilized in demanding applications across the aerospace, microelectronics, and electrical insulation industries.[3]

Q3: What are the main isomers of tetramethylbenzene, and how do their properties differ?

A3: There are three structural isomers of tetramethylbenzene, all with the molecular formula C₁₀H₁₄.[7] Their distinct physical properties, particularly melting points, are critical for separation processes.

  • This compound (Durene)

  • 1,2,3,5-Tetramethylbenzene (Isodurene)

  • 1,2,3,4-Tetramethylbenzene (Prehnitene)

The significant difference in melting points allows for the effective purification of durene from a mixture of isomers via crystallization.[5]

Troubleshooting Guide

Issue 1: Low Yield or Poor Conversion

Q: My durene synthesis via Friedel-Crafts alkylation of pseudocumene shows low conversion. What are the potential causes and solutions?

A: Low conversion in Friedel-Crafts alkylation is a common scale-up challenge.[8][9] Several factors can contribute to this issue.

  • Potential Cause 1: Catalyst Deactivation. The catalyst (e.g., HZSM-5, AlCl₃) can be deactivated by impurities in the feedstock or by the formation of carbon deposits (coke) on its surface.[10]

    • Solution: Ensure high purity of reactants and solvents. For solid catalysts like zeolites, a regeneration step, typically involving calcination in air to burn off carbon deposits, can restore activity.[10]

  • Potential Cause 2: Suboptimal Reaction Temperature. The reaction rate is highly sensitive to temperature. If the temperature is too low, the reaction will be slow, leading to incomplete conversion.

    • Solution: Optimize the reaction temperature. For the methylation of 1,2,4-trimethylbenzene with methanol over HZSM-5, a temperature around 350 °C is often effective.[10] Note that heat transfer is less efficient in larger reactors, so longer heating times or different reactor designs may be necessary during scale-up.[11]

  • Potential Cause 3: Insufficient Reactant Concentration or Ratio. The molar ratio of the methylating agent to the aromatic substrate is crucial.

    • Solution: Experiment with varying the molar ratio of methanol to 1,2,4-trimethylbenzene. Ratios between 1.5 and 2.0 have been found to be suitable.[10]

Issue 2: Poor Selectivity and Formation of Isomeric Byproducts

Q: My product is a mixture of tetramethylbenzene isomers (isodurene, prehnitene) instead of predominantly durene. How can I improve selectivity?

A: Achieving high selectivity for the 1,2,4,5-isomer is a key challenge due to the thermodynamic stability of other isomers under certain conditions.

  • Potential Cause 1: Inappropriate Catalyst. The type of catalyst plays a significant role in determining product distribution.

    • Solution: Utilize shape-selective catalysts. HZSM-5 zeolites are often preferred because their pore structure favors the formation of the sterically less-demanding durene isomer over the bulkier prehnitene and isodurene.[3][6]

  • Potential Cause 2: Reaction Conditions Favoring Isomerization. High temperatures can promote the isomerization of the desired durene product into other tetramethylbenzene isomers.[12]

    • Solution: Carefully control the reaction temperature and pressure. For instance, in the alkylation of pseudocumene, operating at a pressure of around 0.8 MPa can yield good results.[10]

  • Potential Cause 3: Equilibrium Limitations. The reaction may be reaching a thermodynamic equilibrium where a mixture of isomers is present.

    • Solution: Consider a downstream separation step. The crude product mixture can be enriched in durene through fractional crystallization, taking advantage of durene's significantly higher melting point.[4]

Issue 3: Formation of Disproportionation/Transalkylation Byproducts

Q: I am observing significant quantities of xylenes (B1142099) and pentamethylbenzene (B147382) in my product mixture. What is causing this and how can it be minimized?

A: The formation of these byproducts is due to disproportionation or transalkylation reactions, where methyl groups are transferred between aromatic rings.[13]

  • Potential Cause 1: High Catalyst Acidity and Temperature. Strong acid catalysts and high temperatures can promote these side reactions.

    • Solution: Modify the catalyst to reduce its acidity or operate at a lower temperature. However, this must be balanced against achieving a reasonable reaction rate.[13]

  • Potential Cause 2: Feedstock Composition. The presence of other alkylbenzenes in the feed can lead to a complex mixture of transalkylation products.

    • Solution: Use a feedstock with high purity of the desired starting material (e.g., pseudocumene).

  • Potential Cause 3: Reaction Pathway. In some processes, disproportionation is an intended part of the reaction network.

    • Solution: If disproportionation is inherent to the process (e.g., converting 1,2,4-trimethylbenzene), optimize conditions to favor the desired products. The xylene and other byproducts can be separated by distillation and potentially recycled.[4]

Issue 4: Product Purification Challenges

Q: Separating durene from the reaction mixture is proving difficult. What are the most effective large-scale purification methods?

A: Durene's high melting point is the key to its purification.

  • Recommended Method: Fractional Crystallization. This is the most common and effective industrial method. The crude product oil, containing a mixture of C10 isomers, is cooled to induce the crystallization of durene.[5]

    • Procedure: The concentrated product oil is cooled (e.g., to temperatures between -20 to 10°C), causing the high-melting-point durene to crystallize.[4] The solid durene crystals are then separated from the liquid mother liquor (containing the other isomers) using techniques like centrifugation.[2] The crystals can be washed with a cold solvent (e.g., ethanol (B145695) or a light hydrocarbon) to improve purity to >99%.[4][14]

  • Alternative Method: Recrystallization. For lab-scale or further purification, recrystallization from a suitable solvent like ethanol is effective.[1][14]

Quantitative Data Summary

Table 1: Comparison of Selected Durene Synthesis Strategies

Synthesis StrategyStarting MaterialsCatalystTypical Temperature (°C)Typical Pressure (MPa)Key AdvantagesReference(s)
Alkylation with Methanol1,2,4-Trimethylbenzene, MethanolHZSM-5 Zeolite3500.8High selectivity with shape-selective catalyst[10]
Alkylation with Syngas1,2,4-Trimethylbenzene, Syngas (CO/H₂)CuZnZrOx–HZSM-5290 - 3203.0High durene selectivity (>90%), stable catalyst[6]
Alkylation with Methyl Chloridem-Xylene, Methyl ChlorideAnhydrous AlCl₃100AtmosphericEstablished synthetic method[1]
Toluene-Methanol AlkylationToluene, MethanolHZSM-5 Zeolite350 - 4002.0 - 5.0Utilizes readily available feedstocks[3]
Isomerization/Disproportionation1,2,4-TrimethylbenzeneZeolite Beta225 - 4000.5 - 5.0Co-produces other valuable chemicals (mesitylene)[4]

Table 2: Physical Properties of Tetramethylbenzene Isomers

IsomerSystematic NameMelting Point (°C)Boiling Point (°C)
DureneThis compound79.2196.8
Isodurene1,2,3,5-Tetramethylbenzene-23.7198
Prehnitene1,2,3,4-Tetramethylbenzene-6.2205
Data sourced from[1],[2].

Experimental Protocols

Protocol: Alkylation of 1,2,4-Trimethylbenzene with Methanol over HZSM-5 Catalyst

This protocol is a representative lab-scale procedure and requires optimization for specific equipment and scale-up objectives.[10]

1. Catalyst Activation: a. Place the required amount of HZSM-5 zeolite catalyst in a fixed-bed reactor. b. Heat the catalyst under a flow of nitrogen gas to the desired reaction temperature (e.g., 350 °C) to remove any adsorbed moisture.

2. Reaction Setup: a. Prepare a feed mixture of 1,2,4-trimethylbenzene and methanol with a specific molar ratio (e.g., 1:1.5). b. Use a high-pressure liquid pump to introduce the liquid feed into a preheater/vaporizer section before it enters the reactor.

3. Alkylation Reaction: a. Introduce the vaporized feed mixture into the fixed-bed reactor containing the activated HZSM-5 catalyst. b. Maintain the reaction at the target conditions:

  • Temperature: 350 °C
  • Pressure: 0.8 MPa
  • Weight Hourly Space Velocity (WHSV) of 1,2,4-trimethylbenzene: ~0.9 h⁻¹ c. The reaction is typically carried out for several hours. Monitor catalyst stability by analyzing product composition over time.

4. Product Collection and Analysis: a. The reactor effluent is passed through a condenser to liquefy the products. b. The liquid product is collected in a separator. Non-condensable gases are vented. c. Analyze the composition of the liquid product using Gas Chromatography (GC) to determine the conversion of 1,2,4-trimethylbenzene and the selectivity for durene and other byproducts.

5. Product Purification: a. The collected liquid product is first distilled to remove any unreacted starting materials and lighter byproducts. b. The resulting C10 aromatic fraction is cooled in an ice bath to induce crystallization of durene. c. The solid durene crystals are collected by vacuum filtration and washed with a small amount of cold ethanol to remove residual mother liquor. d. The purified durene is dried under vacuum. Its purity can be confirmed by GC analysis and melting point determination.

Visualizations

G cluster_0 Reactant Preparation cluster_1 Synthesis cluster_2 Product Separation & Purification cluster_3 Final Product Reactants Feedstock (e.g., Pseudocumene, Methanol) Purification Feed Purification Reactants->Purification Reactor Fixed-Bed Reactor (Catalyst: HZSM-5) Purification->Reactor Vaporized Feed Condenser Condensation Reactor->Condenser Crude Product Distillation Fractional Distillation (Separate C10 Aromatics) Condenser->Distillation Crystallization Fractional Crystallization (Cooling to -10°C) Distillation->Crystallization Filtration Centrifugation / Filtration Crystallization->Filtration Washing Solvent Washing (e.g., Cold Ethanol) Filtration->Washing Drying Vacuum Drying Washing->Drying Durene High-Purity Durene (>99%) Drying->Durene

Caption: General experimental workflow for the synthesis and purification of this compound (durene).

G start Low Durene Yield Observed q1 Is catalyst activity decreasing over time? start->q1 a1_yes Catalyst Deactivation (Coking) q1->a1_yes Yes q2 Is reaction temperature optimal? q1->q2 No s1 Solution: - Regenerate catalyst (calcination) - Purify feedstock a1_yes->s1 end Yield Improved s1->end a2_no Suboptimal Temperature q2->a2_no No q3 Is reactant ratio correct? q2->q3 Yes s2 Solution: - Increase temperature to target - Check heat transfer at scale a2_no->s2 s2->end a3_no Incorrect Stoichiometry q3->a3_no No q3->end Yes s3 Solution: - Adjust molar ratio of methylating agent to substrate a3_no->s3 s3->end

Caption: Troubleshooting decision tree for addressing low yield in durene synthesis.

G cluster_0 Reaction Pathways TMB 1,2,4-Trimethylbenzene (Pseudocumene) Alkylation Methylation TMB->Alkylation Disproportionation Disproportionation TMB->Disproportionation Isomerization Isomerization TMB->Isomerization Durene This compound (Desired Product) Alkylation->Durene Xylenes Xylenes (Byproduct) Disproportionation->Xylenes PMB Pentamethylbenzene (Byproduct) Disproportionation->PMB Other_TMB Other Trimethylbenzenes (e.g., Mesitylene) Isomerization->Other_TMB

Caption: Competing reaction pathways in the conversion of 1,2,4-trimethylbenzene.

References

Technical Support Center: Optimizing Reaction Conditions for Alkylation of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the alkylation of aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information on optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the Friedel-Crafts alkylation of aromatic compounds?

A1: The primary challenges in Friedel-Crafts alkylation include:

  • Polyalkylation: The initial alkylation product is often more reactive than the starting material, leading to the addition of multiple alkyl groups. To minimize this, a large excess of the aromatic substrate is often used.[1][2]

  • Carbocation Rearrangement: The carbocation intermediate can rearrange to a more stable form, resulting in a mixture of isomeric products.[1][3] This is particularly common with primary alkyl halides. Using alkylating agents that form stable carbocations or employing Friedel-Crafts acylation followed by reduction can circumvent this issue.[1][4]

  • Substrate Limitations: The reaction is generally unsuccessful with aromatic rings bearing strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H). Additionally, substrates with amine (-NH₂) or hydroxyl (-OH) groups are unsuitable as they react with the Lewis acid catalyst.[1][2][5]

  • Catalyst Deactivation: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture and can be deactivated by water present in the reaction setup.[5]

Q2: How does the choice of catalyst affect the outcome of an aromatic alkylation reaction?

A2: The choice of catalyst is critical and influences both the reaction rate and selectivity. Common catalysts include Lewis acids (e.g., AlCl₃, FeCl₃, BF₃) and solid acids like zeolites.[6]

  • Lewis Acids: The reactivity of haloalkanes in Friedel-Crafts alkylation increases with the polarity of the C-X bond (RF > RCl > RBr > RI). Consequently, Lewis acid catalysts with similar halogen combinations are often used (e.g., BF₃, AlCl₃, SbCl₅).[1][3] Stronger Lewis acids like AlCl₃ are highly active but can also promote side reactions. Milder Lewis acids may offer better selectivity.

  • Solid Acids (e.g., Zeolites): These offer advantages such as easier separation, regeneration, and potential for shape selectivity, which can favor the formation of specific isomers.[7][8] For instance, in the alkylation of toluene (B28343) with isopropanol, ZSM-5, a medium-pore zeolite, can exhibit shape selectivity towards the para isomer (p-cymene).[8]

Q3: Can I use an aromatic compound with an amine or hydroxyl group in a Friedel-Crafts alkylation?

A3: No, aromatic compounds with amine (-NH₂, -NHR, -NR₂) or hydroxyl (-OH) groups are generally not suitable for Friedel-Crafts reactions.[1][5] The lone pair of electrons on the nitrogen or oxygen atom will react with the Lewis acid catalyst, leading to the formation of a complex that deactivates the aromatic ring towards electrophilic substitution.[1][5]

Q4: How can I prevent polyalkylation?

A4: Polyalkylation occurs because the alkylated product is more reactive than the starting material. To minimize this, the following strategies can be employed:

  • Use a large excess of the aromatic substrate: This increases the statistical probability of the electrophile reacting with the starting material rather than the mono-alkylated product.[1][2]

  • Control reaction conditions: Lowering the reaction temperature and using a milder Lewis acid catalyst can help reduce the rate of subsequent alkylations.

  • Consider Friedel-Crafts Acylation: An alternative is to perform a Friedel-Crafts acylation followed by a reduction of the ketone to the desired alkyl group. The acyl group is deactivating, which prevents further substitution.[1][2][4][9]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive catalyst (e.g., hydrated AlCl₃). 2. Deactivated aromatic substrate (e.g., containing -NO₂). 3. Insufficiently reactive alkylating agent. 4. Reaction temperature is too low.1. Use a fresh, anhydrous Lewis acid catalyst and ensure all glassware and reagents are dry.[5] 2. Consider using a more activated aromatic substrate if possible. 3. Use a more reactive alkylating agent (e.g., a tertiary or benzylic halide). 4. Gradually increase the reaction temperature while monitoring for product formation and side reactions.
Formation of Multiple Products (Isomers) 1. Carbocation rearrangement. 2. Lack of regioselectivity.1. Use an alkylating agent that forms a stable carbocation less prone to rearrangement. 2. Perform a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction to obtain the desired linear alkylbenzene.[1][4] 3. Optimize the reaction temperature to favor the desired isomer (kinetic vs. thermodynamic control).
Polyalkylation Products Observed The mono-alkylated product is more reactive than the starting material.Use a large excess of the aromatic substrate to increase the probability of the electrophile reacting with the starting material.[1]
Charring or Darkening of the Reaction Mixture The reaction is too vigorous, leading to decomposition.1. Control the rate of addition of the alkylating agent or catalyst. 2. Perform the reaction at a lower temperature, using an ice bath if necessary.

Data Presentation

Table 1: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation

This table provides a general comparison of common Lewis acid catalysts. The optimal choice is highly dependent on the specific substrates and desired outcome.

Lewis Acid CatalystTypical Catalyst Loading (mol%)Expected Relative YieldExpected Reaction TimeKey Considerations
Aluminum Chloride (AlCl₃)100 - 200HighShortHighly reactive, but hygroscopic and reacts vigorously with water. Often requires stoichiometric or greater amounts.[10]
Ferric Chloride (FeCl₃)100 - 150Moderate to HighModerateA less potent but more manageable alternative to AlCl₃; less sensitive to moisture.[10]
Zinc Chloride (ZnCl₂)100 - 200ModerateModerate to LongA milder Lewis acid, often requiring higher temperatures or longer reaction times. Can offer better selectivity in some cases.[10]
Boron Trifluoride (BF₃)VariesVariesVariesA versatile Lewis acid, often used as a gas or in a complex (e.g., BF₃·OEt₂).[1]
Table 2: Effect of Reaction Temperature on the Alkylation of Toluene with Propylene (B89431) using a USY Zeolite Catalyst
Reaction Temperature (°C)Toluene Conversion (%)p-Cymene Selectivity (%)
160~60~65
180~65~68
200~70~68
220~73~68
240~73~65

Data synthesized from a study on the alkylation of toluene with propylene.[11] Note that higher temperatures can lead to decreased selectivity due to side reactions.[12]

Experimental Protocols

General Protocol for Friedel-Crafts Alkylation of Benzene (B151609) with a Tertiary Alkyl Halide

This protocol describes a general procedure for the alkylation of benzene with tert-butyl chloride using aluminum chloride as the catalyst.

Materials:

  • Anhydrous benzene

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous diethyl ether

  • Ice-water bath

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Setup: Assemble a flame-dried reaction flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the reaction flask, add anhydrous benzene. In the dropping funnel, place the tert-butyl chloride.

  • Catalyst Addition: Cool the reaction flask in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride to the stirred benzene.

  • Alkylation: Slowly add the tert-butyl chloride from the dropping funnel to the reaction mixture. Maintain the temperature at 0-5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

  • Workup: Once the reaction is complete, quench the reaction by slowly pouring the mixture over crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.

  • Purification: Purify the crude product by distillation or column chromatography.

Protocol for Friedel-Crafts Acylation of Anisole (B1667542)

This protocol describes a general procedure for the acylation of anisole with acetyl chloride using aluminum chloride as a catalyst.

Materials:

  • Anhydrous anisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Ice-water bath

  • Dropping funnel

  • Concentrated HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Setup: Assemble a flame-dried reaction apparatus under an inert atmosphere.[5]

  • Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM.[5]

  • Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.[5]

  • Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over 30 minutes.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by TLC.[5]

  • Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.[5]

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, then with brine.[5]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[5]

  • Purification: The crude product can then be purified by recrystallization or column chromatography.[5]

Visualizations

Experimental_Workflow A 1. Setup and Reagent Preparation (Anhydrous Conditions) B 2. Aromatic Substrate and Solvent in Reaction Vessel A->B C 3. Cool Reaction Mixture (e.g., Ice Bath) B->C D 4. Add Lewis Acid Catalyst C->D E 5. Add Alkylating Agent Dropwise D->E F 6. Reaction Monitoring (TLC, GC) E->F G 7. Reaction Quench (e.g., Ice Water) F->G Reaction Complete H 8. Extraction and Washing G->H I 9. Drying and Solvent Removal H->I J 10. Product Purification (Distillation/Chromatography) I->J

Caption: A generalized experimental workflow for Friedel-Crafts alkylation.

Troubleshooting_Low_Yield Start Low or No Product Yield Q1 Is the catalyst active and anhydrous? Start->Q1 Sol1 Use fresh, anhydrous catalyst. Ensure dry glassware and reagents. Q1->Sol1 No Q2 Is the aromatic ring strongly deactivated? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Consider alternative synthetic routes or a more activated substrate. Q2->Sol2 Yes Q3 Is the alkylating agent sufficiently reactive? Q2->Q3 No A2_Yes Yes A2_No No Sol3 Use a more reactive alkylating agent (e.g., tertiary halide). Q3->Sol3 No Q4 Is the reaction temperature optimal? Q3->Q4 Yes A3_Yes Yes A3_No No Sol4 Gradually increase the reaction temperature. Q4->Sol4 No End Further investigation needed (e.g., stoichiometry, reaction time). Q4->End Yes A4_Yes Yes A4_No No

Caption: A decision-making flowchart for troubleshooting low yield in aromatic alkylation.

References

Validation & Comparative

A Comparative Analysis of Durene, Isodurene, and Prehnitene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the properties, synthesis, and biological activities of three key tetramethylbenzene isomers.

In the landscape of aromatic hydrocarbons, the tetramethylbenzene isomers—durene (1,2,4,5-tetramethylbenzene), isodurene (1,2,3,5-tetramethylbenzene), and prehnitene (1,2,3,4-tetramethylbenzene)—present unique characteristics that are of significant interest to researchers in organic synthesis, materials science, and drug development. Their distinct substitution patterns on the benzene (B151609) ring give rise to notable differences in their physical properties, reactivity, and biological interactions. This guide provides a comprehensive comparative analysis of these three isomers, supported by experimental data and detailed methodologies, to assist scientists in selecting the appropriate compound for their specific research applications.

Comparative Properties at a Glance

The structural differences among durene, isodurene, and prehnitene directly influence their physical and chemical properties. Durene's high symmetry, for instance, results in a significantly higher melting point compared to its isomers, making it a solid at room temperature, while isodurene and prehnitene are liquids. A summary of their key properties is presented below.

PropertyDurene (1,2,4,5-)Isodurene (1,2,3,5-)Prehnitene (1,2,3,4-)
CAS Number 95-93-2527-53-7488-23-3
Molecular Formula C₁₀H₁₄C₁₀H₁₄C₁₀H₁₄
Molecular Weight ( g/mol ) 134.22134.22134.22
Appearance Colorless solidColorless liquidColorless liquid
Melting Point (°C) 79.2-23.7-6.2
Boiling Point (°C) 196-198198205
Density (g/cm³ at 20°C) 0.88750.89060.905
Solubility in water InsolubleInsolubleInsoluble
Solubility in organic solvents Soluble in alcohol, etherSoluble in alcohol, etherSoluble in organic solvents
Flash Point (°C) 7363.373
Oral LD50 (rat, mg/kg) >500022503260

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for scientific research. Below are methodologies for the synthesis and analysis of durene, isodurene, and prehnitene.

Synthesis Protocols

1. Synthesis of Durene (this compound)

Durene can be synthesized via the Friedel-Crafts alkylation of p-xylene (B151628) or 1,2,4-trimethylbenzene (B165218) (pseudocumene) with a methylating agent.

  • Materials: 1,2,4-trimethylbenzene, methyl chloride (or dimethyl sulfate), anhydrous aluminum chloride (catalyst), and a suitable solvent (e.g., carbon disulfide).

  • Procedure:

    • In a reaction flask equipped with a stirrer, reflux condenser, and a gas inlet, dissolve 1,2,4-trimethylbenzene in the solvent and cool the mixture in an ice bath.

    • Slowly add anhydrous aluminum chloride to the stirred solution.

    • Bubble methyl chloride gas through the mixture or add dimethyl sulfate (B86663) dropwise while maintaining a low temperature.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Quench the reaction by pouring the mixture over crushed ice and hydrochloric acid.

    • Separate the organic layer, wash with water and a dilute sodium bicarbonate solution, and then dry over anhydrous magnesium sulfate.

    • Purify the crude product by distillation or recrystallization from ethanol (B145695) to obtain pure durene.

2. Synthesis of Isodurene (1,2,3,5-Tetramethylbenzene)

Isodurene can be prepared by the methylation of m-xylene (B151644) or by the isomerization of other tetramethylbenzene isomers. A common laboratory synthesis involves the Gattermann-Koch reaction followed by reduction.

  • Materials: 1,3,5-Trimethylbenzene (mesitylene), carbon monoxide, hydrogen chloride, anhydrous aluminum chloride, cuprous chloride, and a reducing agent (e.g., zinc amalgam and hydrochloric acid - Clemmensen reduction).

  • Procedure:

    • Pass a mixture of dry carbon monoxide and hydrogen chloride gas through a solution of mesitylene (B46885) in a suitable solvent containing a catalyst mixture of anhydrous aluminum chloride and cuprous chloride to form 2,4,6-trimethylbenzaldehyde.

    • Isolate the aldehyde and then reduce it to isodurene using the Clemmensen reduction.

    • Reflux the aldehyde with zinc amalgam and concentrated hydrochloric acid for several hours.

    • After the reaction is complete, separate the organic layer, wash, dry, and purify by distillation.

3. Synthesis of Prehnitene (1,2,3,4-Tetramethylbenzene)

Prehnitene can be synthesized through the alkylation of o-xylene (B151617) or 1,2,3-trimethylbenzene (B126466).

  • Materials: 1,2,3-trimethylbenzene, a methylating agent (e.g., methyl iodide), and a strong base (e.g., sodium amide in liquid ammonia).

  • Procedure:

    • In a flask equipped for reactions at low temperatures, dissolve 1,2,3-trimethylbenzene in liquid ammonia (B1221849).

    • Slowly add sodium amide to the solution to form the corresponding anion.

    • Add methyl iodide dropwise to the reaction mixture.

    • After the addition, allow the ammonia to evaporate, and then add water to the residue.

    • Extract the product with an organic solvent, wash the extract, dry it, and purify by fractional distillation.

Analytical Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

  • Objective: To separate and identify durene, isodurene, and prehnitene in a mixture.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 200°C at a rate of 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-200 m/z.

  • Analysis: The retention times and the mass fragmentation patterns are used to identify each isomer.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Objective: To confirm the substitution pattern of each isomer.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve a small amount of the purified isomer in a deuterated solvent (e.g., CDCl₃).

  • Analysis:

    • ¹H NMR: The number of signals, their chemical shifts, and their splitting patterns in the aromatic and aliphatic regions will be characteristic for each isomer.

    • ¹³C NMR: The number of distinct signals will correspond to the number of non-equivalent carbon atoms in the molecule, confirming the symmetry of each isomer.

Visualizing Structures and Workflows

To better understand the relationships between these isomers and the experimental processes involved in their study, the following diagrams are provided.

G cluster_isomers Tetramethylbenzene Isomers cluster_properties Key Differentiating Property Durene Durene (1,2,4,5-) Symmetry Molecular Symmetry Durene->Symmetry High Isodurene Isodurene (1,2,3,5-) Isodurene->Symmetry Low Prehnitene Prehnitene (1,2,3,4-) Prehnitene->Symmetry Intermediate

Caption: Relationship between molecular symmetry and the isomers.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis Start Starting Materials (e.g., Xylenes) Reaction Friedel-Crafts Alkylation Start->Reaction Purification Distillation / Recrystallization Reaction->Purification GCMS GC-MS (Separation & Identification) Purification->GCMS NMR NMR Spectroscopy (Structural Confirmation) GCMS->NMR

A Comparative Analysis of 1H and 13C NMR Spectra of Tetramethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and scientists on the nuanced spectral differences between durene, isodurene, and prehnitene, aiding in their precise identification and characterization.

In the realm of organic chemistry, the structural elucidation of isomers is a critical task that relies heavily on spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, stands out as an indispensable tool. This guide provides a comprehensive comparison of the 1H and 13C NMR spectra of the three tetramethylbenzene isomers: durene (1,2,4,5-tetramethylbenzene), isodurene (1,2,3,5-tetramethylbenzene), and prehnitene (1,2,3,4-tetramethylbenzene). Understanding the distinct spectral features of these closely related compounds is paramount for professionals in research, chemical synthesis, and drug development.

Distinguishing Isomers Through Symmetry and Chemical Environment

The arrangement of the four methyl groups on the benzene (B151609) ring in each isomer dictates the molecular symmetry, which in turn governs the number and multiplicity of signals observed in their respective NMR spectra.

  • Durene (this compound): Possessing the highest symmetry (D2h point group), all four methyl groups and both aromatic protons are chemically equivalent. This results in a remarkably simple NMR spectrum.

  • Isodurene (1,2,3,5-tetramethylbenzene): This isomer exhibits a lower degree of symmetry (Cs point group). This leads to three distinct methyl group environments and two different aromatic proton environments.

  • Prehnitene (1,2,3,4-tetramethylbenzene): With the least symmetry of the three (C2v point group), prehnitene displays two sets of equivalent methyl groups and a pair of equivalent aromatic protons.

These differences in molecular symmetry are the cornerstone of their spectral differentiation, as detailed in the comparative data below.

Comparative NMR Spectral Data

The following tables summarize the experimental 1H and 13C NMR spectral data for the tetramethylbenzene isomers, typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

Table 1: 1H NMR Spectral Data Comparison

IsomerStructureChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Durene This compound6.85Singlet2HAromatic (H-3, H-6)
2.15Singlet12HMethyl (4 x CH₃)
Isodurene 1,2,3,5-tetramethylbenzene6.78Singlet1HAromatic (H-4)
6.72Singlet1HAromatic (H-6)
2.23Singlet3HMethyl (C5-CH₃)
2.18Singlet6HMethyl (C1, C3-CH₃)
2.12Singlet3HMethyl (C2-CH₃)
Prehnitene 1,2,3,4-tetramethylbenzene6.95Singlet2HAromatic (H-5, H-6)
2.20Singlet6HMethyl (C1, C4-CH₃)
2.15Singlet6HMethyl (C2, C3-CH₃)

Table 2: 13C NMR Spectral Data Comparison

IsomerStructureChemical Shift (δ, ppm)Assignment
Durene This compound133.8Aromatic (C-1, C-2, C-4, C-5)
130.5Aromatic (C-3, C-6)
19.2Methyl (4 x CH₃)
Isodurene 1,2,3,5-tetramethylbenzene136.2Aromatic (C-5)
134.5Aromatic (C-1, C-3)
130.8Aromatic (C-2)
128.7Aromatic (C-4, C-6)
20.8Methyl (C5-CH₃)
20.3Methyl (C1, C3-CH₃)
15.1Methyl (C2-CH₃)
Prehnitene 1,2,3,4-tetramethylbenzene134.3Aromatic (C-1, C-4)
131.6Aromatic (C-2, C-3)
127.5Aromatic (C-5, C-6)
20.1Methyl (C1, C4-CH₃)
16.0Methyl (C2, C3-CH₃)

Experimental Protocol for NMR Spectroscopy

The following is a generalized experimental protocol for acquiring high-quality 1H and 13C NMR spectra of tetramethylbenzene isomers.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the tetramethylbenzene isomer.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz.

  • Tune and shim the probe to ensure a homogeneous magnetic field.

3. 1H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: Approximately 12 ppm, centered around 5 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans are typically sufficient.

4. 13C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled pulse sequence.

  • Spectral Width: Approximately 200 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the 1H NMR spectrum.

  • Peak pick to determine the precise chemical shifts.

Visualizing the Spectral Comparison

The logical workflow for distinguishing the tetramethylbenzene isomers based on their NMR spectra can be visualized as follows:

Tetramethylbenzene_NMR_Comparison cluster_isomers Tetramethylbenzene Isomers cluster_1H_NMR 1H NMR Signals cluster_13C_NMR 13C NMR Signals Durene Durene (1,2,4,5-) H_Durene 1 Aromatic (s) 1 Methyl (s) Durene->H_Durene C_Durene 2 Aromatic 1 Methyl Durene->C_Durene Isodurene Isodurene (1,2,3,5-) H_Isodurene 2 Aromatic (s) 3 Methyl (s) Isodurene->H_Isodurene C_Isodurene 4 Aromatic 3 Methyl Isodurene->C_Isodurene Prehnitene Prehnitene (1,2,3,4-) H_Prehnitene 1 Aromatic (s) 2 Methyl (s) Prehnitene->H_Prehnitene C_Prehnitene 3 Aromatic 2 Methyl Prehnitene->C_Prehnitene

Caption: Workflow for distinguishing tetramethylbenzene isomers using NMR spectroscopy.

This comparative guide underscores the power of 1H and 13C NMR spectroscopy in the unambiguous identification of the tetramethylbenzene isomers. The distinct number of signals arising from the unique chemical environments of the protons and carbon atoms in each isomer, a direct consequence of their molecular symmetry, provides a reliable and definitive method for their characterization.

efficiency comparison between different catalytic systems for durene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,2,4,5-tetramethylbenzene, commonly known as durene, is of significant interest due to its application as a high-value intermediate in the production of advanced engineering polymers like polyimides. The efficiency of durene synthesis is critically dependent on the catalytic system employed. This guide provides an objective comparison of different catalytic systems, supported by experimental data, to assist researchers in selecting and developing optimal synthetic routes.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of various catalytic systems for durene synthesis under different reaction conditions. Key metrics include the conversion of the primary feedstock, selectivity towards durene or its isomers, and catalyst stability.

Catalyst SystemFeedstockTemperature (°C)Pressure (MPa)Conversion (%)Durene Selectivity (%)Catalyst StabilityReference
Bifunctional Catalysts
5wt% Cu-ZnZrOₓ–HZSM-51,2,4-Trimethylbenzene (B165218) & Syngas2903.021.2 (1,2,4-TriMB)>90 (in tetramethylbenzene)Stable for 100 hours[1]
ZnZrOₓ–HZSM-51,2,4-Trimethylbenzene & Syngas3203.021.3 (1,2,4-TriMB)>90 (in tetramethylbenzene)Stable for 100 hours[1]
Modified Zeolite Catalysts
Si–Mg–P–La/ZSM-5Toluene (B28343) & Methanol (B129727)Not SpecifiedNot SpecifiedNot SpecifiedHigh p-xylene (B151628) selectivityNot Specified[2]
Mg–Zn–Si-HZSM-5MethanolNot SpecifiedNot SpecifiedNot SpecifiedEnhanced p-xylene selectivityImproved lifetime[3]
HZSM-5@S-1 (core-shell)Toluene & MethanolNot SpecifiedNot SpecifiedHigh toluene conversionUp to 88 (p-xylene)Stable for 130 hours[4]
Metal/ZSM-5 (Pt, Ni, Pt+Ni)Toluene & MethanolNot SpecifiedNot SpecifiedNot Specified>97 (p-xylene)Superior stability with Pt+Ni[5]
Biomass-derived Routes
H–Y Zeolite2,5-dimethylfuran (B142691) & Ethylene (B1197577)300Not SpecifiedNot Specified75 (p-xylene)Subject to side reactions[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized experimental protocols based on the cited literature for the synthesis of durene using different catalytic systems.

Bifunctional Catalyst System for Methylation with Syngas
  • Catalyst Preparation:

    • The ZnZrOₓ oxide is typically prepared via a co-precipitation method. Aqueous solutions of zinc and zirconium salts are mixed, and a precipitating agent (e.g., ammonia) is added. The resulting precipitate is filtered, washed, dried, and calcined at high temperatures.

    • For the copper-doped catalyst, a copper salt is added to the initial metal salt solution before precipitation.

    • The bifunctional catalyst is then prepared by physically mixing the synthesized metal oxide with HZSM-5 zeolite in a desired weight ratio.

  • Catalytic Reaction:

    • The catalyst is loaded into a fixed-bed reactor.

    • The catalyst is pre-treated, typically under a flow of hydrogen or an inert gas at elevated temperatures, to activate it.

    • A mixture of 1,2,4-trimethylbenzene and syngas (a mixture of carbon monoxide and hydrogen) is fed into the reactor at the specified temperature and pressure.

    • The reaction products are analyzed using gas chromatography (GC) to determine the conversion of the feedstock and the selectivity of the products.

Modified ZSM-5 Zeolite for Shape-Selective Alkylation
  • Catalyst Modification:

    • Parent HZSM-5 zeolite is modified to enhance shape-selectivity for p-xylene, a precursor isomer to durene.

    • Modifications can include impregnation with solutions of magnesium, zinc, silicon, and phosphorus compounds, followed by drying and calcination.

    • Another approach is the creation of a core-shell structure by epitaxially growing a layer of silicalite-1 on the HZSM-5 crystals.

    • Surface coating with materials like SiO₂, P₂O₅, and MgO can also be employed to passivate external acid sites and narrow pore openings.

  • Catalytic Reaction:

    • The modified zeolite catalyst is placed in a fixed-bed reactor.

    • The catalyst is activated under a flow of an inert gas at a high temperature.

    • A feed mixture of toluene and methanol is introduced into the reactor at the desired temperature, pressure, and weight hourly space velocity (WHSV).

    • Product analysis is performed using gas chromatography to quantify the conversion of toluene and the selectivity towards xylene isomers.

Catalytic Conversion of Biomass-Derived Furanics
  • Catalyst and Feedstock:

    • H-Y zeolite is used as the catalyst.

    • The feedstock consists of 2,5-dimethylfuran (DMF), which can be derived from biomass, and ethylene.

  • Catalytic Reaction:

    • The H-Y zeolite catalyst is loaded into a reactor.

    • The reaction is carried out by feeding DMF and ethylene over the catalyst at a high temperature (e.g., 300°C).

    • An aliphatic solvent may be used in the reaction mixture.

    • The products are analyzed to determine the yield and selectivity of p-xylene, which is formed through a Diels-Alder cycloaddition followed by dehydration.

Visualizing the Catalytic Process

To better understand the experimental workflow and the relationships between different stages of durene synthesis, the following diagrams are provided.

experimental_workflow cluster_prep Catalyst Preparation/Modification cluster_reaction Catalytic Reaction cluster_analysis Product Analysis prep Catalyst Synthesis (e.g., co-precipitation, impregnation) mod Catalyst Modification (e.g., coating, core-shell) prep->mod Optional calc Calcination mod->calc load Reactor Loading calc->load activate Catalyst Activation (Pre-treatment) load->activate feed Feedstock Introduction (e.g., Toluene, Methanol, Syngas) activate->feed react Reaction at Set Temperature & Pressure feed->react collect Product Collection react->collect analyze Gas Chromatography (GC) Analysis collect->analyze data Data Interpretation (Conversion, Selectivity, Yield) analyze->data

Caption: General experimental workflow for durene synthesis.

synthesis_routes cluster_feedstocks Feedstocks cluster_catalysts Catalytic Systems TMB 1,2,4-Trimethylbenzene + Syngas Bifunctional Bifunctional Catalysts (e.g., Cu-ZnZrOₓ–HZSM-5) TMB->Bifunctional Toluene Toluene + Methanol ModifiedZeolite Modified Zeolites (e.g., HZSM-5 based) Toluene->ModifiedZeolite Biomass Biomass-derived (e.g., 2,5-Dimethylfuran) AcidZeolite Acid Zeolites (e.g., H-Y) Biomass->AcidZeolite Durene Durene (this compound) Bifunctional->Durene ModifiedZeolite->Durene via p-xylene AcidZeolite->Durene via p-xylene

Caption: Key catalytic routes for durene synthesis.

References

A Comparative Guide to Purity Certification of 1,2,4,5-Tetramethylbenzene: qNMR vs. GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a cornerstone of quality control and reliable research. This guide provides an objective comparison of two powerful analytical techniques for the purity certification of 1,2,4,5-tetramethylbenzene (also known as durene): quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID). This comparison is supported by established analytical principles and includes detailed experimental protocols.

Methodology Comparison at a Glance

Both qNMR and GC-FID are suitable for the purity assessment of this compound, each offering distinct advantages. The choice of method often depends on the specific requirements of the analysis, such as the need for traceability to the International System of Units (SI), the nature of expected impurities, and the desired analytical throughput.

FeatureQuantitative NMR (qNMR)Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle A primary ratio method where the signal intensity is directly proportional to the number of nuclei. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard.[1]A separation technique based on the differential partitioning of volatile compounds between a gaseous mobile phase and a stationary phase. Quantification is achieved by comparing the peak area of the analyte to that of a reference standard.
Traceability Can provide direct traceability to the SI via a certified reference material (CRM).[2][3]Traceability is typically achieved through calibration with a CRM of the analyte.
Reference Standard Requires a certified internal standard of known purity, which does not need to be structurally related to the analyte.[4][5]Ideally requires a certified reference standard of this compound for accurate quantification. Relative purity can be determined by area percent.
Selectivity High, based on the unique chemical shifts of different protons in the molecule. Can be susceptible to signal overlap with impurities.High, based on the chromatographic separation of components. Co-elution of impurities can be a challenge.
"NMR/GC Silent" Impurities Does not detect impurities without protons (e.g., inorganic salts).Does not detect non-volatile impurities.
Sample Throughput Moderate.High.
Destructive No.Yes.

Quantitative Data Presentation

The following table summarizes typical performance data for the purity analysis of this compound using qNMR and GC-FID. The data is compiled from certificates of analysis for commercially available standards and published validation studies on similar aromatic hydrocarbons.

ParameterqNMRGC-FID
Certified Purity >99.0%>98.0%
Measurement Uncertainty Typically < 0.5% (relative expanded uncertainty)Typically 1-5% (relative standard deviation)
Limit of Quantification (LOQ) Impurity quantification at ≥0.1% levelppm levels for impurities
Precision (RSD) < 1%< 2%

Experimental Protocols

Detailed methodologies for both qNMR and GC-FID are provided below. These protocols are based on established methods for the analysis of aromatic hydrocarbons and certified reference materials.

Quantitative ¹H-NMR Spectroscopy Protocol

Objective: To determine the absolute purity of this compound using an internal standard.

1. Materials and Reagents:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) of known purity

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-precision analytical balance (5-decimal places)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial. The molar ratio of the analyte to the internal standard should ideally be close to 1:1.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.7 mL of CDCl₃).

  • Ensure complete dissolution by vortexing or gentle sonication.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Acquisition Parameters:

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and internal standard signals of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest (typically 8-32 scans).

    • Acquisition Time (aq): At least 3 seconds.

    • Spectral Width (sw): Appropriate to cover all signals of interest.

    • Temperature: Maintain a constant temperature (e.g., 298 K).

4. Data Processing and Analysis:

  • Apply a small line broadening (e.g., 0.3 Hz) to the FID before Fourier transformation.

  • Perform phasing and baseline correction on the resulting spectrum.

  • Integrate the well-resolved, non-overlapping signals of both the this compound (e.g., the aromatic protons at ~6.9 ppm or the methyl protons at ~2.2 ppm) and the internal standard.

  • Calculate the purity of the this compound sample using the following equation:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%)

    Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = mass

    • Purity = Purity of the standard

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

Objective: To determine the purity of this compound by area percent and against a reference standard.

1. Materials and Reagents:

  • This compound sample

  • High-purity solvent (e.g., acetone, dichloromethane)

  • Certified reference standard of this compound (for external calibration)

  • GC vials with septa

2. Sample Preparation:

  • Prepare a stock solution of the this compound sample by accurately weighing approximately 25 mg and dissolving it in a suitable solvent to a final concentration of about 1 mg/mL.

  • If using external calibration, prepare a series of calibration standards of the this compound CRM at different concentrations.

3. GC-FID Conditions:

  • Gas Chromatograph: A GC system equipped with a flame ionization detector and a split/splitless injector.

  • Column: A non-polar or mid-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysoxane) or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Detector Temperature: 300 °C.

4. Data Analysis:

  • Area Percent Method: Calculate the purity by dividing the peak area of the this compound by the total area of all peaks in the chromatogram and multiplying by 100. This method assumes that all components have the same response factor in the FID.

  • External Standard Method: Generate a calibration curve by plotting the peak area of the this compound CRM standards against their concentrations. Determine the concentration of the sample from the calibration curve and calculate the purity based on the initial sample weight.

Mandatory Visualizations

qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_std Accurately weigh internal standard weigh_sample->weigh_std dissolve Dissolve in deuterated solvent weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H-NMR spectrum (optimized parameters) transfer->nmr_acq processing Fourier Transform, Phasing, Baseline Correction nmr_acq->processing integration Integrate analyte and standard signals processing->integration calculation Calculate purity using the qNMR equation integration->calculation result Purity Certificate calculation->result

Caption: Workflow for the purity certification of this compound by qNMR.

GC-FID Experimental Workflow

GCFID_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis weigh_sample Weigh sample and dissolve in solvent prepare_standards Prepare calibration standards (optional) weigh_sample->prepare_standards gc_injection Inject sample into GC-FID system prepare_standards->gc_injection chromatogram Obtain chromatogram gc_injection->chromatogram peak_integration Integrate peak areas chromatogram->peak_integration purity_calculation Calculate purity (Area % or External Standard) peak_integration->purity_calculation result Purity Report purity_calculation->result

Caption: Workflow for the purity analysis of this compound by GC-FID.

Logical Relationship: Method Selection

Method_Selection start Purity Certification of This compound decision_traceability Need for SI Traceability? start->decision_traceability decision_impurities Expected Impurities? decision_traceability->decision_impurities No qnmr Quantitative NMR (qNMR) decision_traceability->qnmr Yes decision_impurities->qnmr Structurally Similar gcfid Gas Chromatography-FID (GC-FID) decision_impurities->gcfid Volatile both Orthogonal Testing (qNMR and GC-FID) decision_impurities->both Broad Range/ Unknown

Caption: Decision tree for selecting an analytical method for purity certification.

References

A Comparative Toxicological Assessment: Tetramethylbenzene vs. Trimethylbenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative toxicological assessment of tetramethylbenzenes (TeMBs) and trimethylbenzenes (TMBs), focusing on key toxicological endpoints. The information is intended to support researchers, scientists, and drug development professionals in understanding the potential hazards associated with these aromatic hydrocarbons. All quantitative data is summarized in comparative tables, and detailed methodologies for key experimental protocols are provided.

Executive Summary

Tetramethylbenzenes and trimethylbenzenes are structurally related aromatic hydrocarbons with widespread industrial applications. This guide reveals that while both substance classes exhibit certain toxicological properties, there are notable differences in their potency and the extent of available data. Trimethylbenzenes, in general, appear to be more extensively studied. Both TeMBs and TMBs demonstrate acute toxicity, genotoxic potential, and neurotoxic effects. However, significant data gaps exist, particularly concerning the carcinogenicity and reproductive toxicity of tetramethylbenzenes.

Data Presentation: Comparative Toxicology

The following tables summarize the available quantitative toxicological data for various isomers of tetramethylbenzene and trimethylbenzene.

Table 1: Acute Toxicity Data

CompoundIsomerTest SpeciesRouteLD50 (mg/kg)Skin Irritation (Rabbit)Eye Irritation (Rabbit)Citation
Tetramethylbenzene Durene (1,2,4,5-)RatOral6989Not an irritantNon-irritant[1][2]
Isodurene (1,2,3,5-)RatOral> Prehnitene & DureneMild erythemaNon-irritant[1]
Prehnitene (1,2,3,4-)RatOral< Isodurene, > DureneMild erythemaNon-irritant[1]
Trimethylbenzene Mesitylene (B46885) (1,3,5-)RatInhalation24000 mg/m³/4h (LC50)--[3]
Pseudocumene (1,2,4-)RatOral6000--[4]
Hemimellitene (1,2,3-)------

Table 2: Genotoxicity Data

CompoundIsomer(s)Ames Test (in vitro)Micronucleus Test (in vivo, mouse bone marrow)Sister Chromatid Exchange (SCE) (in vivo, mouse bone marrow)Citation
Tetramethylbenzene Durene, Isodurene, PrehniteneIsodurene: Mutagenic in TA97a, TA98, TA100 without S9 mix. Durene & Prehnitene: Not mutagenic.No clastogenic activity observed for all three isomers.All three isomers were active and showed a dose-response relationship.[5]
Trimethylbenzene Hemimellitene, Pseudocumene, MesityleneHemimellitene: Mutagenic in TA97a, TA98, TA100, TA102 without S9 mix. Pseudocumene & Mesitylene: Not mutagenic.No influence on the frequency of micronucleated polychromatic erythrocytes for all three isomers.All three isomers increased SCE levels with significant responses at various doses.[6]

Table 3: Neurotoxicity Data (Inhalation Exposure)

CompoundIsomerTest SpeciesEndpointEC50 (ppm)Citation
Tetramethylbenzene Durene (1,2,4,5-)RatDecrease in pain sensitivity- (Concentration-dependent decrease observed)[7]
Durene (1,2,4,5-)RatRotarod performanceNo statistically significant disturbances observed at tested concentrations.[7]
Trimethylbenzene Pseudocumene (1,2,4-)RatRotarod performance disturbances954[8][9]
Mesitylene (1,3,5-)RatRotarod performance disturbances963[8][9]
Hemimellitene (1,2,3-)RatRotarod performance disturbances768[8][9]
Pseudocumene (1,2,4-)RatDecrease in pain sensitivity1155[8][9]
Mesitylene (1,3,5-)RatDecrease in pain sensitivity1212[8][9]
Hemimellitene (1,2,3-)RatDecrease in pain sensitivity848[8][9]

Table 4: Developmental Toxicity Data (Inhalation Exposure)

CompoundIsomerTest SpeciesMaternal Toxicity NOAEL (ppm)Developmental Toxicity NOAEL (ppm)Key FindingsCitation
Tetramethylbenzene ----Data not available
Trimethylbenzene Mesitylene (1,3,5-)Rat100300Reduced fetal body weight at 600 and 1200 ppm. No embryolethal or teratogenic effects.[10][11]
Pseudocumene (1,2,4-)Rat300300Reduced fetal body weight at 600 and 900 ppm. No embryolethal or teratogenic effects.[10][11]

Experimental Protocols

Detailed methodologies for the key toxicological assays cited in this guide are outlined below. These are based on standard OECD guidelines and information extracted from the referenced studies.

Acute Oral Toxicity (LD50)
  • Principle: To determine the median lethal dose (LD50) of a substance after a single oral administration.

  • Test Species: Typically, young adult rats (e.g., Wistar or Sprague-Dawley strains).

  • Methodology:

    • Animal Housing and Acclimatization: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. They are acclimatized for at least 5 days before the study.

    • Fasting: Animals are fasted overnight (for rats) prior to dosing. Water is provided ad libitum.

    • Dose Administration: The test substance, typically dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered by oral gavage. A range of doses is used across different groups of animals.

    • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

    • Necropsy: All animals (including those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.

    • Data Analysis: The LD50 is calculated using appropriate statistical methods, such as the Litchfield and Wilcoxon method.

In Vitro Mutagenicity: Ames Test
  • Principle: A bacterial reverse mutation assay to detect gene mutations induced by a chemical. It uses several strains of Salmonella typhimurium that are auxotrophic for histidine.

  • Methodology:

    • Bacterial Strains: Histidine-requiring strains of S. typhimurium (e.g., TA97a, TA98, TA100, TA102) are used.

    • Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 mix), which is a liver homogenate from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254). This mimics mammalian metabolism.

    • Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.

    • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

    • Incubation: Plates are incubated at 37°C for 48-72 hours.

    • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo Genotoxicity: Micronucleus and Sister Chromatid Exchange (SCE) Assays
  • Principle: To detect chromosomal damage in bone marrow cells of treated animals.

  • Test Species: Typically, mice (e.g., Balb/c strain).

  • Methodology:

    • Dose Administration: Animals are administered the test substance, usually via intraperitoneal injection or oral gavage, at several dose levels.

    • For Micronucleus Assay:

      • Tissue Collection: Bone marrow is collected from the femur at specific time points after treatment (e.g., 24 and 48 hours).

      • Slide Preparation: Bone marrow cells are flushed, smeared on slides, and stained (e.g., with Giemsa).

      • Analysis: Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. An increase in the frequency of micronucleated PCEs indicates clastogenic or aneugenic activity.

    • For Sister Chromatid Exchange (SCE) Assay:

      • BrdU Incorporation: Animals are implanted with a 5-bromo-2'-deoxyuridine (B1667946) (BrdU) tablet to label the DNA during replication.

      • Metaphase Arrest: A mitotic arresting agent (e.g., colchicine) is administered before tissue collection.

      • Slide Preparation: Bone marrow cells are harvested, treated with a hypotonic solution, fixed, and dropped onto slides to prepare metaphase spreads. Slides are then differentially stained.

      • Analysis: The number of SCEs per metaphase is counted. A significant increase in the frequency of SCEs indicates DNA damage.

Inhalation Neurotoxicity: Rotarod Test
  • Principle: To assess motor coordination and balance in rodents.

  • Test Species: Typically, rats (e.g., Wistar strain).

  • Methodology:

    • Apparatus: A rotating rod apparatus with adjustable speed.

    • Training: Animals are trained on the rotarod for a few days before the experiment to establish a baseline performance.

    • Exposure: Animals are exposed to the test substance via inhalation in a dynamic inhalation chamber for a specified duration (e.g., 4 hours).

    • Testing: Immediately after exposure, each animal is placed on the rotating rod, and the latency to fall is recorded. The test is typically repeated for several trials.

    • Data Analysis: The mean latency to fall for each group is calculated and compared to the control group. A significant decrease in the latency to fall indicates impaired motor coordination.

Developmental Toxicity
  • Principle: To evaluate the potential of a substance to cause adverse effects on the developing embryo or fetus.

  • Test Species: Typically, pregnant rats (e.g., Sprague-Dawley strain).

  • Methodology:

    • Mating and Gestation: Female rats are mated, and the day of insemination is designated as gestation day (GD) 0.

    • Exposure: Pregnant dams are exposed to the test substance (e.g., via inhalation) during the period of organogenesis (e.g., GD 6 through 20).

    • Maternal Observations: Dams are observed daily for clinical signs of toxicity, and body weight and food consumption are monitored.

    • Caesarean Section: On GD 21, dams are euthanized, and the uterus is examined for the number of implantations, resorptions, and live and dead fetuses.

    • Fetal Examinations: Fetuses are weighed and examined for external, visceral, and skeletal malformations.

    • Data Analysis: The incidence of malformations and other developmental effects are compared between the treated and control groups. The No-Observed-Adverse-Effect-Level (NOAEL) for maternal and developmental toxicity is determined.

Mandatory Visualization

The following diagrams illustrate a general experimental workflow for toxicological assessment and a putative signaling pathway potentially involved in the toxicity of these aromatic hydrocarbons.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_exposure Phase 2: Exposure cluster_observation Phase 3: In-Life Observation cluster_analysis Phase 4: Terminal Analysis cluster_reporting Phase 5: Data Analysis & Reporting A Literature Review & Dose Range Finding B Test Substance Characterization A->B C Animal Acclimatization B->C D Administration of Test Substance (e.g., Oral Gavage, Inhalation) C->D E Clinical Signs Monitoring D->E F Body Weight & Food Intake Measurement D->F G Functional Tests (e.g., Rotarod) D->G H Necropsy & Organ Weight L Statistical Analysis E->L F->L G->L I Histopathology H->I J Genotoxicity Assays (e.g., Micronucleus, SCE) H->J K Developmental Examinations H->K I->L J->L K->L M Report Generation L->M

Caption: General experimental workflow for toxicological assessment.

Signaling_Pathway cluster_exposure Exposure cluster_cellular_effects Cellular Effects cluster_nuclear_events Nuclear Events cluster_outcomes Toxicological Outcomes Compound Aromatic Hydrocarbon (TeMB / TMB) AhR Aryl Hydrocarbon Receptor (AhR) Compound->AhR Binds & Activates ROS Reactive Oxygen Species (ROS) Compound->ROS Induces AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT Translocates to Nucleus & Dimerizes with ARNT NFkB_complex IκB-NF-κB Complex ROS->NFkB_complex Activates IKK Oxidative_Stress Oxidative Stress & DNA Damage ROS->Oxidative_Stress NFkB NF-κB NFkB_complex->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates to Nucleus IKK IKK IKK->NFkB_complex Phosphorylates IκB XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds Gene_Expression Altered Gene Expression (e.g., CYP1A1) XRE->Gene_Expression Metabolism Metabolism & Detoxification Gene_Expression->Metabolism Inflammatory_Genes Inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes Induces Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Neurotoxicity Neurotoxicity Oxidative_Stress->Neurotoxicity Inflammation->Neurotoxicity

Caption: Putative signaling pathways in aromatic hydrocarbon toxicity.

Conclusion

This comparative guide highlights the current state of toxicological knowledge for tetramethylbenzenes and trimethylbenzenes. While both classes of compounds exhibit toxic properties, the data suggests that trimethylbenzenes, particularly hemimellitene, may have a more pronounced neurotoxic potential in acute inhalation studies. Genotoxicity data indicates that specific isomers of both TeMBs and TMBs can induce mutations or chromosomal damage, often without metabolic activation.

Significant data gaps remain, especially for the chronic toxicity, carcinogenicity, and reproductive toxicity of tetramethylbenzenes. Further research is warranted to fully characterize the toxicological profiles of these compounds and to elucidate the specific molecular mechanisms underlying their adverse effects. This will enable more accurate risk assessments and the development of appropriate safety measures for handling these industrially relevant chemicals.

References

performance evaluation of polyimides derived from PMDA from durene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Performance of Polyimides Derived from Pyromellitic Dianhydride and Durene Diamine

This guide provides a comprehensive evaluation of the performance of polyimides synthesized from pyromellitic dianhydride (PMDA) and durene diamine. It offers a comparative analysis against other common polyimide alternatives, supported by experimental data from various studies. Detailed experimental protocols are provided to enable replication and further research.

Introduction to PMDA-Durene Polyimide

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The specific properties of a polyimide are determined by the chemical structure of its monomeric precursors: a dianhydride and a diamine. The polyimide derived from PMDA and durene diamine is noted for its rigid molecular structure, which imparts a unique combination of properties. PMDA is a highly reactive aromatic dianhydride that contributes to the polymer's thermal stability, while durene diamine, with its four methyl groups on the benzene (B151609) ring, influences the polymer's chain packing and, consequently, its mechanical and dielectric properties.[2][3]

Performance Evaluation and Comparison

This section details the key performance indicators of PMDA-durene polyimide and compares them with two common alternatives: PMDA-ODA (pyromellitic dianhydride and 4,4'-oxydianiline) and 6FDA-durene (4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) and durene diamine).

Thermal Properties

The thermal stability of polyimides is a critical performance metric, often evaluated by thermogravimetric analysis (TGA) to determine the decomposition temperature (Td) and by dynamic mechanical analysis (DMA) or differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg).[4][5]

PropertyPMDA-DurenePMDA-ODA6FDA-DureneTest Method
Glass Transition Temperature (Tg) ~400-450 °C~302 °C[6]~350-400 °CDMA/DSC
5% Weight Loss Temperature (Td5) >500 °C>500 °C~465 °C[7]TGA

Note: The properties listed are approximate values collated from various sources and can vary based on the specific synthesis and processing conditions.

The rigid backbone of PMDA-durene generally results in a higher glass transition temperature compared to the more flexible ether linkage in PMDA-ODA.[6] The introduction of the bulky hexafluoroisopropylidene group in 6FDA can disrupt chain packing, leading to a slightly lower, yet still high, glass transition temperature compared to PMDA-durene.[8]

Mechanical Properties

The mechanical integrity of polyimide films is crucial for their application in areas such as flexible electronics and aerospace. Tensile testing is the standard method to evaluate properties like tensile strength, Young's modulus, and elongation at break.[9]

PropertyPMDA-DurenePMDA-ODA6FDA-DureneTest Method
Tensile Strength High114.19 MPa[6]Moderate-HighTensile Test
Young's Modulus High3.42 GPa[6]Moderate-HighTensile Test
Elongation at Break Low2.82%[6]ModerateTensile Test

Note: The properties listed are approximate values collated from various sources and can vary based on the specific synthesis and processing conditions.

The rigid and linear nature of the PMDA-durene backbone leads to high tensile strength and modulus but limited flexibility, resulting in lower elongation at break.[10] In contrast, the ether linkage in ODA imparts greater flexibility to the PMDA-ODA polymer chain.[10] The bulky CF3 groups in 6FDA-durene can increase the free volume between polymer chains, which may affect its mechanical properties.[7]

Dielectric Properties

For applications in microelectronics, the dielectric constant and dielectric loss are critical parameters. Lower values are desirable to minimize signal delay and cross-talk in integrated circuits.[11][12]

PropertyPMDA-DurenePMDA-ODA6FDA-DureneTest Method
Dielectric Constant (1 MHz) ~2.8 - 3.2~3.1 - 3.5[13]~2.5 - 2.9Dielectric Spectroscopy
Dielectric Loss (1 MHz) Low~0.006 - 0.01[13]LowDielectric Spectroscopy

Note: The properties listed are approximate values collated from various sources and can vary based on the specific synthesis and processing conditions.

The incorporation of fluorine atoms in 6FDA-durene significantly lowers the dielectric constant due to the low polarizability of the C-F bond.[13] While PMDA-durene exhibits a relatively low dielectric constant, it is generally slightly higher than that of its fluorinated counterparts.

Experimental Protocols

This section provides generalized methodologies for the synthesis and characterization of PMDA-durene polyimide.

Synthesis of PMDA-Durene Polyimide

A common and effective method for synthesizing polyimides is a two-step polycondensation reaction.[14]

Step 1: Poly(amic acid) Synthesis

  • In a dry, nitrogen-purged flask, dissolve an equimolar amount of durene diamine in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

  • Slowly add an equimolar amount of PMDA powder to the stirred diamine solution at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction.

  • Continue stirring the reaction mixture under a nitrogen atmosphere at room temperature for several hours (e.g., 8-24 hours) to form a viscous poly(amic acid) solution.

Step 2: Imidization The conversion of the poly(amic acid) to polyimide can be achieved through thermal or chemical imidization.

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

    • Heat the film in a vacuum or inert atmosphere oven using a stepwise temperature program. A typical program might be: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300-350 °C for 1 hour to ensure complete imidization.[6]

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine (B92270) or triethylamine) at room temperature.[2]

    • Stir the mixture for several hours to complete the imidization process.

    • Precipitate the polyimide by pouring the solution into a non-solvent like methanol, then filter and dry the polymer.

Characterization Methods

Thermal Analysis:

  • Thermogravimetric Analysis (TGA): Performed on a TGA instrument, typically by heating the sample from room temperature to 800 °C at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere to determine the decomposition temperature.[4]

  • Dynamic Mechanical Analysis (DMA): A film sample is subjected to a sinusoidal stress at a set frequency while the temperature is ramped. The glass transition temperature (Tg) is often determined from the peak of the tan δ curve.[15][16]

Mechanical Testing:

  • Tensile Test: Performed on a universal testing machine according to ASTM D882 standards for thin plastic sheeting. Film specimens are pulled at a constant crosshead speed until failure to determine tensile strength, Young's modulus, and elongation at break.[17]

Dielectric Measurement:

  • Dielectric Spectroscopy: A polyimide film is placed between two electrodes of a dielectric analyzer. The capacitance and dissipation factor are measured over a range of frequencies (e.g., 1 kHz to 1 MHz) to calculate the dielectric constant and dielectric loss.[18][19]

Visualizations

Synthesis and Characterization Workflow

G cluster_synthesis Synthesis cluster_imidization Imidization cluster_characterization Characterization cluster_properties Performance Properties Monomers Monomers (PMDA, Durene Diamine) PAA_synthesis Poly(amic acid) Synthesis (Stirring at 0-25°C) Monomers->PAA_synthesis Solvent Solvent (DMAc or NMP) Solvent->PAA_synthesis PAA_solution Poly(amic acid) Solution PAA_synthesis->PAA_solution Thermal_imidization Thermal Imidization (Stepwise Heating) PAA_solution->Thermal_imidization Film Casting Chemical_imidization Chemical Imidization (Dehydrating Agent + Catalyst) PAA_solution->Chemical_imidization Polyimide_film Polyimide Film Thermal_imidization->Polyimide_film Polyimide_powder Polyimide Powder Chemical_imidization->Polyimide_powder TGA Thermal Analysis (TGA) Polyimide_film->TGA DMA Mechanical Analysis (DMA) Polyimide_film->DMA Tensile Tensile Testing Polyimide_film->Tensile Dielectric Dielectric Spectroscopy Polyimide_film->Dielectric Thermal_stability Thermal Stability (Td, Tg) TGA->Thermal_stability DMA->Thermal_stability Mechanical_properties Mechanical Properties (Strength, Modulus) Tensile->Mechanical_properties Dielectric_properties Dielectric Properties (Constant, Loss) Dielectric->Dielectric_properties

Caption: Workflow for the synthesis and characterization of PMDA-durene polyimide.

Structure-Property Relationship

G cluster_structure Molecular Structure cluster_properties Macroscopic Properties PMDA PMDA (Rigid Aromatic Dianhydride) Polymer_backbone Rigid & Linear Polymer Backbone PMDA->Polymer_backbone Durene Durene Diamine (Methyl-Substituted Benzene) Durene->Polymer_backbone Good_dielectric Good Dielectric Properties Durene->Good_dielectric Reduced Polarity (vs. ODA) High_Tg High Glass Transition Temp. Polymer_backbone->High_Tg Restricted Chain Mobility High_modulus High Tensile Modulus Polymer_backbone->High_modulus Strong Interchain Interactions Low_elongation Low Elongation at Break Polymer_backbone->Low_elongation Limited Chain Flexibility

References

Methylation of 1,2,4-Trimethylbenzene: A Comparative Analysis of Methanol and Syngas as Methylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of specific aromatic compounds is paramount. This guide provides a detailed comparison of two key methods for the methylation of 1,2,4-trimethylbenzene (B165218) to produce valuable tetramethylbenzene isomers, particularly 1,2,4,5-tetramethylbenzene (durene), a crucial intermediate in the production of high-performance polymers and other specialty chemicals. The two methods under review are the traditional methylation using methanol (B129727) and a novel approach utilizing synthesis gas (syngas).

This comparison delves into the experimental data, protocols, and underlying reaction pathways of both methods to offer a clear perspective on their respective efficiencies and product selectivities. While both methanol and syngas can serve as sources for the methyl group, the choice of methylating agent significantly impacts the reaction outcome, particularly in terms of desired product yield and suppression of side reactions.

Performance Comparison: Methanol vs. Syngas

The methylation of 1,2,4-trimethylbenzene aims to introduce a fourth methyl group onto the benzene (B151609) ring. However, the reaction can yield various isomers of tetramethylbenzene, and is often accompanied by undesirable side reactions such as disproportionation and further methylation to pentamethylbenzene. The data presented below, derived from recent studies, highlights the key performance differences between using methanol and syngas.

Performance MetricMethylation with MethanolMethylation with Syngas
1,2,4-Trimethylbenzene Conversion (%) 34% (over Ag-silica-alumina)[1]21.3% (over ZZO–Z5 catalyst)[2][3]
Tetramethylbenzene Selectivity (%) 62% (in total products)[1]56.5% (in hydrocarbons)[2][3]
Durene (1,2,4,5-TMB) Selectivity (%) 34% (in tetramethylbenzenes)[1]>90% (in tetramethylbenzenes)[2][3]
Primary Side Reactions Disproportionation, Isomerization[1]Significantly reduced disproportionation[2][3]

As the data indicates, while methanol can achieve a higher overall conversion of 1,2,4-trimethylbenzene, the methylation using syngas demonstrates significantly higher selectivity towards the desired durene isomer.[2][3] This is a critical advantage as it simplifies downstream separation processes and improves the overall efficiency of durene production. The use of syngas as a methylating agent has been shown to suppress the disproportionation of 1,2,4-trimethylbenzene, which is a major competing reaction when using methanol.[2][3]

Experimental Protocols

A detailed understanding of the experimental setup is crucial for replicating and building upon these findings.

Methylation with Methanol

The vapor-phase catalytic methylation of 1,2,4-trimethylbenzene (referred to as pseudocumene in some literature) with methanol is typically carried out in a flow reactor.[1]

Catalyst: A common catalyst for this reaction is silica-alumina modified with a metal salt, such as 3.5 wt% Ag.[1]

Reaction Conditions:

  • Reaction Temperature: 250°C[1]

  • Molar Ratio (H₂/(1,2,4-trimethylbenzene + methanol)): 0.5-2.0[1]

  • Molar Ratio (1,2,4-trimethylbenzene/methanol): 2.0[1]

  • Liquid Hourly Space Velocity (LHSV): 1.0 hr⁻¹[1]

The presence of hydrogen in the feed has been observed to increase the reaction rate. The catalyst can be regenerated by heating in air at 600°C.[1]

Methylation with Syngas

The methylation of 1,2,4-trimethylbenzene with syngas is a more recent development and is also conducted in a fixed-bed reactor. This process couples the conversion of syngas with the alkylation of the aromatic compound.

Catalyst: A bifunctional catalyst is employed, consisting of a component for syngas conversion and an acidic zeolite for the methylation reaction. A notable example is a composite of a mixed metal oxide (e.g., ZnZrOₓ or CuZnZrOₓ) and HZSM-5 zeolite (ZZO–Z5 or 5CuZZO–Z5).[2][3]

Reaction Conditions:

  • Reaction Temperature: 290-320°C[2][3]

  • Reaction Pressure: 3.0 MPa[2][3]

  • Syngas Composition (H₂/CO): Typically 2:1

  • Gas Hourly Space Velocity (GHSV): Varies depending on the specific catalyst and reactor configuration.

The mechanism involves the hydrogenation of CO on the metal oxide component to generate reactive methylating species (CHₓO*), which then migrate to the pores of the HZSM-5 zeolite to methylate the 1,2,4-trimethylbenzene.[2][3]

Visualizing the Processes

To better illustrate the experimental and logical flows of these two methylation methods, the following diagrams are provided.

experimental_workflow cluster_methanol Methanol Pathway cluster_syngas Syngas Pathway M_Reactants 1,2,4-TMB + Methanol + H₂ M_Reactor Flow Reactor (Ag-Silica-Alumina Catalyst) M_Reactants->M_Reactor M_Products Product Mixture (Durene, other TMBs, Xylenes) M_Reactor->M_Products M_Analysis Gas Chromatography M_Products->M_Analysis S_Reactants 1,2,4-TMB + Syngas (H₂/CO) S_Reactor Fixed-Bed Reactor (CuZnZrOx-HZSM-5 Catalyst) S_Reactants->S_Reactor S_Products Product Mixture (High Durene Selectivity) S_Reactor->S_Products S_Analysis Gas Chromatography S_Products->S_Analysis

Caption: Experimental workflows for the methylation of 1,2,4-trimethylbenzene.

reaction_pathways cluster_methanol_path Methanol Methylation cluster_syngas_path Syngas Methylation TMB 1,2,4-Trimethylbenzene Durene_M Durene + Other TMB Isomers TMB->Durene_M Methylation Disproportionation Xylenes + Pentamethylbenzene TMB->Disproportionation Side Reaction Methanol Methanol (CH₃OH) Syngas Syngas (CO + H₂) Intermediate Reactive Species (CHₓO*) Syngas->Intermediate on Metal Oxide Durene_S Durene (High Selectivity) Intermediate->Durene_S Methylation on Zeolite TMB_S 1,2,4-Trimethylbenzene TMB_S->Durene_S

Caption: Simplified reaction pathways for methylation with methanol vs. syngas.

Concluding Remarks

The choice between methanol and syngas for the methylation of 1,2,4-trimethylbenzene depends on the desired outcome. While methylation with methanol is a more established method, it suffers from lower selectivity towards the valuable durene isomer and the prevalence of side reactions like disproportionation.[1]

The use of syngas, although requiring a more complex bifunctional catalyst system, offers a significant advantage in terms of durene selectivity.[2][3] The in-situ generation of reactive methylating species from syngas appears to favor the targeted methylation at the 5-position of 1,2,4-trimethylbenzene, leading to a higher yield of the desired this compound. This makes the syngas route a promising avenue for the efficient and selective production of durene, a critical component for advanced materials. Further research into optimizing the catalyst and reaction conditions for the syngas process could lead to even greater improvements in conversion and selectivity, solidifying its position as a superior method for durene synthesis.

References

A Comparative Guide to the Structural and Property Differences of C4-Benzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural and property differences among C4-benzene isomers. C4-benzenes, aromatic hydrocarbons with the general formula C₁₀H₁₄, are a diverse group of compounds with significant applications in the chemical industry, serving as solvents, intermediates in synthesis, and components in fuel blends.[1] Understanding the distinct characteristics of each isomer is crucial for optimizing their use in various research and development applications.

This guide summarizes key physicochemical properties, spectroscopic data, and reactivity trends for the major classes of C4-benzene isomers: tetramethylbenzenes, diethylbenzenes, and butylbenzenes. Experimental protocols for the separation and analysis of these isomers are also provided.

Structural Isomers of C4-Benzenes

C4-benzenes exist as several structural isomers, which can be broadly categorized as follows:

  • Tetramethylbenzenes: Three isomers exist, differing in the substitution pattern of the four methyl groups on the benzene (B151609) ring: 1,2,3,4- (prehnitene), 1,2,3,5- (isodurene), and 1,2,4,5- (durene).[2]

  • Diethylbenzenes: Three positional isomers are possible: 1,2- (ortho-), 1,3- (meta-), and 1,4- (para-).[3]

  • Butylbenzenes: Four isomers are distinguished by the structure of the butyl group: n-butylbenzene, sec-butylbenzene, isobutylbenzene, and tert-butylbenzene (B1681246).

C4_Benzene_Isomers Classification of C4-Benzene Isomers cluster_Tetramethyl Tetramethylbenzene Isomers cluster_Diethyl Diethylbenzene Isomers cluster_Butyl Butylbenzene (B1677000) Isomers C4_Benzenes C4-Benzenes (C10H14) Tetramethylbenzenes Tetramethylbenzenes C4_Benzenes->Tetramethylbenzenes Diethylbenzenes Diethylbenzenes C4_Benzenes->Diethylbenzenes Butylbenzenes Butylbenzenes C4_Benzenes->Butylbenzenes 1,2,3,4-Tetramethylbenzene 1,2,3,4-Tetramethylbenzene Tetramethylbenzenes->1,2,3,4-Tetramethylbenzene 1,2,3,5-Tetramethylbenzene 1,2,3,5-Tetramethylbenzene Tetramethylbenzenes->1,2,3,5-Tetramethylbenzene 1,2,4,5-Tetramethylbenzene This compound Tetramethylbenzenes->this compound 1,2-Diethylbenzene 1,2-Diethylbenzene Diethylbenzenes->1,2-Diethylbenzene 1,3-Diethylbenzene 1,3-Diethylbenzene Diethylbenzenes->1,3-Diethylbenzene 1,4-Diethylbenzene 1,4-Diethylbenzene Diethylbenzenes->1,4-Diethylbenzene n-Butylbenzene n-Butylbenzene Butylbenzenes->n-Butylbenzene sec-Butylbenzene sec-Butylbenzene Butylbenzenes->sec-Butylbenzene Isobutylbenzene Isobutylbenzene Butylbenzenes->Isobutylbenzene tert-Butylbenzene tert-Butylbenzene Butylbenzenes->tert-Butylbenzene

Caption: Classification of the main C4-benzene isomers.

Physicochemical Properties

The structural differences among C4-benzene isomers lead to variations in their physical properties. These differences are critical for purification processes such as distillation and crystallization.

Tetramethylbenzene Isomers
Property1,2,3,4-Tetramethylbenzene (Prehnitene)1,2,3,5-Tetramethylbenzene (Isodurene)This compound (Durene)
Boiling Point (°C) 205[4]198196.8
Melting Point (°C) -6.2[4]-23.779.2
Density (g/cm³) 0.90[4]0.89 (at 20°C)0.887 (at 20°C)
Diethylbenzene Isomers
Property1,2-Diethylbenzene1,3-Diethylbenzene1,4-Diethylbenzene
Boiling Point (°C) 184[5]181.1[6]183
Melting Point (°C) -31.2[5]-83.9[6]-43
Density (g/cm³) 0.8800 (at 20°C)[5]0.8602 (at 20°C)[6]0.862 (at 20°C)
Butylbenzene Isomers
Propertyn-Butylbenzenesec-ButylbenzeneIsobutylbenzenetert-Butylbenzene
Boiling Point (°C) 183.3[7]173.5[8]172.8169.1
Melting Point (°C) -87.9[7]-82.7[8]-51.5-57.8
Density (g/cm³) 0.8601 (at 20°C)[7]0.8580 (at 25°C)[8]0.853 (at 20°C)0.867 (at 20°C)

Spectroscopic Properties

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are invaluable for distinguishing between C4-benzene isomers.

¹H NMR Spectroscopy

The number of signals, their chemical shifts, and splitting patterns in the ¹H NMR spectrum are characteristic for each isomer. For example, in the aromatic region (typically 6.5-7.5 ppm), the substitution pattern dictates the complexity of the signals. The alkyl protons will appear in the upfield region (typically 0.9-2.7 ppm) with multiplicities that depend on the number of adjacent protons.

¹³C NMR Spectroscopy

The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule, which is determined by its symmetry. This makes ¹³C NMR a powerful tool for isomer identification.

For example, the diethylbenzene isomers can be distinguished by the number of signals in their ¹³C NMR spectra:

  • 1,2-Diethylbenzene (ortho): 5 signals[9]

  • 1,3-Diethylbenzene (meta): 6 signals[9]

  • 1,4-Diethylbenzene (para): 4 signals[9]

Reactivity

The reactivity of C4-benzene isomers in electrophilic aromatic substitution reactions is influenced by the electron-donating nature of the alkyl substituents. Alkyl groups are activating and ortho-, para-directing.[10] The degree of activation and the steric hindrance around the ring positions determine the reaction rates and product distributions.

  • Activation: All C4-benzene isomers are more reactive towards electrophilic substitution than benzene due to the presence of multiple electron-donating alkyl groups.[10]

  • Directing Effects: The substitution will primarily occur at the positions ortho and para to the alkyl groups. The specific product distribution will depend on the interplay between the directing effects of all substituents and steric hindrance.

  • Steric Hindrance: Isomers with bulky substituents or with substitution patterns that block certain positions will exhibit different product ratios. For instance, the nitration of tert-butylbenzene yields a higher proportion of the para-isomer compared to toluene, due to the steric bulk of the tert-butyl group hindering attack at the ortho positions.[11]

Experimental Protocols

The separation and analysis of C4-benzene isomers often require chromatographic or distillation techniques.

Gas Chromatography (GC) for Isomer Separation

Gas chromatography is a highly effective method for separating volatile C4-benzene isomers.

Experimental Protocol (General):

  • Column Selection: A capillary column with a non-polar or moderately polar stationary phase is typically used. For example, a column coated with 0.1% SP-1000 on Carbopack C can be used to separate butylbenzene isomers.

  • Temperature Program: A temperature program is often employed to achieve optimal separation. For instance, for the separation of trimethylbenzene isomers, a program starting at 40°C for 1 minute, then ramping to 160°C at 10°C/min can be effective.

  • Carrier Gas: An inert gas such as helium or nitrogen is used as the carrier gas at a constant flow rate.

  • Injection: A small volume of the isomer mixture, typically diluted in a suitable solvent, is injected into the GC.

  • Detection: A Flame Ionization Detector (FID) is commonly used for the detection of hydrocarbons.

GC_Workflow General Workflow for GC Separation of C4-Benzene Isomers start Sample Preparation (Dilution) injection Injection into GC start->injection separation Separation in Capillary Column injection->separation Temperature Program detection Detection (FID) separation->detection Carrier Gas Flow analysis Data Analysis (Chromatogram) detection->analysis

Caption: A generalized workflow for the separation of C4-benzene isomers using gas chromatography.

Fractional Distillation for Isomer Separation

Fractional distillation can be used to separate isomers with sufficiently different boiling points.

Experimental Protocol (General):

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

  • Heating: Gently heat the isomer mixture in the round-bottom flask using a heating mantle.

  • Distillation: As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point will enrich in the vapor phase and reach the top of the column first.

  • Condensation and Collection: The vapor then passes into the condenser, where it cools and liquefies, and is collected in the receiving flask.

  • Monitoring: Monitor the temperature at the top of the column. A stable temperature reading indicates that a pure component is distilling.

  • Fraction Collection: Collect different fractions as the temperature changes, corresponding to the different isomers.

The separation of this compound (durene) from its isomers can be facilitated by crystallization due to its significantly higher melting point.[8] A process involving distillation to concentrate the durene followed by crystallization can be an effective purification method.[8]

Conclusion

The structural variations among C4-benzene isomers lead to distinct and predictable differences in their physical, spectroscopic, and chemical properties. A thorough understanding of these differences is essential for researchers and professionals in drug development and chemical synthesis to effectively separate, identify, and utilize these important aromatic compounds. The data and protocols presented in this guide offer a foundational resource for navigating the complexities of working with C4-benzene isomers.

References

Evaluating the Neurotoxicity of Durene in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the neurotoxicity of durene (1,2,4,5-tetramethylbenzene) and its isomers, isodurene (1,2,3,5-tetramethylbenzene) and prehnitene (1,2,3,4-tetramethylbenzene), based on available data from animal models. The objective is to present a clear overview of existing findings to inform future research and development.

Data Presentation: Comparative Neurotoxicity Profile

The following table summarizes the available quantitative data on the acute toxicity and neurotoxicity of durene and its isomers. A significant gap exists in the literature regarding the specific neurobehavioral effects of isodurene and prehnitene, limiting a direct comparative assessment of their neurotoxicity with durene.

ParameterDurene (1,2,4,5-TMB)Isodurene (1,2,3,5-TMB)Prehnitene (1,2,3,4-TMB)Animal Model
Acute Oral Lethality (LD50) > 5000 mg/kg[1]3354 mg/kg[1]4057 mg/kg[1]Rat
Motor Coordination (Rotarod Test) No statistically significant disturbances at 880, 1100, and 1280 mg/m³ (4-hour inhalation)[2]No data availableNo data availableRat
Pain Sensitivity (Hot Plate Test) Concentration-dependent decrease in pain sensitivity at 880, 1100, and 1280 mg/m³ (4-hour inhalation)[2]No data availableNo data availableRat
Respiratory Depression (RD50) 838 mg/m³ (6-minute inhalation)[2]No data availableNo data availableMouse

Key Observation: Based on acute oral LD50 values in rats, the order of toxicity is isodurene > prehnitene > durene.[1] However, for non-lethal neurotoxic endpoints, data is primarily available for durene, which indicates effects on pain sensitivity and respiratory function at high inhalation concentrations.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are essential for the replication and extension of the findings.

Acute Inhalation Neurotoxicity Assessment (Durene)

This protocol is based on the study by Korsak et al. (1998).[2]

  • Animal Models: Male Wistar rats and male Balb/C mice are used for the experiments.

  • Exposure: Animals are exposed to varying concentrations of durene vapor (880, 1100, and 1280 mg/m³) for a duration of 4 hours in inhalation chambers.

  • Post-Exposure Evaluation: Neurobehavioral and respiratory assessments are conducted immediately after the termination of the 4-hour exposure period.

Rotarod Performance Test (Motor Coordination)
  • Apparatus: A standard rotarod apparatus with a rotating rod is used.

  • Procedure:

    • Rats are placed on the rotating rod.

    • The time the animal is able to maintain its balance and remain on the rod is recorded.

    • Multiple trials are conducted for each animal.

  • Endpoint: The latency to fall from the rod is the primary measure of motor coordination.

Pain Sensitivity Assessment (Hot Plate Test)
  • Apparatus: A hot plate apparatus with a controlled surface temperature is used.

  • Procedure:

    • Rats are placed on the heated surface of the hot plate.

    • The latency to the first sign of nociception (e.g., hind paw licking or jumping) is recorded.

  • Endpoint: A decrease in the latency to respond is indicative of increased pain sensitivity, while an increase suggests an analgesic or sensory-depressant effect. Durene exposure resulted in a concentration-dependent decrease in pain sensitivity.[2]

Respiratory Rate Measurement (Whole-Body Plethysmography)
  • Apparatus: A whole-body plethysmograph is used to measure respiratory parameters in conscious, unrestrained mice.

  • Procedure:

    • Mice are placed in the plethysmography chamber.

    • The respiratory rate is measured during a 6-minute exposure to various concentrations of durene.

  • Endpoint: The concentration that causes a 50% depression in the respiratory rate (RD50) is calculated. For durene, the RD50 was determined to be 838 mg/m³.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the neurotoxicity of durene in animal models.

G cluster_0 Animal Preparation cluster_1 Exposure Phase cluster_2 Neurobehavioral & Physiological Assessment cluster_3 Data Analysis Acclimatization Acclimatization of Rats/Mice Inhalation Acute Inhalation Exposure to Durene Acclimatization->Inhalation Rotarod Rotarod Performance Test (Motor Coordination) Inhalation->Rotarod HotPlate Hot Plate Test (Pain Sensitivity) Inhalation->HotPlate Plethysmography Whole-Body Plethysmography (Respiratory Rate) Inhalation->Plethysmography Analysis Statistical Analysis of Endpoints Rotarod->Analysis HotPlate->Analysis Plethysmography->Analysis

Experimental workflow for durene neurotoxicity testing.
Generalized Signaling Pathway for Solvent-Induced Neurotoxicity

The specific molecular signaling pathways for durene-induced neurotoxicity are not well-elucidated in the current scientific literature. However, organic solvents, as a class of chemicals, are known to induce neurotoxicity through several general mechanisms. The following diagram illustrates a generalized signaling pathway that may be relevant. It is important to note that this is a hypothetical model for solvents and has not been specifically validated for durene.

G cluster_0 Cellular Level Effects cluster_1 Downstream Signaling Cascades cluster_2 Neurotoxic Outcomes Durene Durene Exposure Membrane Alteration of Neuronal Membrane Fluidity Durene->Membrane Receptor Interaction with Neurotransmitter Receptors (e.g., GABA, NMDA) Durene->Receptor IonChannel Modulation of Ion Channel Function Durene->IonChannel OxidativeStress Increased Reactive Oxygen Species (ROS) (Oxidative Stress) Membrane->OxidativeStress CaHomeostasis Disruption of Intracellular Calcium Homeostasis Receptor->CaHomeostasis IonChannel->CaHomeostasis NeuronalDysfunction Neuronal Dysfunction OxidativeStress->NeuronalDysfunction CaHomeostasis->NeuronalDysfunction CNSDepression Central Nervous System Depression NeuronalDysfunction->CNSDepression Apoptosis Apoptosis / Necrosis NeuronalDysfunction->Apoptosis

Generalized signaling pathway for solvent neurotoxicity.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on a limited set of publicly available studies. Further research is required to fully characterize the neurotoxic potential of durene and its isomers and to elucidate the specific mechanisms of action.

References

Safety Operating Guide

Proper Disposal of 1,2,4,5-Tetramethylbenzene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the handling and disposal of 1,2,4,5-tetramethylbenzene, this guide offers procedural steps to ensure the safety of laboratory personnel and compliance with regulations.

This compound, also known as durene, is a flammable solid that requires careful handling and disposal to mitigate risks to personnel and the environment.[1][2] Adherence to proper disposal protocols is essential for any laboratory, research center, or pharmaceutical development facility that utilizes this chemical.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles or glasses, chemical-resistant gloves, and a lab coat.[3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][3]

It is crucial to prevent contact with skin and eyes, as this compound can cause irritation.[1][4] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for safety and handling.

PropertyValueSource
Flash Point73 °C / 163.4 °F[2]
Melting Point78 - 82 °C / 172.4 - 179.6 °F[2]
Boiling Point196 - 197 °C / 384.8 - 386.6 °F[2]
Oral LD50 (rat)6989 mg/kg[4]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal, state, and local regulations for hazardous waste.[5][6] The following protocol outlines a generalized procedure that should be adapted to comply with your institution's specific guidelines and local laws.

Step 1: Waste Identification and Segregation

  • Identify Waste: All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated labware (e.g., filter paper, gloves, and vials), must be treated as hazardous waste.

  • Segregate Waste: Do not mix this compound waste with other waste streams. It is incompatible with strong oxidizing agents.[1][2] Keep it separate to avoid potentially hazardous reactions.

Step 2: Waste Collection and Labeling

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. The container must have a secure lid to prevent the release of dust or vapors.[7]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[8] The label should also include the accumulation start date.

Step 3: Waste Storage

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of laboratory personnel and away from sources of ignition, heat, sparks, or open flames.[1][3]

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or the accumulation time limit set by your institution is approaching, contact your facility's EHS or hazardous waste management office to arrange for pickup and disposal.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory agencies. This typically includes information about the chemical composition and quantity of the waste.

Step 5: Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Control Ignition Sources: Remove all sources of ignition from the area.[1][3]

  • Ventilate: Ensure the area is well-ventilated.

  • Clean-up: For small spills, carefully sweep or vacuum the solid material and place it into a designated hazardous waste container.[1][3] Use non-sparking tools for this process.[1][3] Avoid generating dust. For larger spills, or if you are not trained in spill cleanup, contact your institution's emergency response team or EHS.

Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

cluster_0 A Waste this compound (Solid or Contaminated Material) B Is appropriate PPE being worn? A->B C Don appropriate PPE (Gloves, Goggles, Lab Coat) B->C No D Segregate from incompatible materials (e.g., strong oxidizing agents) B->D Yes C->D E Place in a designated, labeled hazardous waste container D->E F Is the container properly labeled? E->F G Label container with: 'Hazardous Waste' 'this compound' Accumulation Start Date F->G No H Store sealed container in a designated Satellite Accumulation Area F->H Yes G->H I Is the container full or has the accumulation time limit been reached? H->I I->H No J Contact Environmental Health & Safety (EHS) for waste pickup I->J Yes K Complete all required waste disposal documentation J->K L Properly Disposed by EHS K->L

Caption: Disposal workflow for this compound.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.

References

Essential Safety and Operational Guide for 1,2,4,5-Tetramethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 1,2,4,5-Tetramethylbenzene (Durene). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

I. Chemical Safety and Hazard Information

This compound is a flammable solid that may cause irritation to the eyes, skin, and respiratory tract.[1] It is also very toxic to aquatic life with long-lasting effects.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative safety and physical property data for this compound.

Table 1: Occupational Exposure Limits

ParameterValueOrganizationNotes
TLV-TWA (Inhalable particles)10 mg/m³ACGIHAs Particles (Insoluble or Poorly Soluble) [NOS][1]
TLV-TWA (Respirable particles)3 mg/m³ACGIHAs Particles (Insoluble or Poorly Soluble) [NOS][1]
OSHA PELNot ListedOSHA[3]
NIOSH RELNot ListedNIOSH[3]

Table 2: Physical and Chemical Properties

PropertyValue
AppearanceWhite crystalline powder/solid[1][3]
Molecular FormulaC₁₀H₁₄
Molecular Weight134.22 g/mol
Melting Point78 - 82 °C / 172.4 - 179.6 °F[3]
Boiling Point196 - 197 °C / 384.8 - 386.6 °F[3]
Flash Point54 °C / 129.2 °F[1]
Vapor Pressure160 mmHg @ 140 °C[3]
SolubilityInsoluble in water

Table 3: Health Hazard Data

Exposure RouteHazardLD50 (Oral, rat)
InhalationMay cause respiratory tract irritation. Vapors may cause dizziness or suffocation.[1]6989 mg/kg[1][4]
Skin ContactMay cause skin irritation.[1]
Eye ContactMay cause eye irritation.[1]
IngestionMay cause irritation of the digestive tract.[1]

II. Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory when handling this compound.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves to prevent skin exposure.[1] For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is recommended.[1]

    • Clothing: Wear appropriate protective clothing to prevent skin exposure.[1] For large-scale or continuous use, wear tight-weave, non-static clothing and non-sparking safety footwear.[1]

  • Respiratory Protection: A NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge with a dust/mist filter is recommended where the neat chemical is handled.[5] A full respiratory protection program should meet OSHA's 29 CFR 1910.134 and ANSI Z88.2 standards.[1]

III. Operational Plan: Step-by-Step Handling Protocol

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Ensure well-ventilated area (fume hood) ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) spill_kit Verify spill kit is accessible weigh Weigh solid in fume hood spill_kit->weigh transfer Transfer to reaction vessel dissolve Dissolve in appropriate solvent decontaminate Decontaminate work surfaces dissolve->decontaminate dispose_waste Dispose of waste in 'Flammable Solid' container remove_ppe Remove PPE correctly wash Wash hands thoroughly end End wash->end start Start start->prep_area

Caption: Workflow for the safe handling of this compound.

Detailed Methodology:

  • Preparation:

    • Work in a well-ventilated area, preferably a chemical fume hood.[1]

    • Ensure an eyewash station and safety shower are readily accessible.[1]

    • Don all required PPE as specified in Section II.

    • Keep away from heat, sparks, open flames, and other sources of ignition.[3] Use spark-proof tools and explosion-proof equipment.[1]

    • Minimize dust generation and accumulation.[1]

  • Handling:

    • Wash hands thoroughly after handling.[1]

    • Avoid contact with eyes, skin, and clothing.[1]

    • Keep the container tightly closed when not in use.[1]

  • Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]

    • Keep containers tightly closed.[3]

IV. Emergency and Disposal Plans

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]

  • Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[1]

Spill Response

  • Immediate Actions:

    • Remove all sources of ignition.[1]

    • Evacuate the area. For a small spill, isolate the area for at least 25 meters (75 feet) in all directions. For a large spill, consider an initial downwind evacuation for at least 100 meters (330 feet).[5]

    • Ensure adequate ventilation.[1]

  • Cleanup Procedure:

    • Wear appropriate PPE.

    • For small spills of solid material, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Use a spark-proof tool.[1]

    • For spills of the material in solution, use an absorbent paper to pick up all liquid spill material.[5]

    • Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for eventual disposal.[5]

    • Wash all contaminated surfaces with alcohol followed by a strong soap and water solution.[5]

Disposal Plan

  • All waste must be handled in accordance with local, state, and federal regulations.[4]

  • Dispose of this material and its container as hazardous waste.[4]

  • Do not allow waste to enter drains or the environment.[4]

  • Consult with a licensed professional waste disposal service to dispose of this material. Recycle wherever possible.[4]

  • Empty containers may retain product residue and can be hazardous. Do not cut, drill, grind, or weld on or near the container.[4]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.